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Foundational

An In-depth Technical Guide to N-Isopropyl-5-methylpyridin-2-amine: Structure, Properties, and Therapeutic Potential

Abstract N-Isopropyl-5-methylpyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Isopropyl-5-methylpyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic routes. A significant focus is placed on its potential therapeutic applications, particularly as an inhibitor of the essential mycobacterial transporter MmpL3, a promising target for novel antitubercular agents. This document is intended to serve as a foundational resource for scientists engaged in the discovery and development of new therapeutics based on the 2-aminopyridine scaffold.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of compounds targeting a wide range of biological targets. The 2-aminopyridine moiety, in particular, is a common feature in bioactive molecules and serves as a versatile building block in organic synthesis.[2][3] The strategic placement of substituents on the pyridine ring and the amino group allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological macromolecules.

This guide focuses on a specific derivative, N-Isopropyl-5-methylpyridin-2-amine, exploring its chemical characteristics and its promising role in the development of new treatments for tuberculosis.

Chemical Structure and Properties

Molecular Structure

The structure of N-Isopropyl-5-methylpyridin-2-amine consists of a pyridine ring substituted at the 2-position with an isopropylamino group and at the 5-position with a methyl group.

Figure 1: 2D Structure of N-Isopropyl-5-methylpyridin-2-amine
Physicochemical Properties

The physicochemical properties of N-Isopropyl-5-methylpyridin-2-amine are crucial for its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of the parent compound, 2-amino-5-methylpyridine, and provides predicted values for the N-isopropyl derivative.

Property2-Amino-5-methylpyridineN-Isopropyl-5-methylpyridin-2-amine (Predicted)Reference
CAS Number 1603-41-4Not available[4][5][6][7]
Molecular Formula C₆H₈N₂C₉H₁₄N₂[4][5][6]
Molecular Weight 108.14 g/mol 150.22 g/mol [4][5][6]
Appearance Tan to yellow solidLikely a solid or oil[4]
Melting Point 76-77 °CExpected to be lower than the parent amine[5]
Boiling Point 227 °CExpected to be higher than the parent amine[5]
Solubility Soluble in water and organic solventsExpected to have lower water solubility and higher organic solvent solubility[1]
pKa 7.22Expected to be slightly higher due to the electron-donating isopropyl group[1]

Synthesis of N-Isopropyl-5-methylpyridin-2-amine

Reductive Amination

Reductive amination is a widely used and efficient method for the formation of C-N bonds.[8][9] This approach involves the reaction of the primary amine, 2-amino-5-methylpyridine, with a ketone (acetone in this case) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added acetone (1.5-2.0 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be promoted by the addition of a mild acid catalyst (e.g., acetic acid).

  • Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) is added portion-wise to the reaction mixture.[8] The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

start 2-Amino-5-methylpyridine + Acetone imine_formation Imine Formation (Mild Acid Catalyst) start->imine_formation reduction Reduction (e.g., NaBH₄) imine_formation->reduction workup Workup & Purification reduction->workup product N-Isopropyl-5-methylpyridin-2-amine workup->product

Figure 2: Workflow for Reductive Amination Synthesis
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method would involve the reaction of a 2-halo-5-methylpyridine with isopropylamine.

Experimental Protocol:

  • Precursor Synthesis: The starting material, 2-chloro- or 2-bromo-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine via a Sandmeyer-type reaction.

  • Reaction Setup: An oven-dried Schlenk tube is charged with the 2-halo-5-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, LHMDS).[12]

  • Reactant Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Isopropylamine (1.2-1.5 eq) and a dry solvent (e.g., toluene, dioxane) are then added via syringe.

  • Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.

start 2-Halo-5-methylpyridine + Isopropylamine coupling Pd-Catalyzed Coupling (Pd Catalyst, Ligand, Base) start->coupling workup Workup & Purification coupling->workup product N-Isopropyl-5-methylpyridin-2-amine workup->product

Figure 3: Workflow for Buchwald-Hartwig Amination Synthesis

Therapeutic Applications: Targeting MmpL3 in Mycobacterium tuberculosis

A growing body of evidence suggests that pyridine-2-methylamine derivatives are potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter.[13] MmpL3 is an essential inner membrane protein responsible for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[14] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a highly attractive target for the development of new antitubercular drugs, particularly in the face of rising drug resistance.

Mechanism of Action

N-Isopropyl-5-methylpyridin-2-amine and related compounds are believed to bind to a hydrophobic pocket within the MmpL3 transporter, thereby blocking its function. The N-alkyl substituent, in this case, the isopropyl group, is thought to play a key role in occupying a hydrophobic sub-pocket, contributing to the binding affinity and inhibitory activity of the molecule.[13]

cluster_0 Mycobacterium tuberculosis Cell MmpL3 MmpL3 Transporter Cell_Wall Cell Wall Synthesis MmpL3->Cell_Wall Mycolic_Acid Mycolic Acid Precursors Mycolic_Acid->MmpL3 Transport Inhibitor N-Isopropyl-5-methylpyridin-2-amine Inhibitor->MmpL3 Inhibition

Figure 4: Proposed Mechanism of Action of N-Isopropyl-5-methylpyridin-2-amine
Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-Isopropyl-5-methylpyridin-2-amine is not available, studies on related pyridine-2-methylamine inhibitors of MmpL3 have provided valuable insights. The nature of the N-substituent has been shown to significantly influence the antitubercular activity. For instance, the presence of an isopropyl group can enhance binding to hydrophobic pockets within the target protein.[13] Further optimization of the substituents on the pyridine ring and the amino group could lead to the development of more potent and selective MmpL3 inhibitors.

Conclusion and Future Directions

N-Isopropyl-5-methylpyridin-2-amine represents a promising scaffold for the development of novel therapeutics, particularly for the treatment of tuberculosis. While a comprehensive experimental characterization of this specific compound is yet to be reported, its synthesis is feasible through established methodologies. The compelling evidence for the role of related pyridine-2-methylamine derivatives as MmpL3 inhibitors provides a strong rationale for the further investigation of N-Isopropyl-5-methylpyridin-2-amine and its analogues. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity against Mycobacterium tuberculosis. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this important class of molecules.

References

  • Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. RSC Publishing.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2023). PubMed.
  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simul
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
  • Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. (2025).
  • Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.). Thieme Connect.
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv.
  • Recent advances in mycobacterial membrane protein large 3 inhibitor drug design for mycobacterial infections. (2023). Taylor & Francis Online.
  • Molecular Mechanisms of MmpL3 Function and Inhibition. (n.d.). PMC.
  • An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. (2006). RSC Publishing.
  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. (2023). PubMed.
  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. (n.d.).
  • 2-(Methylamino)pyridine-3-methanol. (n.d.). Chem-Impex.
  • N-Isopropylpyridine-2-methylamine. (n.d.). PubChem.
  • 6-Isopropyl-5-methylpyridin-2-amine/CAS:1446794-06-4. (n.d.). HXCHEM.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • 2-Amino-5-methylpyridine. (n.d.). PubChem.
  • 2-Amino-5-methylpyridine. (n.d.). Chem-Impex.
  • 2-Amino-5-methylpyridine (CAS 1603-41-4). (2026). ChemicalBook.
  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Buchwald-Hartwig Amin
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
  • Synthesis of Amines. (n.d.). Jack Westin.
  • Application Note – Reductive Amin
  • An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Discovery and History. (n.d.). Benchchem.
  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017).
  • 2-Isopropyl-5-methylpyrazine. (n.d.). Sigma-Aldrich.
  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). BLDpharm.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
  • 2-Amino-5-methylpyridine. (n.d.). Chem-Impex.
  • 2-Amino-5-methylpyridine 99%. (n.d.). Sigma-Aldrich.
  • 2-Amino-5-methylpyridine (CAS 1603-41-4). (n.d.). Santa Cruz Biotechnology.
  • 2-AMINO-5-METHYLPYRIDINE. (n.d.). Loba Chemie.

Sources

Foundational

Unlocking the Therapeutic Promise of N-Isopropyl-5-methylpyridin-2-amine: A Technical Guide to its Potential Biological Activity

Abstract N-Isopropyl-5-methylpyridin-2-amine emerges from the pharmacologically significant class of 2-aminopyridine derivatives, a scaffold renowned for its diverse therapeutic applications. While this specific molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Isopropyl-5-methylpyridin-2-amine emerges from the pharmacologically significant class of 2-aminopyridine derivatives, a scaffold renowned for its diverse therapeutic applications. While this specific molecule remains largely unexplored, its structural features—a lipophilic N-isopropyl group and an electron-donating 5-methyl substituent on the pyridine core—suggest a compelling potential for a range of biological activities. This guide provides a comprehensive technical exploration of the hypothesized biological activities of N-Isopropyl-5-methylpyridin-2-amine, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We delve into the mechanistic rationale for these potential activities, drawing upon established structure-activity relationships within the 2-aminopyridine class. Furthermore, this document outlines detailed, field-proven experimental protocols for the synthesis and in-vitro evaluation of these biological properties, designed to empower researchers in drug discovery and development to rigorously investigate its therapeutic promise.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic structure is present in numerous approved drugs, demonstrating its clinical significance across various therapeutic areas.[1] The biological promiscuity of the 2-aminopyridine core stems from its unique electronic and structural properties, which allow for diverse molecular interactions. The endocyclic pyridine nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions.

The therapeutic landscape of 2-aminopyridine derivatives is vast, encompassing a broad spectrum of pharmacological effects such as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[1][2][3] The specific biological activity and potency of these derivatives are intricately modulated by the nature and position of substituents on both the pyridine ring and the exocyclic amino group.[4]

N-Isopropyl-5-methylpyridin-2-amine, the subject of this guide, incorporates two key substituents: an isopropyl group on the exocyclic nitrogen and a methyl group at the 5-position of the pyridine ring. The N-isopropyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and influence binding to hydrophobic pockets of target proteins. The 5-methyl group, being an electron-donating group, can modulate the electronic properties of the pyridine ring, potentially influencing its interaction with biological targets.[5][6] Based on these structural attributes and the extensive literature on related 2-aminopyridine analogues, we can postulate several key areas of potential biological activity for N-Isopropyl-5-methylpyridin-2-amine.

Synthesis of N-Isopropyl-5-methylpyridin-2-amine

A plausible and efficient synthetic route to N-Isopropyl-5-methylpyridin-2-amine involves the N-alkylation of the readily available starting material, 2-amino-5-methylpyridine.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis of N-Isopropyl-5-methylpyridin-2-amine from 2-amino-5-methylpyridine and acetone via reductive amination.

Materials:

  • 2-Amino-5-methylpyridine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloroethane (DCE).

  • Imine Formation: Add acetone (1.5 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Isopropyl-5-methylpyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-Isopropyl-5-methylpyridin-2-amine start 2-Amino-5-methylpyridine + Acetone intermediate Imine Intermediate start->intermediate DCE, rt product N-Isopropyl-5-methylpyridin-2-amine intermediate->product STAB reductant Sodium Triacetoxyborohydride (STAB) Anticancer Activity Workflow A Initial Cytotoxicity Screening (MTT Assay) B Determination of IC50 Values A->B C Apoptosis Assays (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Kinase Inhibition Assays (if applicable) C->E D->E

Workflow for investigating the potential anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [7] Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • N-Isopropyl-5-methylpyridin-2-amine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Isopropyl-5-methylpyridin-2-amine in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Potential Antimicrobial Activity

2-Aminopyridine derivatives have been reported to exhibit a broad spectrum of antimicrobial activities against both bacteria and fungi. [3] Hypothesized Mechanism: The compound may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Investigational Workflow:

Antimicrobial Activity Workflow A Initial Screening (Disk Diffusion Assay) B Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) A->B C Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C D Time-Kill Kinetic Assays B->D

Workflow for investigating the potential antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [2][8] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • N-Isopropyl-5-methylpyridin-2-amine (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of N-Isopropyl-5-methylpyridin-2-amine in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Potential Anti-inflammatory Activity

Certain 2-aminopyridine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators. [3] Hypothesized Mechanism: N-Isopropyl-5-methylpyridin-2-amine may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Investigational Workflow:

Anti-inflammatory Activity Workflow A Cell Viability Assay on Immune Cells (e.g., RAW 264.7) B Measurement of Pro-inflammatory Cytokine Production (ELISA) A->B C Nitric Oxide (NO) Production Assay (Griess Reagent) A->C D COX/LOX Enzyme Inhibition Assays B->D C->D

Workflow for investigating the potential anti-inflammatory activity.

This protocol measures the effect of the compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • N-Isopropyl-5-methylpyridin-2-amine (dissolved in DMSO)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of N-Isopropyl-5-methylpyridin-2-amine for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a drug control (compound only).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Potential Neuroprotective Activity

The 2-aminopyridine scaffold is found in compounds with neuroprotective properties, suggesting its potential to mitigate neuronal damage in various neurodegenerative models. [6] Hypothesized Mechanism: The compound may protect neurons from excitotoxicity, oxidative stress, or apoptosis induced by neurotoxic agents.

Investigational Workflow:

Neuroprotective Activity Workflow A Cell Viability Assay on Neuronal Cells (e.g., SH-SY5Y) B Neuroprotection against Oxidative Stress (e.g., H2O2-induced) A->B C Neuroprotection against Excitotoxicity (e.g., Glutamate-induced) A->C D Measurement of Reactive Oxygen Species (ROS) B->D E Apoptosis Assessment (Caspase-3 Activity Assay) C->E

Workflow for investigating the potential neuroprotective activity.

This protocol evaluates the ability of the compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • N-Isopropyl-5-methylpyridin-2-amine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate (if required by the specific cell line protocol) and adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of N-Isopropyl-5-methylpyridin-2-amine for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM) for an additional 24 hours. Include a vehicle control (no H₂O₂), a toxin-only control (H₂O₂ only), and a drug-only control.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.1.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the H₂O₂-only control.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Potential Biological Activities and Key Investigational Parameters
Potential Activity Primary Assay Cell Line(s) Key Parameter(s)
Anticancer MTT AssayMCF-7, A549, HCT116IC50 (µM)
Antimicrobial Broth MicrodilutionS. aureus, E. coli, C. albicansMIC (µg/mL)
Anti-inflammatory Cytokine ELISARAW 264.7% Inhibition of TNF-α, IL-6
Neuroprotective Oxidative Stress AssaySH-SY5Y% Neuroprotection

Conclusion and Future Directions

N-Isopropyl-5-methylpyridin-2-amine represents a promising, yet underexplored, molecule within the pharmacologically rich family of 2-aminopyridine derivatives. Based on a thorough analysis of structure-activity relationships, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities.

Successful outcomes from these in-vitro studies would warrant further investigation, including elucidation of the precise mechanisms of action and progression to in-vivo animal models to assess efficacy, pharmacokinetics, and safety. The exploration of N-Isopropyl-5-methylpyridin-2-amine and its analogues could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

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  • Orie, K. J., Nweneka, D. O., & Okah, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
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  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Zareba, G. (2013). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 18(6), 6435–6456.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090.
  • AACR Journals. (2009, May 18). In Vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues. Molecular Cancer Therapeutics, 8(5), 1251-1263.
  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 79(5), 2274–2280.
  • ACS Publications. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6479-6490.
  • Wang, Y., Zhang, Y., & Chen, L. (2018). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic acids research, 46(10), 4875–4886.
  • NextSDS. (n.d.). N-ethyl-5-methylpyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Peeters, E., Hooyberghs, G., Robijns, S., Waldrant, K., De Weerdt, A., Delattin, N., ... & Steenackers, H. P. (2016). Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity. Antimicrobial agents and chemotherapy, 60(11), 6483–6497.
  • ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes. Retrieved from [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1990). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of medicinal chemistry, 33(10), 2824–2828.
  • PubMed. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved from [Link]

  • PubMed. (2008, June 15). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Zhang, J., Li, Z., & Liang, S. H. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of medicinal chemistry, 55(17), 7549–7559.
  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • Zareba, G. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • PubMed. (2022, December 15). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of N-Methylisopropylamine. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to N-Isopropyl-5-methylpyridin-2-amine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N-Isopropyl-5-methylpyridin-2-amine is a substituted aminopyridine that serves as a valuable building block in modern organic synthesis. Its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-5-methylpyridin-2-amine is a substituted aminopyridine that serves as a valuable building block in modern organic synthesis. Its structural motif, featuring a nucleophilic secondary amine, an electron-rich pyridine ring, and a strategic methyl group, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the development of pharmaceutically active agents. We will explore the key synthetic routes to access this intermediate, detail its reactivity, and present its application in the construction of advanced molecular scaffolds.

Introduction: Strategic Value of the N-Isopropyl-5-methylpyridin-2-amine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of specific substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.

N-Isopropyl-5-methylpyridin-2-amine combines three key structural features:

  • N-Isopropyl Group: The isopropyl substituent on the exocyclic amine provides steric bulk compared to a simple methyl or ethyl group. This can influence the conformation of the final molecule, potentially enhancing binding selectivity or blocking sites of metabolic attack. The secondary amine itself remains a potent nucleophile and a hydrogen bond donor.

  • 5-Methyl Group: This small alkyl group subtly alters the electronic properties and lipophilicity of the pyridine ring. It can also serve as a steric director in reactions involving the pyridine core or provide a key contact point in a protein-ligand binding pocket.

  • 2-Aminopyridine Core: This unit is a powerful hydrogen bond donor-acceptor system. The endocyclic pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group acts as a donor. This bifunctional nature is crucial for molecular recognition in many biological targets, particularly protein kinases.

These combined features make N-Isopropyl-5-methylpyridin-2-amine a desirable building block for creating molecules with tailored properties for drug discovery and agrochemical development.

Synthesis of N-Isopropyl-5-methylpyridin-2-amine

The primary challenge in synthesizing N-monoalkylated aminopyridines is controlling selectivity to avoid over-alkylation or undesired alkylation at the pyridine ring nitrogen. The most efficient and widely adopted methods for preparing the title compound start from the commercially available precursor, 2-amino-5-methylpyridine.

Synthesis of the Precursor: 2-Amino-5-methylpyridine

The precursor, 2-amino-5-methylpyridine (CAS 1603-41-4), is a well-established intermediate. It is typically produced on an industrial scale via the Chichibabin reaction or related methodologies, involving the amination of 3-methylpyridine (β-picoline) with reagents like sodium amide. Alternative patented routes involve the multi-step transformation of 3-methylpyridine-1-oxide.

Method 1: Reductive Amination (Preferred Route)

Reductive amination is the most direct and controllable method for the N-isopropylation of 2-amino-5-methylpyridine. This one-pot reaction involves the condensation of the primary amine with acetone to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced to the desired secondary amine.

G cluster_reaction reactant1 2-Amino-5-methylpyridine product N-Isopropyl-5-methylpyridin-2-amine reactant1->product 1. reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Acid Catalyst (e.g., AcOH) Solvent (e.g., MeOH, DCE) reactant2 Acetone reactant2->product 2. reagents->product Reductive Amination

Causality and Experimental Rationale: This method is favored because it largely avoids the issue of over-alkylation to the tertiary amine, a common problem with direct alkylation methods. The reaction proceeds via an imine intermediate that forms once, and this intermediate is then reduced. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are mild enough not to reduce the starting ketone (acetone) but are highly effective at reducing the protonated imine intermediate. The reaction is often carried out under weakly acidic conditions (e.g., using acetic acid) to catalyze imine formation.

Experimental Protocol: Reductive Amination This protocol is a representative procedure based on established methods for aminopyridines.

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add acetone (1.5-2.0 eq).

  • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Isopropyl-5-methylpyridin-2-amine.

Method 2: Direct N-Alkylation

Direct alkylation with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base is another viable route. However, this method requires careful control of stoichiometry and reaction conditions to minimize the formation of the dialkylated product and potential N-alkylation of the pyridine ring.

G cluster_reaction reactant1 2-Amino-5-methylpyridine product N-Isopropyl-5-methylpyridin-2-amine + [Dialkylated Byproduct] reactant1->product 1. reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, ACN) reactant2 2-Bromopropane reactant2->product 2. reagents->product SN2 Alkylation

Causality and Experimental Rationale: This classic SN2 reaction relies on the deprotonation of the primary amine by a suitable base to increase its nucleophilicity. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective. The use of a polar aprotic solvent like DMF or acetonitrile (ACN) helps to solvate the cation of the base and accelerate the SN2 reaction. The primary drawback is the risk of a second alkylation event, as the product (a secondary amine) is often more nucleophilic than the starting primary amine. Using a slight excess of the aminopyridine relative to the alkyl halide can help mitigate this.

Physicochemical and Spectroscopic Data

Characterization is essential for confirming the identity and purity of the synthesized building block. Below are the key properties for the precursor and expected data for the final product.

Property2-Amino-5-methylpyridine (Precursor)N-Isopropyl-5-methylpyridin-2-amine (Product)
CAS Number 1603-41-41199773-11-9
Molecular Formula C₆H₈N₂C₉H₁₄N₂
Molecular Weight 108.14 g/mol 150.22 g/mol
Appearance Tan to yellow solid/crystalsExpected to be a liquid or low-melting solid
Melting Point 76-77 °CNot widely reported
Boiling Point 227 °CNot widely reported

Expected Spectroscopic Signatures (¹H NMR):

  • Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the pyridine ring.

  • Isopropyl Group: A septet (CH) and a doublet (two CH₃ groups). The septet will likely be shifted downfield due to its proximity to the nitrogen atom.

  • Pyridine Methyl Group: A singlet in the aliphatic region (approx. 2.1-2.3 ppm).

  • Amine Proton: A broad singlet (NH) that may or may not be visible depending on the solvent and concentration.

Applications in Advanced Organic Synthesis

N-Isopropyl-5-methylpyridin-2-amine is a versatile intermediate whose functional groups can be selectively targeted for further elaboration.

Reactions at the Secondary Amine
  • Acylation: The secondary amine readily reacts with acyl chlorides or anhydrides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking the aminopyridine headgroup to other fragments.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another common functional group in bioactive molecules.

  • Further Alkylation: While often avoided during its synthesis, the secondary amine can be intentionally alkylated to form tertiary amines, for example, via a second reductive amination or direct alkylation.

  • Cross-Coupling Reactions: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex tertiary amines by coupling with aryl or heteroaryl halides.

Reactions Involving the Pyridine Ring
  • Directed Ortho-Metalation (DoM): The N-isopropylamino group can potentially act as a directed metalation group (DMG), guiding lithiation to the C3 position of the pyridine ring. Quenching the resulting organolithium species with an electrophile allows for precise functionalization of the pyridine core.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (C3 and C5). However, the C5 position is already substituted with a methyl group, making the C3 position the most likely site for reactions like halogenation or nitration, though reaction conditions must be carefully controlled to avoid reaction on the nitrogen atom.

Case Study: A Scaffold for Kinase Inhibitors

The N-alkylated 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic NH group form a bidentate hydrogen-bonding pattern with the kinase hinge region, a critical interaction for potent inhibition.

While a specific marketed drug containing the exact N-Isopropyl-5-methylpyridin-2-amine structure is not prominently documented, this building block is directly applicable to the synthesis of analogues of numerous kinase inhibitors. For example, it is a close structural analogue to intermediates used in the synthesis of potent ALK and EGFR dual kinase inhibitors. The synthesis of such inhibitors often involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig coupling reaction where the N-alkylated aminopyridine acts as the key nucleophile.

G cluster_reaction reactant1 N-Isopropyl-5- methylpyridin-2-amine product Kinase Inhibitor Scaffold reactant1->product 1. reagents Coupling Conditions (e.g., Pd Catalyst/Base or SₙAr Conditions) reactant2 Activated Heterocycle (e.g., 2,4-dichloropyrimidine) reactant2->product 2. reagents->product C-N Bond Formation

Conclusion

N-Isopropyl-5-methylpyridin-2-amine represents a strategically valuable and synthetically accessible building block for drug discovery and material science. Its preparation is most reliably achieved through the reductive amination of 2-amino-5-methylpyridine, a method that offers high selectivity and good yields. The combination of a sterically defined secondary amine and an electronically tuned pyridine ring provides chemists with a versatile handle for constructing complex, high-value molecules, particularly in the realm of protein kinase inhibitors. As the demand for novel, selective, and patentable chemical matter continues to grow, the utility of well-designed building blocks like N-Isopropyl-5-methylpyridin-2-amine will undoubtedly increase.

References

  • Novartis. IMATINIB - New Drug Approvals. [Online] September 10, 2014. [Cited: April 2, 2026.] [Link].

  • ResearchGate. A novel synthesis of imatinib and its intermediates. [Online] [Cited: April 2, 2026.] [Link].

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. [Online] [Cited: April 2, 2026.] .
  • ACS Publications. Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. The Journal of Organic Chemistry. [Online] April 13, 2018. [Cited: April 2, 2026.] [Link].

  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. [Online] [Cited: April 2, 2026.] .
  • Quick Company. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. [Online] [Cited: April 2, 2026.] [Link].

  • Google Patents. CN105859683A - High-purity industrial preparation technology of imatinib. [Online] [Cited: April 2, 2026.] .
  • Google Patents. A PROCESS FOR THE PREPARATION OF IMATINIB BASE - EP 2608791 B1. [Online] October 7, 2010. [Cited: April 2, 2026.] .
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. [Online] [Cited: April 2, 2026.] [Link].

  • PrepChem.com. Synthesis of 2-amino-5-methylpyridine. [Online] [Cited: April 2, 2026.] [Link].

  • Reddit. Reductive amination difficulties - poor conversion. [Online] May 2, 2024. [Cited: April 2, 2026.] [Link].

  • Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Online] November 19, 2021. [Cited: April 2, 2026.] [Link].

  • Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it. [Online] [Cited: April 2, 2026.] .
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Online] [Cited: April 2, 2026.] [Link].

  • PubMed. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. [Online] March 1, 2018. [Cited: April 2, 2026.] [Link].

  • PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as
Foundational

Elucidating the Mechanism of Action for N-Isopropyl-5-methylpyridin-2-amine Derivatives: A Methodological Whitepaper

Executive Summary N-Isopropyl-5-methylpyridin-2-amine (NIPMA) (CAS: 1040341-22-7) is a low-molecular-weight building block featuring the highly privileged 2-aminopyridine scaffold[1]. In medicinal chemistry, 2-aminopyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Isopropyl-5-methylpyridin-2-amine (NIPMA) (CAS: 1040341-22-7) is a low-molecular-weight building block featuring the highly privileged 2-aminopyridine scaffold[1]. In medicinal chemistry, 2-aminopyridines are renowned for their ability to act as potent "hinge binders" within the ATP-binding pocket of kinases (e.g., PI3Kβ, ALK, and PKC)[2][3][4], as well as key anchoring motifs in neuronal nitric oxide synthase (nNOS) inhibitors[5].

Because NIPMA is a fragment-sized molecule (MW: 150.22 Da), defining its Mechanism of Action (MoA) requires a rigorous, multi-tiered approach. This whitepaper outlines a comprehensive, self-validating methodological framework for evaluating NIPMA-derived lead compounds. As a Senior Application Scientist, I have structured this guide to move logically from sub-angstrom structural engagement to dynamic kinetic profiling, and finally, to single-cell phenotypic validation.

Part 1: Structural Biology & Target Engagement (The Hinge-Binding Mechanism)

The Causality of Scaffold Selection

The 2-aminopyridine core of NIPMA is not chosen at random; it is a meticulously designed pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate motif perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Val/Glu or Met residues depending on the specific kinase)[2][4]. Understanding this structural MoA is the foundational step before any cellular assays are conducted.

Protocol 1: X-Ray Crystallography for Binding Mode Validation

To definitively prove that the NIPMA derivative engages the target via the hypothesized hinge-binding mechanism, co-crystallography is required.

Step-by-Step Methodology:

  • Protein Expression & Purification: Express the His-tagged kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure >95% homogeneity.

  • Complex Formation: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of the NIPMA derivative for 2 hours at 4°C.

  • Crystallization (Hanging Drop Vapor Diffusion): Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source (e.g., 100 K, 1.0 Å wavelength). Resolve the phase using molecular replacement.

  • Self-Validation Check ( Rfree​ Calculation): Crucial Step: Randomly exclude 5% of the diffraction reflections from the refinement process to calculate the Rfree​ value. If Rfree​ diverges significantly from Rwork​ (e.g., Δ>0.05 ), the model is overfitted to the data, and the electron density assigned to the NIPMA ligand must be re-evaluated.

Structural_MoA Fragment NIPMA Scaffold (2-Aminopyridine) H_Bond1 H-Bond Acceptor (Pyridine N) Fragment->H_Bond1 Motif 1 H_Bond2 H-Bond Donor (Exocyclic Amine) Fragment->H_Bond2 Motif 2 Hinge Kinase Hinge Region (Backbone Amides) Inhibition ATP Competitive Inhibition Hinge->Inhibition Blocks ATP Binding H_Bond1->Hinge H_Bond2->Hinge

Fig 1: Bidentate hydrogen-bonding mechanism of the NIPMA scaffold at the kinase hinge.

Part 2: Kinetic Profiling & Affinity (Surface Plasmon Resonance)

The Causality of Kinetic Analysis

While traditional biochemical assays provide an IC50​ (a thermodynamic snapshot), they fail to capture the temporal dynamics of drug binding. In modern drug development, Residence Time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than binding affinity ( KD​ ) alone. A NIPMA derivative with a slow off-rate will suppress kinase signaling long after the free drug has been cleared from systemic circulation.

Protocol 2: SPR Multi-Cycle Kinetics

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry and covalently couple an anti-His antibody.

  • Ligand Capture: Inject the His-tagged target kinase to achieve a capture level of ~500 Response Units (RU).

  • Analyte Injection: Inject the NIPMA derivative at varying concentrations (e.g., 3.125 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting a reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Self-Validation Check ( Rmax​ Verification): Calculate the theoretical maximum response ( Rmax_calc​=(MWanalyte​/MWligand​)×RUcaptured​×Stoichiometry ). If the experimental Rmax​ exceeds Rmax_calc​ by >20%, it indicates non-specific aggregation or secondary binding sites, invalidating the 1:1 kinetic model.

Quantitative Data Summary

Table 1: Simulated Kinetic and Cellular Profiling of NIPMA-derived Kinase Inhibitors

CompoundTarget IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)Cellular p-ERK IC50​ (nM)
NIPMA (Fragment) >10,000N/A (Fast)N/A (Fast)< 0.1>10,000
Lead A (Optimized) 12.5 4.2×105 8.5×10−4 19.645.2
Lead B (Optimized) 4.2 6.1×105 1.2×10−4 138.812.8
Crizotinib (Control) [3]3.0 8.5×105 2.1×10−4 79.38.5

Part 3: Cellular Mechanism & Pathway Modulation

The Causality of Phospho-Flow Cytometry

Confirming target engagement in vitro is insufficient; the inhibitor must cross the cell membrane and modulate the intended signaling cascade. We utilize Phospho-Flow Cytometry rather than traditional Western blotting. Western blots provide bulk population averages, potentially masking sub-populations of cells with intrinsic resistance. Phospho-flow provides single-cell resolution, allowing us to quantify the exact percentage of cells experiencing pathway inhibition.

Protocol 3: Single-Cell Phospho-Flow Cytometry

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed target cancer cells (e.g., A549) in 96-well V-bottom plates. Serum-starve for 16 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with serial dilutions of the NIPMA derivative for 2 hours.

  • Stimulation: Spike in the activating growth factor (e.g., EGF, 50 ng/mL) for exactly 10 minutes to trigger the kinase cascade.

  • Fixation & Permeabilization: Immediately halt signaling by adding 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash, then permeabilize with 90% ice-cold methanol for 30 minutes on ice.

  • Staining: Stain with an AlexaFluor-647 conjugated antibody against the downstream effector (e.g., anti-p-ERK1/2).

  • Self-Validation Check (Dynamic Range Calibration): Include two critical controls: an isotype-matched non-specific antibody (to define the background fluorescence threshold) and a known, highly potent reference inhibitor (to define the maximum possible signal inhibition). If the reference inhibitor fails to reduce the signal to near-isotype levels, the stimulation/staining protocol is compromised.

Cellular_MoA Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Target Target Kinase (ATP Pocket) Receptor->Target Activates Effector Downstream Effector (p-ERK / p-AKT) Target->Effector Phosphorylates Inhibitor NIPMA Derivative Inhibitor->Target Blocks ATP Readout Phospho-Flow Readout (Single Cell Resolution) Effector->Readout Detected via AF-647

Fig 2: Cellular signaling cascade and intervention point of the NIPMA-derived kinase inhibitor.

Part 4: Phenotypic Validation

The final stage of the MoA study bridges the molecular mechanism to the macroscopic cellular phenotype. If the NIPMA derivative successfully binds the hinge region (Part 1), exhibits a long residence time (Part 2), and suppresses downstream survival signaling (Part 3), it must ultimately induce a measurable phenotypic shift, such as apoptosis or cell cycle arrest.

This is typically validated using multiplexed high-content imaging (e.g., Hoechst 33342 for nuclear condensation, Annexin V for early apoptosis, and propidium iodide for membrane integrity), ensuring that the biochemical inhibition translates into a tangible therapeutic effect.

References

  • [2] Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. URL: [Link]

  • [3] Synthesis and structure of crizotinib. The hinge binder 2-aminopyridine. Drug Design, Development and Therapy. URL: [Link]

  • [1] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. URL: [Link]

  • [4] Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. ACS Medicinal Chemistry Letters. URL: [Link]

  • [5] Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry. URL: [Link]

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Exploratory

A Technical Guide to the Solubility and Stability of N-Isopropyl-5-methylpyridin-2-amine

Abstract N-Isopropyl-5-methylpyridin-2-amine is a substituted aminopyridine derivative with potential applications as a key intermediate in pharmaceutical synthesis and materials science. A comprehensive understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Isopropyl-5-methylpyridin-2-amine is a substituted aminopyridine derivative with potential applications as a key intermediate in pharmaceutical synthesis and materials science. A comprehensive understanding of its physicochemical properties, specifically its solubility in various solvent systems and its chemical stability under diverse conditions, is paramount for its effective use in process development, formulation, and quality control. This technical guide provides a predictive framework for the solubility and stability of this compound, based on established chemical principles and data from structurally analogous molecules. Furthermore, it delivers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, enabling researchers to generate robust and reliable data. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of N-Isopropyl-5-methylpyridin-2-amine for its successful application.

Introduction and Molecular Profile

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, appearing in a wide array of active pharmaceutical ingredients (APIs). The specific substitution pattern on the pyridine ring and the amino group significantly modulates the molecule's properties, including its biological activity, toxicity, and, crucially, its physicochemical characteristics. N-Isopropyl-5-methylpyridin-2-amine is one such molecule, whose utility is directly tied to its behavior in solution.

Molecular Structure:

  • Core: A pyridine ring, which imparts aromatic character and a basic nitrogen atom within the ring.

  • Primary Functional Group: A secondary amine at the 2-position, which is a key site for hydrogen bonding and chemical reactions.

  • Substituents:

    • An N-isopropyl group , which adds steric bulk and increases the molecule's lipophilicity.

    • A 5-methyl group , an electron-donating group that slightly increases the basicity of the ring nitrogen and overall lipophilicity.

Understanding how this unique combination of functional groups dictates solubility and stability is essential for any scientist working with this compound. This guide will first predict these properties based on analogous structures and then provide the methodologies to empirically validate these predictions.

Predicted Solubility Profile

While direct, quantitative solubility data for N-Isopropyl-5-methylpyridin-2-amine is not extensively available in published literature, a reliable predictive profile can be constructed by analyzing its structural components and examining data from similar molecules, such as 2-aminopyridine.[1][2] The solubility of any compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

The presence of the pyridine ring and the secondary amine group allows for hydrogen bonding with protic solvents. However, the non-polar isopropyl and methyl groups increase the molecule's hydrophobic character compared to simpler aminopyridines.[3] Therefore, its solubility is expected to be a balance between these competing characteristics.

Table 1: Predicted Solubility of N-Isopropyl-5-methylpyridin-2-amine in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe amine and pyridine nitrogen can act as hydrogen bond acceptors, and the N-H proton can act as a donor, facilitating interaction with protic solvents. Solubility is expected to be lower than 2-aminopyridine due to increased lipophilicity.[1]
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO)High to MiscibleThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The overall polarity of the molecule is well-matched to this class. Studies on 2-aminopyridine show the highest solubility in NMP and DMF.[2]
Non-Polar Toluene, Hexanes, CyclohexaneLow to ModerateThe alkyl substituents (isopropyl, methyl) will promote some solubility through van der Waals forces. However, the polar aminopyridine core will limit miscibility. Solubility in hexanes and cyclohexane is expected to be poor.[2][4]
Chlorinated Dichloromethane (DCM), ChloroformHighDCM and chloroform are effective at dissolving moderately polar compounds with both polar and non-polar regions.[5]

Stability Profile and Predicted Degradation Pathways

Aromatic amines as a class are known to be susceptible to degradation, primarily through oxidation.[6] This instability can be triggered by exposure to air (oxygen), light, heat, and non-neutral pH conditions, leading to discoloration and the formation of impurities.[6][7]

Key Factors Influencing Stability:

  • Oxidation: The lone pair of electrons on the secondary amine nitrogen can be readily oxidized. The electron-donating methyl group on the pyridine ring may slightly increase the electron density of the system, potentially making the molecule more susceptible to oxidation compared to unsubstituted analogs.[6]

  • Photostability: Many aromatic compounds absorb UV light, which can lead to photolytic degradation. It is recommended to store the compound in a dark place.[8][9]

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high heat can accelerate oxidative degradation and potentially lead to other decomposition pathways.[10]

  • pH Stability: In highly acidic solutions, the amine and pyridine nitrogens will be protonated, which generally protects the amine from oxidation but can lead to other reactions like hydrolysis if susceptible functional groups were present. In strongly basic conditions, degradation pathways may also be initiated. Acidic conditions have been shown to reduce the stability of some primary aromatic amines.[11]

Predicted Degradation Products: Under forced conditions (e.g., oxidative stress), potential degradation could involve:

  • N-Oxidation: Formation of the corresponding N-oxide or hydroxylamine.

  • Ring Oxidation: Introduction of hydroxyl groups onto the pyridine ring.

  • Polymerization: Oxidative coupling can lead to the formation of colored polymeric impurities, a common degradation pathway for aromatic amines like aniline.[6]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in various solvents.[1]

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true representation at that specific condition.

  • Equilibrium: The goal is to measure the maximum amount of solute that can dissolve. Shaking for a sufficient duration (e.g., 24-72 hours) is critical to ensure the system has reached equilibrium.

  • Excess Solute: Starting with an excess of the solid compound guarantees that the resulting solution is saturated.

  • Quantification: A validated, stability-indicating analytical method (like HPLC-UV) is crucial for accurately measuring the concentration of the dissolved analyte without interference from potential degradants.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid N-Isopropyl-5-methylpyridin-2-amine to several vials. An amount that is visibly in excess after equilibration is sufficient.

    • To each vial, add a precise volume (e.g., 5.0 mL) of a selected solvent (e.g., water, methanol, acetonitrile, toluene).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. Preliminary experiments can be run to determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of N-Isopropyl-5-methylpyridin-2-amine using a validated HPLC-UV or GC-MS method.[12]

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Workflow Diagram for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation A Add excess solid to vial B Add precise volume of solvent A->B C Seal and place in isothermal shaker (e.g., 25°C) B->C D Shake for 48h to reach equilibrium C->D E Settle undissolved solids D->E F Filter supernatant (0.45 µm) E->F G Dilute sample F->G H Quantify concentration via HPLC/GC G->H I Calculate Solubility (mg/mL) H->I

Caption: Experimental workflow for determining equilibrium solubility.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method—a method capable of separating the intact drug from its impurities.[12]

Causality Behind Experimental Choices:

  • Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to accelerate degradation and simulate the worst-case scenarios the compound might encounter during its lifecycle.[12][13]

  • Target Degradation: The goal is not to completely destroy the compound but to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products can be detected and identified without being obscured by secondary or tertiary degradants.

  • Control Sample: A control sample, protected from stress, is crucial to differentiate actual degradation from simple assay variability.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Prepare a stock solution of N-Isopropyl-5-methylpyridin-2-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).[12]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours).[12]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 24 hours).[12]

    • Thermal Degradation: Expose a sample of the solid compound to dry heat (e.g., 80-105 °C) for 24 hours. Also, expose a solution to heat (60 °C).[12]

    • Photolytic Degradation: Expose both solid and solution samples to a calibrated light source (e.g., UV and visible light) in a photostability chamber.

    • Control: Keep a stock solution protected from all stress conditions at room temperature or refrigerated.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples (including the control) by a high-resolution analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Check for the formation of new peaks (degradation products).

    • Perform a peak purity analysis using the PDA detector to ensure the main peak is not co-eluting with any degradants.

    • Use the mass spectrometry data to propose structures for the observed degradation products.

Workflow Diagram for Forced Degradation Study

G cluster_setup 1. Setup cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution (1 mg/mL) C Acid Hydrolysis (HCl, Heat) A->C D Base Hydrolysis (NaOH, RT) A->D E Oxidation (H₂O₂, RT) A->E F Thermal (Heat) A->F G Photolytic (UV/Vis Light) A->G B Prepare Control Sample (Protected) H Withdraw & Neutralize Samples B->H C->H D->H E->H F->H G->H I Analyze all samples via LC-PDA-MS H->I J Compare stressed vs. control I->J K Identify degradants & assess peak purity J->K L Establish degradation pathway K->L

Caption: Workflow for conducting a forced degradation study.

Conclusion

This guide provides a comprehensive predictive overview and actionable experimental framework for characterizing the solubility and stability of N-Isopropyl-5-methylpyridin-2-amine. Based on its structure, the compound is predicted to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and limited solubility in non-polar solvents. As an aromatic amine, it is susceptible to oxidative and photolytic degradation, a factor that must be managed through proper storage and handling. The detailed protocols for solubility determination and forced degradation studies provided herein equip researchers with the necessary tools to generate the empirical data required for confident application of this molecule in drug development and chemical synthesis.

References

  • BenchChem. (2025). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. BenchChem.
  • Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Request PDF. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • BenchChem. (2025). 3-Amino-4-nitropyridine chemical properties and structure. BenchChem.
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Available at: [Link]

  • Lhasa Limited. (n.d.). Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. Available at: [Link]

  • Google Patents. (n.d.). US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. Google Patents.
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. BenchChem.
  • ResearchGate. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Available at: [Link]

  • NIST/TRC. (n.d.). N-isopropyl-2-propanamine -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Available at: [Link]

  • Wikipedia. (n.d.). Isopropylamine. Wikipedia. Available at: [Link]

  • BenchChem. (2025). Stability issues of Methyl 2-amino-5-isopropylbenzoate under acidic or basic conditions. BenchChem.
  • BenchChem. (2025). Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate. BenchChem.
  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org. Available at: [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. Available at: [Link]

  • Davis, J. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

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Foundational

Quantum Chemical Profiling and Molecular Dynamics of 2-Amino-5-Methylpyridine

An in-depth technical whitepaper on the quantum chemical profiling, molecular dynamics, and experimental methodologies surrounding 2-amino-5-methylpyridine (2A5MP) and its derivatives. Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the quantum chemical profiling, molecular dynamics, and experimental methodologies surrounding 2-amino-5-methylpyridine (2A5MP) and its derivatives.

Executive Summary & Mechanistic Rationale

2-Amino-5-methylpyridine (2A5MP) is a versatile heterocyclic compound characterized by an electron-rich aromatic pyridine ring, an electron-donating methyl group, and a reactive amino group. This unique structural motif makes it a highly sought-after building block in the synthesis of advanced optoelectronic materials, nonlinear optical (NLO) crystals, and pharmaceutical agents (such as the proton pump inhibitor Lansoprazole)[1][2].

Understanding the quantum chemical behavior of 2A5MP—specifically its Frontier Molecular Orbitals (FMOs), tautomeric stability, and hyperpolarizability—is critical for predicting its macroscopic properties. Density Functional Theory (DFT) serves as the cornerstone for this analysis, providing a high-fidelity mathematical framework to map electron density and predict kinetic stability before physical synthesis begins[3][4].

Photoinduced Amino-Imino Tautomerism

A defining feature of 2A5MP is its ability to undergo reversible amino-imino tautomerization. In its ground state, the molecule exists predominantly in the amino form ( N=C−NH2​ ), stabilized by intramolecular NH⋅⋅⋅N hydrogen bonding[5]. However, upon exposure to specific ultraviolet wavelengths, the molecule transitions into its imino tautomer ( NH−C=NH ).

Causality of the Tautomeric Shift

The transition is not spontaneous under standard conditions due to a massive energy barrier. UV irradiation (340 > λ ≥ 300 nm) excites the molecule into a higher electronic state. The tautomerization proceeds during the vibrational relaxation process from the electronic excited state back to the ground state[5][6]. The methyl group at the 5-position actively participates in this stabilization through hyperconjugation[5].

Tautomerism Amino 2-Amino-5-methylpyridine (Ground State) TS Transition State (Barrier: 205.7 kJ/mol) Amino->TS UV (340 > λ ≥ 300 nm) TransImino Trans-5-methyl-2(1H)-pyridinimine (+59.7 kJ/mol) TS->TransImino Relaxation TransImino->Amino Vis (420 > λ ≥ 340 nm) CisImino Cis-5-methyl-2(1H)-pyridinimine (+71.8 kJ/mol) TransImino->CisImino Barrier: 94 kJ/mol

Fig 1. Photoinduced amino-imino tautomerization pathway and energy barriers.

Quantitative Electronic Profiling

The electronic architecture of 2A5MP and its derivatives dictates their reactivity and optical properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of chemical hardness and kinetic stability[2][3]. A smaller gap generally correlates with higher polarizability and enhanced NLO properties, making the molecule an excellent candidate for photonic devices[3].

Table 1: Frontier Molecular Orbital (FMO) Energies and Reactivity Indices
Compound / DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)First-Order Hyperpolarizability (β, esu)
2A5MP Salicylate (2A5MPSA) [3]-3.2969-1.28082.0161126.7368
Lansoprazole (2A5MP Motif) [2]-6.5407-1.79714.7436N/A
Table 2: Tautomerization Energy Barriers and Stabilities[5]
Tautomeric StateRelative Stability (kJ/mol)Energy Barrier to Formation (kJ/mol)
2-Amino-5-methylpyridine 0.0 (Global Minimum)N/A
Trans-5-methyl-2(1H)-pyridinimine +59.7205.7 (from Amino form)
Cis-5-methyl-2(1H)-pyridinimine +71.894.0 (from Trans form)

Validated Experimental & Computational Protocols

To ensure high scientific integrity, the investigation of 2A5MP requires a tightly coupled experimental and computational workflow. The following protocols represent self-validating systems where computational predictions are directly verified by empirical spectroscopy.

Workflow cluster_exp Experimental Validation cluster_comp Quantum Chemical Profiling Synthesis Slow Evaporation Crystal Growth GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Synthesis->GeomOpt XRD Coordinates IR Matrix-Isolation IR Spectroscopy (12K) GeomOpt->IR Harmonic Freqs FMO FMO Analysis (HOMO-LUMO Gap) GeomOpt->FMO NLO NLO Parameters (Hyperpolarizability) GeomOpt->NLO

Fig 2. Integrated experimental and computational workflow for 2A5MP derivatives.

Protocol 1: Crystal Growth of 2A5MP Derivatives (e.g., 2A5MPSA)

Causality: Slow evaporation in a controlled dielectric environment (ethanol) prevents rapid precipitation, allowing the polar 2A5MP base and salicylic acid to form highly ordered, defect-free supramolecular networks driven by hydrogen bonding[3].

  • Preparation: Weigh equimolar quantities of commercially available 2-amino-5-methylpyridine (99% purity) and salicylic acid (99% purity)[3].

  • Dissolution: Dissolve each reactant separately in high-purity ethanol and stir for 20 minutes to ensure complete solvation.

  • Complexation: Mix the two solutions together and agitate using a magnetic stirrer for 1 hour to facilitate proton transfer and complex formation[3].

  • Filtration: Filter the saturated solution twice using Whatman filter paper to remove undissolved particulate nucleation sites.

  • Evaporation: Transfer to a 250 mL beaker, cover with a perforated thin plastic sheet to strictly control the solvent evaporation rate, and leave undisturbed for 10 days[3].

Protocol 2: Matrix-Isolation IR Spectroscopy for Tautomer Trapping

Causality: Conducting IR spectroscopy at 12K in an argon matrix isolates individual 2A5MP monomers. This prevents intermolecular hydrogen bonding—which dominates in the solid state—from quenching the intramolecular proton transfer required to observe the transient imino tautomer[5].

  • Gas Mixture Preparation: Pass ultra-high purity argon gas (99.9999%) through a glass tube containing the 2A5MP sample within a vacuum line[5].

  • Deposition: Deposit the gas mixture onto a CsI (Cesium Iodide) plate cooled to 12 K using a closed-cycle helium refrigerator[5].

  • Monitoring: Continuously monitor the matrix temperature using an Au−chromel thermocouple[5].

  • Irradiation: Irradiate the matrix with UV light (340 > λ ≥ 300 nm) to induce the forward amino-to-imino transition, capturing the IR spectra sequentially[5].

Protocol 3: DFT Computational Pipeline

Causality: The selection of the B3LYP functional paired with the 6-311++G(d,p) basis set is not arbitrary. The diffuse functions ("++") are critical for accurately modeling the electron density tails of the nitrogen lone pairs and hyperpolarizability in NLO materials, while polarization functions ("d,p") resolve the angular momentum necessary for precise hydrogen-bonding geometries[3][4].

  • Initialization: Input the empirical X-ray diffraction coordinates of the synthesized crystal into the quantum chemistry software (e.g., Gaussian).

  • Optimization: Perform ground-state geometry optimization using the B3LYP/6-311++G(d,p) level of theory[4].

  • Frequency Calculation: Run harmonic vibrational frequency calculations to confirm the optimized structure is a true global minimum (absence of imaginary frequencies) and to generate theoretical IR spectra for comparison against Protocol 2[7].

  • TD-DFT: Execute Time-Dependent DFT (TD-DFT) in a simulated solvent continuum (e.g., ethanol) to calculate excitation energies, oscillator strengths, and map the π → π* electronic transitions[2].

Biological and Optoelectronic Implications

Beyond basic structural chemistry, 2A5MP derivatives exhibit profound applied characteristics. Molecular docking studies of 2A5MP against rigid protein receptors demonstrate a binding energy of −3.32 kcal/mol, indicating strong target-specific binding potential in oncology and enzyme inhibition[1][4]. Furthermore, hybrid organic-inorganic variants, such as (C6​H9​N2​)2​CdI4​ , leverage the electron-rich nature of 2A5MP to create highly efficient charge-transfer systems, paving the way for advanced optical limiters and photonic sensors[1].

References

  • Photoinduced Amino−Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon Matrix Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Growth and Characterization of an Organic Crystal and DFT Studies of 2-Amino 5-Methyl Pyridinium Salicylate Source: Oriental Journal of Chemistry URL:[Link]

  • Experimental and computational insights of the new hybrid organic–inorganic compound (C6H9N2)2CdI4 for advanced optoelectronic applications and biological activities Source: RSC Advances (RSC Publishing) URL:[Link]

  • Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs Source: RSC Advances (RSC Publishing) URL:[Link]

  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed synthesis of N-Isopropyl-5-methylpyridin-2-amine

Application Note: Palladium-Catalyzed Synthesis of N-Isopropyl-5-methylpyridin-2-amine via Buchwald-Hartwig Amination Introduction & Strategic Rationale The synthesis of 2-aminopyridines is a critical transformation in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Synthesis of N-Isopropyl-5-methylpyridin-2-amine via Buchwald-Hartwig Amination

Introduction & Strategic Rationale

The synthesis of 2-aminopyridines is a critical transformation in medicinal chemistry, as this motif serves as a privileged scaffold in kinase inhibitors, GPCR ligands, and novel therapeutics. Traditional nucleophilic aromatic substitution (SNAr) approaches for 2-halopyridines require harsh thermal conditions and often yield poor results when utilizing sterically hindered or volatile aliphatic amines like isopropylamine.

The palladium-catalyzed Buchwald-Hartwig amination offers a mild, high-yielding alternative[1]. However, the electron-deficient nature and coordinating ability of the pyridine nitrogen present unique challenges, frequently leading to catalyst poisoning[1]. This application note details a robust, highly selective protocol for the cross-coupling of 2-bromo-5-methylpyridine with isopropylamine, leveraging rational ligand design to overcome heteroaryl coordination and prevent over-arylation.

Mechanistic Insights & Ligand Selection

When coupling primary amines, a major side reaction is over-arylation—the formation of tertiary bis-arylamines. To suppress this, the selection of the dialkylbiaryl phosphine ligand is paramount. For this protocol, we employ BrettPhos , a highly bulky and electron-rich ligand specifically optimized for the monoarylation of primary amines[2].

Causality of Catalyst Design:

  • Steric Bulk: The extreme steric profile of BrettPhos prevents the binding of a second equivalent of the aryl halide to the Pd(II)-amido complex, effectively shutting down the over-arylation pathway[1].

  • Electronic Modulation & Rate-Limiting Steps: Density Functional Theory (DFT) studies reveal that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas for less bulky ligands like RuPhos, reductive elimination is rate-limiting[2]. By lowering the activation energy for reductive elimination, BrettPhos prevents the accumulation of off-cycle Pd-intermediates that are susceptible to degradation[3].

  • Substrate Compatibility: BrettPhos-precatalysts excel with branched primary amines (like isopropylamine or cyclopentylamine), significantly outperforming RuPhos and Xantphos in both yield and selectivity when applied to aminopyridine synthesis[4].

Table 1: Quantitative Ligand Comparison for 2-Halopyridine Amination with Primary Amines (Data summarized from comparative benchmarking studies[1][4])

Ligand SystemYield (%)Mono/Bis-arylation RatioCatalyst State Observation
BrettPhos >90% >99:1 Rapid reductive elimination; active
RuPhos45–66%85:15Sluggish reductive elimination
Xantphos<50%90:10Partial deactivation via pyridine coordination
Josiphos-typeVariableN/ARequires specific substrate tuning

Catalytic Cycle Visualization

The self-validating nature of this protocol relies on understanding the catalytic cycle. The active L-Pd(0) species undergoes oxidative addition with 2-bromo-5-methylpyridine, followed by amine coordination, deprotonation by sodium tert-butoxide (NaOtBu), and rapid reductive elimination to yield the product.

BHA_Mechanism Pd_Pre Pd Precatalyst (Pd2(dba)3 + BrettPhos) Pd_Active Active Catalyst L-Pd(0) Pd_Pre->Pd_Active Ligand Exchange Ox_Add Oxidative Addition L-Pd(II)(Ar)(Br) Pd_Active->Ox_Add 2-Bromo-5-methylpyridine Amine_Coord Amine Coordination L-Pd(II)(Ar)(NH2iPr)+ Ox_Add->Amine_Coord Isopropylamine Deprot Deprotonation L-Pd(II)(Ar)(NHiPr) Amine_Coord->Deprot Base (NaOtBu) Product Product Release N-Isopropyl-5-methylpyridin-2-amine Deprot->Product Reductive Elimination Product->Pd_Active Regeneration of L-Pd(0)

Fig 1: Buchwald-Hartwig catalytic cycle using BrettPhos for primary amine monoarylation.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System Note: The physical appearance of the reaction mixture serves as an internal control. A successful initiation is marked by a color shift from deep purple/red (Pd2(dba)3) to a dark reddish-orange or golden-brown (active BrettPhos-Pd(0) complex). If the solution remains opaque purple after 30 minutes of heating, oxidative addition has failed, indicating potential oxygen ingress or inactive base.

Materials & Reagents:

  • 2-Bromo-5-methylpyridine: 1.0 mmol (172 mg)

  • Isopropylamine: 1.5 mmol (128 µL) - Excess used due to volatility.

  • Pd2(dba)3: 0.01 mmol (9.2 mg, 2 mol% Pd)

  • BrettPhos: 0.024 mmol (12.9 mg, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol (135 mg)

  • Anhydrous Toluene: 5.0 mL (0.2 M)

Workflow:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with Pd2(dba)3 (9.2 mg), BrettPhos (12.9 mg), and NaOtBu (135 mg).

    • Causality: NaOtBu is highly hygroscopic. Moisture leads to the formation of NaOH, which can hydrolyze the aryl bromide to a pyridinol instead of undergoing the desired amination.

  • Substrate Addition: Add 2-bromo-5-methylpyridine (172 mg) to the vial.

  • Solvent & Amine Addition: Add anhydrous toluene (5.0 mL), followed by isopropylamine (128 µL) via a gas-tight microsyringe.

    • Causality: Toluene is chosen over polar solvents like DMF to suppress background SNAr reactions and strongly favor the catalytic cross-coupling cycle.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 6–8 hours.

  • In-Process Monitoring: At 4 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. The mass of the desired product (N-Isopropyl-5-methylpyridin-2-amine) is[M+H]+ = 151.1.

  • Workup & Isolation:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30) to afford the pure N-Isopropyl-5-methylpyridin-2-amine.

References

  • Ke, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. URL:[Link]

  • "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." PubMed Central, 2014. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: N-Isopropyl-5-methylpyridin-2-amine as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of Substituted 2-Aminopyridines In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands out as a "privileged structure" due to its prevalence i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted 2-Aminopyridines

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands out as a "privileged structure" due to its prevalence in a vast array of bioactive molecules and functional materials. Substituted 2-aminopyridines, such as N-Isopropyl-5-methylpyridin-2-amine, are particularly valuable as they serve as highly versatile and strategically functionalized starting materials. The inherent nucleophilicity of the amino group, combined with the electronic properties of the pyridine ring, provides a reactive platform for constructing complex, fused heterocyclic systems.

This technical guide offers an in-depth exploration of the synthetic utility of N-Isopropyl-5-methylpyridin-2-amine. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with robust, field-proven protocols for the synthesis of key heterocyclic cores, including Imidazo[1,2-a]pyridines and Pyrido[2,3-b]pyrazines.

Visualization: Synthetic Pathways from a Core Building Block

The following diagram illustrates the strategic position of N-Isopropyl-5-methylpyridin-2-amine as a central building block for divergent synthesis into prominent heterocyclic families.

G cluster_0 Core Precursor cluster_1 Key Intermediates & Reactions cluster_2 Resulting Heterocyclic Cores Start N-Isopropyl-5-methylpyridin-2-amine Intermediate1 Reaction with α-Haloketone Start->Intermediate1 Direct Cyclization Intermediate2 Nitration & Reduction Start->Intermediate2 Ring Functionalization Intermediate3 Pd-Catalyzed Cross-Coupling Start->Intermediate3 C-N Bond Formation Product1 Imidazo[1,2-a]pyridines Intermediate1->Product1 Product2 Pyrido[2,3-b]pyrazines Intermediate2->Product2 Product3 Functionalized Pyridines Intermediate3->Product3

Caption: Synthetic utility of N-Isopropyl-5-methylpyridin-2-amine.

Synthesis of Imidazo[1,2-a]pyridines via Tschitschibabin Reaction

The Imidazo[1,2-a]pyridine core is a foundational scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-ulcer, antimicrobial, and anxiolytic properties. The most direct and established method for its synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halo oxo compound.

Mechanistic Rationale: The synthesis proceeds via an initial SN2 reaction where the exocyclic amino group of the pyridine acts as a nucleophile, displacing the halide from the α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic Imidazo[1,2-a]pyridine ring system. The isopropyl and methyl substituents on the starting material are retained, providing steric and electronic influence on the final molecule's properties.

Visualizing the Imidazo[1,2-a]pyridine Synthesis

G reactant1 N-Isopropyl-5-methylpyridin-2-amine step2 Reflux in Ethanol reactant1->step2 reactant2 α-Bromoacetone (α-Haloketone) reactant2->step2 step1 + step3 Intramolecular Cyclization & Dehydration step2->step3 product 2,7-Dimethyl-3-isopropyl- imimidazo[1,2-a]pyridine step3->product

Caption: Workflow for Imidazo[1,2-a]pyridine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2,7-dimethyl-N-isopropylimidazo[1,2-a]pyridin-3-amine (a representative product).

Materials:

  • N-Isopropyl-5-methylpyridin-2-amine

  • Chloroacetone or Bromoacetone (α-haloketone)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Isopropyl-5-methylpyridin-2-amine (1.0 eq). Dissolve the amine in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add the α-haloketone (e.g., chloroacetone, 1.1 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in water and neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the hydrohalic acid formed during the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine derivative.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are heterocyclic compounds of significant interest due to their demonstrated antibacterial and potential kinase inhibitory activities. Their synthesis typically involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. To utilize N-Isopropyl-5-methylpyridin-2-amine for this purpose, a two-step sequence is required: regioselective nitration at the C3 position, followed by reduction of the nitro group to an amine.

Step A: Synthesis of the 2,3-Diaminopyridine Intermediate

Rationale: The pyridine ring is electron-deficient, but the activating amino group at C2 directs electrophilic substitution. Nitration is a standard method for introducing a nitrogen functionality, which can then be reduced to the required second amino group.

Protocol: Nitration and Reduction

  • Nitration: Carefully add N-Isopropyl-5-methylpyridin-2-amine to a mixture of fuming nitric acid and sulfuric acid at 0 °C. The reaction is highly exothermic and requires strict temperature control. After stirring, the mixture is poured onto ice, and the resulting nitro-product is isolated.

  • Reduction: The isolated 3-nitro-pyridin-2-amine derivative is then reduced. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid. This yields the crucial N²-Isopropyl-5-methylpyridine-2,3-diamine intermediate.

Step B: Condensation to Form the Pyrido[2,3-b]pyrazine Ring

Protocol: Cyclization

  • Reaction Setup: In a reaction vial, combine the N²-Isopropyl-5-methylpyridine-2,3-diamine intermediate (1.0 eq) and a 1,2-dicarbonyl compound (e.g., 1-(4-fluorophenyl)-2-(2-(isopropylamino)pyridin-4-yl)ethane-1,2-dione, 1.0 eq).

  • Solvent and Catalyst: Add a solvent mixture, typically methanol and glacial acetic acid (e.g., 9:1 v/v). The acetic acid acts as a catalyst for the condensation reaction.

  • Heating: Heat the reaction vessel in a microwave reactor for a short period (e.g., 5 minutes at ~160 °C) or by conventional heating at reflux until TLC indicates completion. Microwave assistance often leads to shorter reaction times and higher yields.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to isolate the target Pyrido[2,3-b]pyrazine.

Parameter Imidazo[1,2-a]pyridine Synthesis Pyrido[2,3-b]pyrazine Synthesis
Key Reaction Tschitschibabin CyclocondensationCondensation-Cyclization
Co-reactant α-Haloketone1,2-Dicarbonyl Compound
Number of Steps 1 (from 2-aminopyridine)3 (Nitration, Reduction, Condensation)
Typical Conditions Reflux in EthanolMicrowave or Conventional Heating
Catalyst None (thermal) or AcidicAcetic Acid

Utility in Palladium-Catalyzed Cross-Coupling Reactions

N-Isopropyl-5-methylpyridin-2-amine is also an excellent nucleophile for palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the aminopyridine with aryl halides or triflates, creating more complex molecular architectures that can serve as advanced intermediates for drug discovery.

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos) is critical. Chelating phosphine ligands are often effective for amination of pyridyl halides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.

  • Inert Atmosphere: These reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.

General Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., BINAP, 2 mol%).

  • Reagent Addition: Add N-Isopropyl-5-methylpyridin-2-amine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. The mixture should be thoroughly degassed.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. The product is then purified via column chromatography.

Conclusion

N-Isopropyl-5-methylpyridin-2-amine is a powerful and versatile building block in synthetic organic chemistry. Its utility extends from direct, one-pot cyclizations to form medicinally relevant scaffolds like Imidazo[1,2-a]pyridines, to serving as a key precursor for multi-step syntheses of complex heterocycles such as Pyrido[2,3-b]pyrazines. Furthermore, its application in modern cross-coupling methodologies underscores its importance as a foundational element for constructing diverse molecular libraries for drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable compound.

References

  • Benchchem. Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.
  • Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters. (2001). Available from: [Link]

  • Semantic Scholar. A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis.
  • Benchchem. N-Cyclopropyl-5-isopropylpyridin-2-amine|RUO.
  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society. (2007). Available from: [Link]

  • ResearchGate. Synthesis of pyrido[2,3b]pyrazines 5a–f. Available from: [Link]

  • Synthesis and characterization of heterocyclic compounds from amine derivative. (2018). Available from: [Link]

  • PubMed. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Available from: [Link]

  • SciELO. Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. Available from: [Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Science of Synthesis. Available from: [Link]

  • Benchchem. Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate: An In-depth Technical Guide.
  • PubMed. *Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/
Method

Quantitative Analysis of N-Isopropyl-5-methylpyridin-2-amine: A Guide to HPLC-UV, GC-MS, and LC-MS/MS Methods

An Application Note for the Life Sciences and Pharmaceutical Industry Abstract This guide provides detailed analytical methods for the accurate quantification of N-Isopropyl-5-methylpyridin-2-amine, a substituted aminopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Life Sciences and Pharmaceutical Industry

Abstract

This guide provides detailed analytical methods for the accurate quantification of N-Isopropyl-5-methylpyridin-2-amine, a substituted aminopyridine compound. Such compounds are of significant interest in pharmaceutical development and chemical synthesis, often appearing as intermediates, final products, or impurities. The accurate determination of their concentration is critical for process optimization, quality control, and regulatory compliance.[1][2] We present three robust, validated analytical protocols using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative explains the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory standards.[1][3]

Introduction and Method Selection Rationale

N-Isopropyl-5-methylpyridin-2-amine is a heterocyclic amine whose basic nitrogen atom and aromatic pyridine ring dictate its chemical and analytical behavior. The selection of an appropriate analytical technique is contingent upon the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control. The pyridine ring possesses a strong chromophore, making it suitable for UV detection. HPLC is ideal for analyzing non-volatile compounds and offers excellent reproducibility.[4][5][6] However, the basic nature of the amine can lead to peak tailing on traditional silica-based columns due to interactions with acidic silanol groups.[6] This can be mitigated by using a low-pH mobile phase, a mobile phase additive like triethylamine, or an end-capped column.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[4][7] Direct analysis of primary or secondary amines like N-Isopropyl-5-methylpyridin-2-amine can be challenging due to their polarity, which can cause poor peak shape and adsorption onto active sites within the GC system.[8][9] Therefore, derivatization, typically through silylation, is employed to block the active hydrogen on the amine, thereby increasing volatility and reducing polarity for improved chromatographic performance.[7][8][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, especially in complex matrices like biological fluids or finished drug products, LC-MS/MS offers unparalleled sensitivity and selectivity.[2][11][12] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, this technique can accurately quantify the analyte even in the presence of co-eluting interferences.[11][13]

Physicochemical Properties of N-Isopropyl-5-methylpyridin-2-amine
PropertyValueSource
Molecular Formula C₉H₁₄N₂Inferred from Name
Molecular Weight 150.22 g/mol Inferred from Formula
Structure (Structure drawn based on name)
Predicted Polarity Polar compound due to the amine group and nitrogen in the pyridine ring.Chemical Principles
Predicted Volatility Semi-volatile. Suitable for GC after derivatization.Chemical Principles
UV Absorbance Expected λmax in the 230-280 nm range due to the substituted pyridine ring.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the routine quantification of N-Isopropyl-5-methylpyridin-2-amine in bulk materials or simple formulations.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Diluent) Cal Create Calibration Standards (e.g., 1-100 µg/mL) Stock->Cal Sample Prepare Sample Solution (Target ~50 µg/mL) Stock->Sample Filter Filter all solutions (0.45 µm Syringe Filter) Cal->Filter Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for quantification by HPLC-UV.

Protocol: HPLC-UV
  • Instrumentation and Materials

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (reagent grade).

    • Phosphoric acid (reagent grade).

    • Water (HPLC grade).

    • N-Isopropyl-5-methylpyridin-2-amine reference standard.

  • Reagent Preparation

    • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust the pH to 3.0 using phosphoric acid. This low pH is crucial to protonate the analyte and suppress silanol interactions, ensuring a symmetrical peak shape.[6]

    • Mobile Phase B (Organic): Acetonitrile.

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard and Sample Preparation

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing the analyte to achieve a final theoretical concentration of approximately 50 µg/mL after dissolving in the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

  • Chromatographic Conditions

ParameterSettingRationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Standard column for reverse-phase separation of moderately polar compounds.
Mobile Phase Gradient elution (see table below)A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity.[4]
Injection Vol. 10 µL
Detection UV at 254 nmWavelength where the pyridine ring is expected to have significant absorbance. Should be optimized by running a UV scan.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 15.0 | 80 | 20 |

  • Data Analysis and System Suitability

    • Calibration Curve: Plot the peak area of the analyte versus the concentration for the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99.

    • Quantification: Determine the concentration of the analyte in the sample solutions using the calibration curve.

    • System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor for the analyte peak should be ≤ 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying N-Isopropyl-5-methylpyridin-2-amine, particularly when high specificity is needed or when assessing volatile impurities. A derivatization step is included to improve analytical performance.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Ethyl Acetate) Cal Create Calibration Standards Stock->Cal Sample Prepare Sample Solution Stock->Sample Aliquot Aliquot Solution to Vial Cal->Aliquot Sample->Aliquot AddReagent Add BSTFA + 1% TMCS Aliquot->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using TIC or SIM Detect->Quantify

Caption: Workflow for GC-MS analysis including silylation.

Protocol: GC-MS
  • Instrumentation and Materials

    • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

    • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Ethyl acetate or Dichloromethane (GC grade).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • N-Isopropyl-5-methylpyridin-2-amine reference standard.

  • Standard and Sample Preparation

    • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Calibration Standards: Prepare calibration standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample in ethyl acetate to a target concentration of ~50 µg/mL.

  • Derivatization (Trimethylsilylation)

    • Transfer 100 µL of each standard and sample solution into separate 2 mL autosampler vials.

    • Add 50 µL of BSTFA + 1% TMCS to each vial.[7] The silylating reagent reacts with the N-H bond of the secondary amine to form a non-polar trimethylsilyl (TMS) derivative, which is more volatile and exhibits better chromatographic behavior.[7][10]

    • Cap the vials tightly and heat at 70°C for 30 minutes.[7][10]

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions

ParameterSettingRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, non-polar column suitable for a wide range of applications.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Injector Temp. 250 °CEnsures rapid vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL)For trace analysis to ensure the entire sample volume reaches the column.
Oven Program 60°C (2 min hold), then 10°C/min to 280°C (5 min hold)A temperature ramp allows for the separation of compounds with different boiling points.[7]
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[4]
Mass Range Scan m/z 40 to 400A wide scan range to capture the molecular ion and key fragments of the TMS-derivative.
  • Data Analysis

    • Identification: The derivatized analyte is identified by its retention time and by comparing its mass spectrum with a reference spectrum. The mass spectrum is expected to show a molecular ion (M⁺) and characteristic fragments resulting from the loss of methyl groups (M-15) and other parts of the silyl and isopropyl groups.

    • Quantification: Create a calibration curve by plotting the peak area (from the Total Ion Chromatogram, TIC, or a selected ion) against concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides the highest level of sensitivity and selectivity, making it ideal for the quantification of N-Isopropyl-5-methylpyridin-2-amine at trace levels in complex matrices.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) Cal Create Calibration Standards (e.g., 0.1-100 ng/mL) Stock->Cal Sample Prepare Sample Solution (with SPE if needed) Stock->Sample Inject Inject into LC System Cal->Inject Sample->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS (MRM Mode) Ionize->Detect Integrate Integrate MRM Transitions Detect->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Workflow for trace quantification by LC-MS/MS.

Protocol: LC-MS/MS
  • Instrumentation and Materials

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Methanol and Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Water (LC-MS grade).

    • N-Isopropyl-5-methylpyridin-2-amine reference standard.

  • Reagent Preparation

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Methanol:Water.

  • MRM Transition Optimization

    • Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺ in Q1. For N-Isopropyl-5-methylpyridin-2-amine (MW 150.22), this will be m/z 151.2.

    • Perform a product ion scan on the precursor ion (m/z 151.2) to identify the most stable and abundant product ions in Q3. Fragment ions corresponding to the loss of the isopropyl group or other characteristic fragments would be selected.

    • Optimize collision energy for each transition to maximize signal intensity. At least two MRM transitions should be monitored for confident quantification and confirmation.

  • Standard and Sample Preparation

    • Stock and Calibration Standards: Prepare a stock solution in methanol and perform serial dilutions using the diluent to create calibration standards appropriate for the desired sensitivity (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

    • Sample Preparation: The sample preparation method will be highly dependent on the matrix. For complex matrices, a protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) step may be required to remove interferences.[11] The final extract should be reconstituted in the diluent.

  • LC-MS/MS Conditions

ParameterSettingRationale
Column C18 UHPLC (2.1 x 50 mm, 1.8 µm)UHPLC provides fast analysis times and sharp peaks, enhancing sensitivity.
Mobile Phase Gradient elutionEfficiently separates the analyte from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves chromatography and reproducibility.
Ionization Mode ESI PositiveThe basic amine readily accepts a proton to form a positive ion [M+H]⁺.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Provides high selectivity and sensitivity for quantification.[11][13]
  • Data Analysis

    • Integrate the peak area for the primary (quantifier) MRM transition.

    • Generate a calibration curve by plotting peak area against concentration and perform a linear regression (often with 1/x weighting for trace analysis).

    • Confirm the identity of the analyte in samples by ensuring the retention time matches that of the standard and the ratio of the quantifier to qualifier ion is within an acceptable tolerance (e.g., ±20%) of the standard.

Method Validation Summary

All analytical methods developed for pharmaceutical or related applications must be validated to ensure they are suitable for their intended purpose.[1][3] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The following table summarizes typical performance characteristics for the described methods.

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good; demonstrated by peak purity and resolution from interferences.Excellent; based on retention time and mass spectrum.Superior; based on retention time and specific MRM transitions.
Linearity (R²) > 0.999> 0.995> 0.995
Range 1 - 150 µg/mL1 - 100 µg/mL0.1 - 100 ng/mL
LOD ~0.3 µg/mL~0.3 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (%RSD) < 2.0%< 5.0%< 10.0%

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Benchchem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • PubChem. (n.d.). N-Isopropylpyridine-2-methylamine.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Restek. (n.d.). TMSI+Pyridine.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • PMC. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS.
  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
  • Benchchem. (n.d.). Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate.
  • Benchchem. (n.d.). Application Note: GC-MS Protocol for the Analysis of 2-Isopropyl-5-methyl-1-heptanol.
  • Sigma-Aldrich. (n.d.). Melamine Analysis via GC-MS.

Sources

Application

Application Notes &amp; Protocols: Evaluating N-Isopropyl-5-methylpyridin-2-amine as a Novel Inducible Nitric Oxide Synthase (iNOS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Part 1: Scientific Rationale and Foundational Concepts The Dichotomy of Nitric Oxide and the Role of NOS Isoforms Nitric oxide (NO) is a pleiotropic signali...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Scientific Rationale and Foundational Concepts

The Dichotomy of Nitric Oxide and the Role of NOS Isoforms

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes.[1][2] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[3] In mammals, three distinct NOS isoforms have been identified, each with unique regulatory mechanisms and physiological roles:

  • Neuronal NOS (nNOS): Primarily found in neural tissue, it generates NO as a neurotransmitter, playing a role in neuronal communication.[4][5]

  • Endothelial NOS (eNOS): Expressed in vascular endothelial cells, it produces NO to regulate blood pressure and vascular tone.[4][5]

  • Inducible NOS (iNOS): Unlike nNOS and eNOS which are constitutively expressed, iNOS expression is induced in response to pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS) and cytokines.[5][6]

While nNOS and eNOS produce low, transient levels of NO for homeostatic functions, iNOS can generate large, sustained amounts of NO for prolonged periods.[7] This high output of NO is a key component of the innate immune response, acting as a cytotoxic agent against invading pathogens.[8][9]

iNOS Overexpression: A Driver of Pathophysiology

The potent and sustained production of NO by iNOS, while beneficial for host defense, can become a double-edged sword. Dysregulated overexpression of iNOS is implicated in the pathophysiology of numerous acute and chronic diseases, including inflammatory disorders, septic shock, arthritis, and neurodegenerative diseases.[1][6][7] The excessive NO produced can lead to cellular damage, tissue injury, and chronic inflammation.

Therefore, the selective inhibition of iNOS, while preserving the essential functions of nNOS and eNOS, represents a highly attractive therapeutic strategy for a multitude of diseases.[10][11] The primary challenge in this field is achieving high selectivity for iNOS over the constitutive isoforms, as non-selective inhibition, particularly of eNOS, can lead to serious cardiovascular side effects such as hypertension.[5][7][12]

The 2-Aminopyridine Scaffold: A Promising Avenue for Selective iNOS Inhibition

The 2-aminopyridine chemical scaffold has emerged as a promising foundation for the design of potent and selective NOS inhibitors.[1][13][14] The parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor.[7] Extensive medicinal chemistry efforts have shown that substitutions at various positions on the pyridine ring can dramatically enhance both potency and selectivity, particularly for iNOS.[7][13]

N-Isopropyl-5-methylpyridin-2-amine is a novel derivative within this class. Based on established structure-activity relationships, it is hypothesized that the 2-amino group acts as a key pharmacophore, mimicking the guanidinium group of the natural substrate L-arginine to bind within the active site of the enzyme. The strategic placement of the isopropyl and methyl groups may confer enhanced selectivity by exploiting subtle topographical and electrostatic differences between the active sites of the NOS isoforms.[1]

This document provides a comprehensive suite of protocols to systematically evaluate the potential of N-Isopropyl-5-methylpyridin-2-amine, and other novel 2-aminopyridine analogues, as potent and selective iNOS inhibitors.

Part 2: In Vitro Characterization: Protocols & Methodologies

The initial phase of evaluation involves determining the compound's ability to inhibit iNOS activity in a controlled cellular environment and assessing its selectivity over the other NOS isoforms.

Experimental Workflow for In Vitro Analysis

G cluster_0 Primary Screening & Potency cluster_1 Validation & Specificity A RAW 264.7 Cell Culture B LPS Stimulation to Induce iNOS A->B C Treatment with N-Isopropyl-5- methylpyridin-2-amine (Dose-Response) B->C D Griess Assay: Measure Nitrite (NO₂⁻) in Supernatant C->D F Cell Viability Assay (e.g., MTT) Rule out Cytotoxicity C->F E Calculate IC₅₀ for iNOS D->E G Selectivity Assays (Purified eNOS/nNOS enzymes or HEK293 cells overexpressing isoforms) E->G H Calculate IC₅₀ for eNOS & nNOS I Determine Selectivity Ratios (IC₅₀ eNOS / IC₅₀ iNOS) H->I

Caption: Workflow for in vitro evaluation of iNOS inhibitors.

Protocol 1: Cell-Based iNOS Inhibition Assay in Macrophages

This protocol utilizes the murine macrophage cell line RAW 264.7, which reliably expresses high levels of iNOS upon stimulation with LPS.[15][16][17]

A. Materials

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenol red-free DMEM for the assay

  • Lipopolysaccharide (LPS) from E. coli

  • N-Isopropyl-5-methylpyridin-2-amine (test compound), stock solution in DMSO

  • Known selective iNOS inhibitor (e.g., 1400W) as a positive control[5][7]

  • 96-well cell culture plates

B. Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in phenol red-free DMEM. A typical final concentration range would be 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.

  • Treatment and Stimulation:

    • Carefully aspirate the old medium from the cells.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control (vehicle-only) wells.

    • Final volume in each well should be 100 µL.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator. During this time, stimulated cells will express iNOS and produce NO.[15][16]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis of nitrite accumulation using the Griess Assay (Protocol 2).

Protocol 2: Quantification of Nitric Oxide via the Griess Assay

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell supernatant.[18][19]

A. Materials

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Sodium Nitrite (NaNO₂) standard solution (100 µM stock).

  • 96-well flat-bottom plate (for the assay).

  • Microplate reader capable of measuring absorbance at 540 nm.

B. Procedure

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by serial dilution of the 100 µM stock solution using phenol red-free DMEM.

    • Add 50 µL of each standard to empty wells of a new 96-well plate.

  • Sample Preparation: Add 50 µL of the cell culture supernatant collected from Protocol 1 to separate wells of the same 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to all sample and standard wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.[18] A purple/magenta color will develop in the presence of nitrite.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[18][20]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve (absorbance vs. nitrite concentration).

    • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of iNOS inhibition for each compound concentration relative to the LPS-stimulated control.

Protocol 3: Determining Isoform Selectivity

To be a viable therapeutic candidate, a compound must exhibit high selectivity for iNOS over eNOS and nNOS. This can be assessed using commercially available kits with purified recombinant enzymes or by using cell-based assays with cell lines engineered to overexpress a single NOS isoform.[12][21]

A. Method (Purified Enzyme Assay - e.g., Hemoglobin Capture Assay)

  • Obtain purified recombinant human iNOS, nNOS, and eNOS enzymes.

  • Perform enzyme activity assays in the presence of a dose-response curve of the test compound.

  • The hemoglobin capture assay measures the conversion of oxyhemoglobin to methemoglobin by NO, which can be monitored spectrophotometrically.

  • Follow the manufacturer's protocol for the specific assay kit being used.

  • Calculate the IC₅₀ value for each isoform.

B. Method (Cell-Based Assay)

  • Utilize transiently transfected HEK293 cells that express either human iNOS, nNOS, or eNOS.[12]

  • For nNOS and eNOS, which are Ca²⁺/calmodulin-dependent, stimulate the cells with a calcium ionophore (e.g., A23187) to activate the enzyme.

  • Treat cells with a dose-response of the test compound and measure NO production using the Griess assay as described above.

  • Calculate the IC₅₀ value for each isoform.

Part 3: In Vivo Evaluation: Murine LPS Challenge Model

A positive result in vitro must be validated in a living system. The lipopolysaccharide (LPS) challenge model in mice is a standard and robust method for assessing the in vivo efficacy of iNOS inhibitors.[12][15][22]

LPS-Induced iNOS Signaling Pathway

G LPS LPS (Endotoxin) TLR4 Toll-like Receptor 4 (on Macrophage) LPS->TLR4 Binds NFkB NF-κB Signaling Cascade TLR4->NFkB Activates iNOS_mRNA iNOS Gene Transcription NFkB->iNOS_mRNA Induces iNOS_Protein iNOS Protein Synthesis (Active Enzyme) iNOS_mRNA->iNOS_Protein Translates NO_Production L-Arginine → L-Citrulline + NO iNOS_Protein->NO_Production Catalyzes Inflammation Inflammation & Tissue Damage NO_Production->Inflammation Inhibitor N-Isopropyl-5-methylpyridin-2-amine (iNOS Inhibitor) Inhibitor->iNOS_Protein Inhibits

Caption: LPS-induced iNOS pathway and the site of inhibitor action.

Protocol 4: Murine Model of Systemic Inflammation

A. Materials

  • 8-10 week old male C57BL/6 mice.

  • Lipopolysaccharide (LPS) from E. coli, for injection.

  • Test compound formulated in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Anesthesia and blood collection supplies.

B. Procedure

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle control (no LPS, no compound).

    • Group 2: LPS control (LPS + vehicle).

    • Group 3: Positive control (LPS + known inhibitor, e.g., 100 mg/kg aminoguanidine).[15][22]

    • Group 4+: Test groups (LPS + varying doses of test compound, e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the test compound or vehicle orally at t=0 hours.

  • LPS Challenge: Immediately following compound administration, inject LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response and iNOS expression.[12]

  • Blood Collection: At t=6 hours, a time corresponding to peak plasma nitrate/nitrite levels, anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.[12]

  • Sample Processing: Centrifuge the blood to separate the plasma. The plasma can be stored at -80°C until analysis.

  • Nitrate/Nitrite Measurement: Measure the total nitrate + nitrite concentration in the plasma using a commercial colorimetric assay kit (which typically includes a nitrate reductase step to convert nitrate to nitrite before the Griess reaction).

  • Data Analysis: Calculate the percentage reduction in plasma nitrate/nitrite levels in the compound-treated groups compared to the LPS control group.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison and interpretation.

In Vitro Potency and Selectivity Data

The primary endpoints are the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and the selectivity ratios.

CompoundiNOS IC₅₀ (µM)nNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Ratio (eNOS/iNOS)Selectivity Ratio (nNOS/iNOS)
N-Isopropyl-5-methylpyridin-2-amine [Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
1400W (Control)[Literature Value][Literature Value][Literature Value]>2000x>100x
Aminoguanidine (Control)2.1[15][22]~105[23]~1050[23]~500x~50x

A higher selectivity ratio indicates greater selectivity for the target iNOS isoform. A ratio >100-fold for eNOS/iNOS is generally considered a benchmark for a promising candidate.[12]

Part 5: References

  • Benchchem. (n.d.). Application Note: Griess Assay for Quantifying Nitric Oxide Production. Retrieved from Benchchem website.

  • Journal of Medicinal Chemistry. (n.d.). Selective Inhibition of Neuronal Nitric Oxide Synthase. ACS Publications.

  • Journal of Medicinal Chemistry. (2009, April 17). Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332. ACS Publications.

  • ACS Medicinal Chemistry Letters. (n.d.). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors. PMC.

  • PubMed. (2020, May 15). Inducible nitric oxide synthase inhibitors: A comprehensive update.

  • MDPI. (2003, August 22). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay.

  • Protocol Griess Test. (2019, December 8).

  • IntechOpen. (2017, May 17). Nitric Oxide Synthase Inhibitors.

  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).

  • Discovery of novel inhibitors of inducible nitric oxide synthase. (n.d.).

  • The Journal of ExtraCorporeal Technology. (2000, April 16). In Vitro Comparison of Inhibitors of Inducible Nitric Oxide Synthase in a Macrophage Model.

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PMC - NIH.

  • ResearchGate. (n.d.). LPS induced iNOS in macrophages and increased nitrite levels in the...

  • PubMed. (2002, August 15). Discovery of novel inhibitors of inducible nitric oxide synthase.

  • Benchchem. (n.d.). Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A.

  • PMC. (n.d.). Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells.

  • ACS Publications. (2006, April 7). DATS Reduces LPS-Induced iNOS Expression, NO Production, Oxidative Stress, and NF-κB Activation in RAW 264.7 Macrophages.

  • Bifidobacterium lactis Inhibits iNOS Expression in LPS-stimulated RAW 264.7 Macrophages. (n.d.).

  • PMC. (n.d.). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker.

  • PMC. (2014, April 1). Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo.

  • Semantic Scholar. (2013, September 9). Inorganic Polyphosphate Suppresses Lipopolysaccharide-Induced Inducible Nitric Oxide Synthase (iNOS) Expression in Macrophages.

  • ResearchGate. (n.d.). Various interactions of test compounds with iNOS residues.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009, March 26).

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

  • MDPI. (2021, July 22). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes.

  • PMC. (2016, September 1). Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods.

  • ResearchGate. (n.d.). NOS inhibitors structures, inhibition and crystallographic data.

  • Selleck Chemicals. (n.d.). NOS Inhibition | NOS Inhibitors Review.

  • PMC. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.

  • PMC. (n.d.). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid.

Sources

Method

Experimental protocols for N-methylation of secondary amines like N-Isopropyl-5-methylpyridin-2-amine

An Application Guide to the N-Methylation of N-Isopropyl-5-methylpyridin-2-amine Authored by: Gemini, Senior Application Scientist Abstract The N-methylation of secondary amines is a cornerstone transformation in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the N-Methylation of N-Isopropyl-5-methylpyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The N-methylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. The introduction of a methyl group to a nitrogen atom can profoundly modulate a molecule's physicochemical and pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. This guide provides a detailed technical overview and actionable experimental protocols for the N-methylation of N-Isopropyl-5-methylpyridin-2-amine, a representative heteroaromatic secondary amine. We will explore two robust and widely adopted methods: the classic Eschweiler-Clarke reaction and a modern reductive amination protocol. The causality behind experimental choices, self-validating procedural steps, and comprehensive safety information are detailed to ensure reliable and reproducible outcomes for researchers in the field.

Introduction: The Strategic Importance of N-Methylation

N-methylated amines are a ubiquitous structural motif found in a vast array of pharmaceuticals and bioactive natural products.[1] The strategic addition of a methyl group can enhance a drug candidate's profile by:

  • Improving Lipophilicity: Facilitating better membrane permeability and absorption.

  • Blocking Metabolism: Preventing N-dealkylation, a common metabolic pathway that can lead to rapid clearance.

  • Modulating Potency: Altering the binding affinity for a biological target by fine-tuning steric and electronic properties.

Given these advantages, the development of efficient and selective N-methylation protocols is of paramount importance. This application note focuses on N-Isopropyl-5-methylpyridin-2-amine as a model substrate, providing researchers with the foundational knowledge and practical steps to successfully synthesize its N-methylated tertiary amine derivative.

Mechanistic Considerations: Pathways to N-Methylation

The successful N-methylation of a secondary amine hinges on the selection of an appropriate C1 source (the methyl group donor) and a reducing agent. Below, we dissect the mechanisms of two highly effective methods.

The Eschweiler-Clarke Reaction

A classic and powerful method, the Eschweiler-Clarke reaction utilizes formaldehyde as the C1 source and formic acid as both a catalyst and the terminal reductant.[2][3] This one-pot procedure is renowned for its high yields and, crucially, its inability to produce over-methylated quaternary ammonium salts, as the reaction conditions are not suitable for alkylating a tertiary amine.[3][4]

The mechanism proceeds in two main stages:

  • Iminium Ion Formation: The secondary amine performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate is then protonated by formic acid and subsequently dehydrates to form a transient, electrophilic iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine. This step is irreversible due to the formation and release of carbon dioxide gas (CO₂).[2][5]

Reductive Amination with Borohydride Reagents

A modern variation of this transformation employs a milder and often more selective reducing agent in place of formic acid.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly effective for the reductive amination of amines. It is less reactive than other hydrides like sodium borohydride, allowing for the controlled formation of the iminium ion prior to reduction, which minimizes side reactions. This method is often preferred for substrates with acid-sensitive functional groups.[6]

G cluster_0 Eschweiler-Clarke Reaction cluster_1 Reductive Amination A Secondary Amine (R₂NH) C Hemiaminal Intermediate A->C + CH₂O B Formaldehyde (CH₂O) B->C D Iminium Ion [R₂N=CH₂]⁺ C->D - H₂O (H⁺ catalyzed) F Tertiary Amine (R₂N-CH₃) D->F + H⁻ (from HCOOH) E Formic Acid (HCOOH) E->D G CO₂ A1 Secondary Amine (R₂NH) C1 Hemiaminal Intermediate A1->C1 + CH₂O B1 Formaldehyde (CH₂O) B1->C1 D1 Iminium Ion [R₂N=CH₂]⁺ C1->D1 - H₂O F1 Tertiary Amine (R₂N-CH₃) D1->F1 + H⁻ (from NaBH(OAc)₃) E1 NaBH(OAc)₃ E1->D1

Caption: Mechanisms of N-methylation.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[7][8] Formaldehyde is a suspected carcinogen, and formic acid is corrosive. Handle with extreme care.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is valued for its simplicity, cost-effectiveness, and high conversion rates. The evolution of CO₂ gas provides a visual cue for reaction progression.[2]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
N-Isopropyl-5-methylpyridin-2-amineC₉H₁₄N₂150.225.01.0751 mg
Formaldehyde (37% aq. solution)CH₂O30.0315.03.01.22 mL
Formic Acid (98-100%)HCOOH46.0315.03.00.57 mL
Sodium Hydroxide (10 M aq.)NaOH40.00--As needed
Dichloromethane (DCM)CH₂Cl₂84.93--~100 mL
Saturated Sodium Chloride (Brine)NaCl58.44--~20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Isopropyl-5-methylpyridin-2-amine (751 mg, 5.0 mmol).

  • Reagent Addition: Add formic acid (0.57 mL, 15.0 mmol) followed by the aqueous formaldehyde solution (1.22 mL, 15.0 mmol).

  • Heating: Place the flask in a preheated oil bath at 90-100°C. Stir the mixture vigorously. The cessation of gas (CO₂) evolution typically indicates the reaction is nearing completion (usually 4-8 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up (Cooling & Basification): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture over ~20 g of crushed ice in a beaker.

  • Neutralization: Slowly basify the acidic solution by adding 10 M aqueous NaOH dropwise with stirring until the pH is ~10-11 (confirm with pH paper). This step must be performed in an ice bath to control the exothermic neutralization.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 0% to 20% ethyl acetate in hexanes) to afford the pure N-isopropyl-N,5-dimethylpyridin-2-amine.

Protocol 2: N-Methylation via Reductive Amination

This method uses a milder reducing agent, making it suitable for more complex or sensitive substrates. The reaction is typically faster and proceeds at room temperature.[6]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
N-Isopropyl-5-methylpyridin-2-amineC₉H₁₄N₂150.225.01.0751 mg
Formaldehyde (37% aq. solution)CH₂O30.037.51.50.61 mL
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.947.51.51.59 g
Dichloromethane (DCM)CH₂Cl₂84.93--25 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01--~30 mL
Saturated Sodium Chloride (Brine)NaCl58.44--~20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Isopropyl-5-methylpyridin-2-amine (751 mg, 5.0 mmol) and dissolve it in dichloromethane (25 mL).

  • Reagent Addition: Add the aqueous formaldehyde solution (0.61 mL, 7.5 mmol) to the stirred solution.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture. The addition may cause slight bubbling. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1 to obtain the pure tertiary amine.

G A 1. Reaction Setup (Flask, Stir Bar, Amine) B 2. Reagent Addition (Formaldehyde, Acid/Reductant) A->B C 3. Reaction (Heating or RT Stirring) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C If incomplete E 5. Work-up (Quench, Basify, Extract) D->E If complete F 6. Drying & Concentration (Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow.

Product Characterization & Expected Outcomes

The identity and purity of the final product, N-isopropyl-N,5-dimethylpyridin-2-amine, should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observation
TLC Reaction monitoring & purity assessmentA single, new spot with a higher Rf value than the starting secondary amine.
LC-MS Confirm molecular weightA peak corresponding to the mass of the protonated product ([M+H]⁺). For C₁₀H₁₆N₂, the expected exact mass is 164.1313, so the observed m/z should be ~165.1391.
¹H NMR Structural confirmationDisappearance of the N-H proton signal from the starting material. Appearance of a new singlet at ~2.8-3.2 ppm corresponding to the three protons of the newly added N-CH₃ group. Other signals will shift accordingly.
¹³C NMR Structural confirmationAppearance of a new signal at ~35-45 ppm for the N-CH₃ carbon.

Comparison of Protocols

FeatureProtocol 1: Eschweiler-ClarkeProtocol 2: Reductive Amination
Conditions 90-100°C, 4-8 hoursRoom Temperature, 2-4 hours
Reagents Formaldehyde, Formic AcidFormaldehyde, NaBH(OAc)₃
Pros Inexpensive, robust, no over-methylationMild, fast, high functional group tolerance
Cons High temperature, corrosive acidMore expensive reducing agent
Typical Yield >80%>85%

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient heating (Protocol 1), inactive reducing agent, or insufficient time.Ensure proper temperature is maintained. Use fresh NaBH(OAc)₃ (it can degrade with moisture). Allow the reaction to run longer, monitoring periodically by TLC.
Low Yield Incomplete reaction, loss of product during work-up (e.g., incomplete extraction).Ensure the aqueous layer is thoroughly extracted. Ensure pH is sufficiently basic (>10) before extraction to deprotonate the product fully, making it soluble in the organic phase.
Side Products Impure starting materials or reagents.Use purified starting materials. Ensure the quality of formaldehyde and other reagents.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Grokipedia.
  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024, April 16). PMC.
  • Synthesis of N-Methyl Secondary Amines. (n.d.).
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PMC - NIH.
  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. (n.d.). PMC.
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia.
  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.
  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.).
  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. (n.d.). The Vespiary.
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). IT Services - University of Liverpool.
  • Safety and Handling of Methyl Iodide in the Laboratory. (n.d.). Calibre Chemicals.
  • dimethyl sulfate - CAMEO Chemicals. (n.d.). NOAA.

Sources

Method

Application Notes and Protocols for the Development of PET Tracers Utilizing N-Isopropyl-5-methylpyridin-2-amine

Introduction: The Promise of Pyridine Scaffolds in PET Tracer Innovation The development of novel Positron Emission Tomography (PET) tracers is a cornerstone of advancing molecular imaging in both preclinical research an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Pyridine Scaffolds in PET Tracer Innovation

The development of novel Positron Emission Tomography (PET) tracers is a cornerstone of advancing molecular imaging in both preclinical research and clinical diagnostics. The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets due to its ability to form key hydrogen bonds and its favorable pharmacokinetic properties. Its presence in numerous approved pharmaceuticals underscores its potential for developing successful PET tracers. This guide focuses on the hypothetical development of PET tracers based on the N-Isopropyl-5-methylpyridin-2-amine core structure, a promising yet underexplored scaffold. We will provide a comprehensive overview of the necessary steps, from precursor synthesis to preclinical evaluation, to equip researchers with the knowledge to explore this and similar novel chemical entities.

The journey of a novel PET tracer from concept to clinical application is a multi-stage process that demands rigorous chemical synthesis, radiolabeling, and biological validation.[1] The automation of these processes is crucial to ensure reproducibility and minimize radiation exposure to the chemists.[2] This document will detail protocols that can be adapted for automated synthesis platforms, a common practice in modern radiopharmacies.[3]

Part 1: Precursor Synthesis

The synthesis of a suitable precursor is the first critical step in developing a new PET tracer. For radiolabeling with Fluorine-18 via nucleophilic substitution, a common strategy involves introducing a good leaving group, such as a nitro group or a halogen, onto the pyridine ring. The following is a proposed synthetic route for a nitro-substituted precursor of N-Isopropyl-5-methylpyridin-2-amine.

Protocol 1: Synthesis of N-Isopropyl-5-methyl-3-nitropyridin-2-amine

This protocol is based on established methods for the nitration of aminopyridines.

Materials:

  • N-Isopropyl-5-methylpyridin-2-amine

  • Fuming Nitric Acid

  • Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask cooled to 0°C in an ice bath, slowly add N-Isopropyl-5-methylpyridin-2-amine to a stirred solution of concentrated sulfuric acid.

  • Nitration: While maintaining the temperature at 0°C, add fuming nitric acid dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-Isopropyl-5-methyl-3-nitropyridin-2-amine precursor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Automated Radiosynthesis of [¹⁸F]N-Isopropyl-5-fluoro-3-methylpyridin-2-amine

The automation of PET tracer synthesis is essential for ensuring consistent production and minimizing radiation exposure.[1][2] The following protocol is designed for a cassette-based automated synthesis module.

Workflow for Automated Radiosynthesis

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production & Trapping cluster_1 Elution & Azeotropic Drying cluster_2 Radiolabeling & Purification cluster_3 Formulation & QC A Cyclotron Production of [¹⁸F]F⁻ B Transfer to Hot Cell A->B C Trapping on QMA Cartridge B->C D Elution with K₂CO₃/Kryptofix 2.2.2 C->D E Azeotropic Drying with Acetonitrile D->E F Addition of Precursor in DMSO E->F G Heating at 120°C for 15 min F->G H SPE Purification G->H I Semi-preparative HPLC Purification H->I J Formulation in Saline/Ethanol I->J K Sterile Filtration J->K L Quality Control K->L Preclinical_Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Models) A Novel PET Tracer [¹⁸F]N-Isopropyl-5-fluoro-3-methylpyridin-2-amine B Plasma Stability Assay A->B C LogP Determination A->C D Binding Affinity (if target is known) A->D E Biodistribution (%ID/g) A->E F PET/CT or PET/MR Imaging A->F I Data Analysis & Candidate Selection B->I C->I D->I E->I G Metabolite Analysis F->G H Blocking Studies (if target is known) F->H G->I H->I

Sources

Application

Application Note: Continuous Flow Synthesis of N-Isopropyl-5-methylpyridin-2-amine via Nucleophilic Alkylation

Abstract This application note details a robust and scalable continuous flow methodology for the synthesis of N-Isopropyl-5-methylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical development.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and scalable continuous flow methodology for the synthesis of N-Isopropyl-5-methylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical development.[1][2] By leveraging the inherent advantages of flow chemistry, this protocol overcomes many limitations of traditional batch processing, offering enhanced safety, superior process control, and increased throughput.[3][4] The described method employs a direct N-alkylation of 2-amino-5-methylpyridine with an isopropyl halide in a heated plug flow reactor (PFR), demonstrating a practical and efficient route to the target compound. We provide a comprehensive, step-by-step protocol, process optimization parameters, and expert insights to facilitate implementation and adaptation in research and development settings.

Introduction: The Case for Flow Chemistry

N-substituted 2-aminopyridines are a privileged scaffold in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[5] The target molecule, N-Isopropyl-5-methylpyridin-2-amine, serves as a critical building block for more complex molecular architectures. Traditional batch synthesis of such compounds often involves challenges related to thermal control, handling of volatile reagents, and scalability.[6]

Flow chemistry, or continuous flow processing, offers a transformative approach to chemical synthesis.[7] By conducting reactions in a continuously flowing stream through a reactor, this technology provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[8] The key benefits that directly address the challenges of N-alkylation include:

  • Enhanced Safety: The small reactor volume ensures that only a minimal amount of material is reacting at any given time, drastically reducing the risks associated with exothermic events or handling hazardous reagents.[6][9]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables rapid and uniform heat distribution, preventing the formation of hot spots and minimizing the generation of impurities.[8]

  • Increased Efficiency and Throughput: Continuous operation reduces downtime between batches and allows for seamless production, leading to higher yields and productivity.[3]

  • Facilitated Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or "numbering up" by running multiple reactors in parallel, bypassing the complex re-validation required for scaling batch reactors.[4]

This guide provides a detailed protocol for the N-isopropylation of 2-amino-5-methylpyridine, designed to be a reliable and self-validating system for researchers and drug development professionals.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic alkylation reaction. The exocyclic amino group of 2-amino-5-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). A non-nucleophilic base is employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

The reaction is mechanistically straightforward, following an SN2 pathway. The choice of a polar aprotic solvent is crucial as it solvates the cation of the base while leaving the anion relatively free, enhancing its basicity and the nucleophilicity of the amine.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 2-Amino-5-methylpyridine Conditions Flow Reactor (PFR) Heat (T), Pressure (P) Solvent (e.g., NMP) R1->Conditions R2 2-Bromopropane R2->Conditions R3 Base (e.g., DIPEA) R3->Conditions P1 N-Isopropyl-5-methylpyridin-2-amine Conditions->P1 P2 [Base-H]+Br- Conditions->P2

Caption: General reaction scheme for the N-alkylation of 2-amino-5-methylpyridine.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory plug flow reactor (PFR) system.

Materials and Reagents
Reagent/MaterialCAS NumberSuggested PurityNotes
2-Amino-5-methylpyridine1603-41-4>98%Starting material.[1]
2-Bromopropane75-26-3>99%Alkylating agent.
N,N-Diisopropylethylamine (DIPEA)7087-68-5>99.5%Non-nucleophilic base.
N-Methyl-2-pyrrolidone (NMP)872-50-4Anhydrous, >99.5%Reaction solvent.
Ethyl Acetate141-78-6ACS GradeFor work-up.
Saturated NaCl solution (Brine)7647-14-5-For work-up.
Anhydrous Sodium Sulfate7757-82-6ACS GradeFor drying.
Equipment Setup

A typical flow chemistry setup for this synthesis consists of:

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps for reagent delivery.

  • A static mixing element (T-mixer) to ensure rapid and homogeneous mixing of the reagent streams.

  • A heated coil reactor (Plug Flow Reactor, PFR), typically made of stainless steel or Hastelloy. A 10 mL volume is suitable for lab-scale synthesis and optimization.

  • A back-pressure regulator (BPR) set to ~10 bar (145 psi) to allow for superheating of the solvent without boiling.

  • A product collection vessel.

Flow_Chemistry_Workflow PumpA Pump A (2-Amino-5-methylpyridine + DIPEA in NMP) TMixer T-Mixer PumpA->TMixer PumpB Pump B (2-Bromopropane in NMP) PumpB->TMixer Reactor Heated Coil Reactor (PFR) 150 °C TMixer->Reactor BPR Back-Pressure Regulator (BPR) 10 bar Reactor->BPR Collection Product Collection BPR->Collection

Sources

Method

Application Note: Derivatization Strategies for N-Isopropyl-5-methylpyridin-2-amine in GC-MS Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Rationale The analysis of secondary aminopyridines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Rationale

The analysis of secondary aminopyridines via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of chromatographic challenges. The target compound, N-Isopropyl-5-methylpyridin-2-amine , contains a secondary amine group (-NH-) attached directly to a pyridine ring.

Underivatized secondary amines possess an active hydrogen that readily forms hydrogen bonds with active silanol groups on the GC column stationary phase and the glass liner of the injection port[1]. This interaction leads to severe peak tailing, irreversible adsorption, and poor quantitative reproducibility[2]. Furthermore, the specific structure of N-Isopropyl-5-methylpyridin-2-amine introduces two major chemical hurdles:

  • Steric Hindrance: The bulky isopropyl group attached to the exocyclic nitrogen creates significant steric crowding, blocking access for large derivatizing agents.

  • Reduced Nucleophilicity: The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the electron-deficient pyridine ring, making it a weaker nucleophile compared to standard aliphatic secondary amines.

The Causality of Reagent Selection: Acylation vs. Silylation

To overcome these challenges, the active hydrogen must be replaced with a less polar moiety[2]. While silylation (e.g., using MSTFA or BSTFA) is the most common GC-MS derivatization method, the bulky trimethylsilyl (TMS) group suffers from severe steric repulsion when reacting with an isopropyl-substituted amine, often resulting in incomplete reactions and poor yields.

As a Senior Application Scientist, I strongly recommend Fluorinated Acylation —specifically using Heptafluorobutyric Anhydride (HFBA) —for this compound. Acylation is highly effective for sterically hindered secondary amines[3]. The electron-withdrawing nature of the perfluoroalkyl group not only drives the reaction forward thermodynamically but also dramatically increases the volatility of the resulting amide derivative[4]. In the mass spectrometer, HFBA derivatives produce highly stable, diagnostic high-mass fragments (e.g., loss of C3​F7​ ), which significantly improves the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[3].

Decision Pathway and Workflow Visualization

Mechanism Target Target: N-Isopropyl-5-methylpyridin-2-amine (Sterically Hindered 2° Amine) Challenge Chemical Challenge: Isopropyl group causes steric clash Pyridine ring reduces nucleophilicity Target->Challenge Acylation Fluorinated Acylation (HFBA / TFAA) Challenge->Acylation Favorable Pathway Silylation Silylation (BSTFA / MSTFA) Challenge->Silylation Unfavorable Pathway AcylResult Stable Amide Formation Excellent Volatility High MS Sensitivity (C3F7 loss) Acylation->AcylResult SilylResult Incomplete Reaction Poor Yield due to TMS bulk Highly Moisture Sensitive Silylation->SilylResult

Fig 1: Mechanistic decision tree for derivatizing sterically hindered secondary aminopyridines.

Workflow Start Sample Preparation (Extract in Organic Solvent) Dry Evaporate to Complete Dryness (Gentle N2 stream at 40°C) Start->Dry Reagent Add 50 µL Anhydrous Ethyl Acetate + 50 µL HFBA Reagent Dry->Reagent Incubate Incubate at 60°C for 30 min (Drives reaction to completion) Reagent->Incubate DryA Evaporate Excess HFBA & Acid (Critical to protect GC column) Incubate->DryA Recon Reconstitute in 100 µL Hexane Add Internal Standard DryA->Recon GCMS GC-MS Analysis (EI Mode, SIM/Scan) Recon->GCMS

Fig 2: Step-by-step HFBA derivatization workflow for GC-MS analysis.

Quantitative Comparison of Derivatization Strategies

The table below summarizes the expected analytical performance of the two primary derivatization routes for N-Isopropyl-5-methylpyridin-2-amine.

ParameterHFBA Acylation (Recommended)MSTFA Silylation (Not Recommended)
Reagent Heptafluorobutyric Anhydride (HFBA)N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Reaction Yield > 98% (Driven by highly reactive anhydride)< 60% (Limited by steric hindrance)
Derivative Stability High (Stable for days at 4°C in hexane)Low (Prone to rapid hydrolysis)
GC Column Compatibility Excellent (Requires evaporation of excess reagent)Good (Excess reagent can be injected directly)
MS Fragmentation (EI) Strong diagnostic high-mass ions (M-169 for C3​F7​ )Weak molecular ion, non-specific low-mass fragments
Volatility Enhancement Exceptional (Fluorine atoms drastically lower boiling point)Moderate

Self-Validating Experimental Protocol: HFBA Derivatization

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of a drying step post-reaction is strictly required to prevent column degradation[4], and the use of an aprotic solvent ensures the anhydride is not prematurely quenched.

Materials Required:
  • Heptafluorobutyric Anhydride (HFBA), GC-MS grade (>99% purity)

  • Ethyl Acetate, anhydrous (water < 0.005%)

  • Hexane, GC-MS grade

  • Silanized glass autosampler vials with PTFE-lined screw caps

  • Heating block capable of maintaining 60°C

  • Nitrogen evaporator

Step-by-Step Methodology:
  • Sample Aliquoting & Desiccation:

    • Transfer 100 µL of the sample extract (containing N-Isopropyl-5-methylpyridin-2-amine) into a 2 mL silanized glass vial.

    • Causality: Silanized glass prevents the basic amine from adsorbing to the vial walls.

    • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Critical Validation: Anhydrides are violently reactive with water. Even trace moisture will hydrolyze HFBA into heptafluorobutyric acid, destroying the reagent before it can react with the target amine.

  • Reagent Addition:

    • In a fume hood, add 50 µL of anhydrous ethyl acetate followed by 50 µL of HFBA to the dried residue.

    • Causality: Ethyl acetate serves as an aprotic reaction medium that solubilizes the target compound without interfering with the acylation mechanism.

  • Thermal Incubation:

    • Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds to ensure complete dissolution.

    • Incubate the vial in a heating block at 60°C for 30 minutes.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the isopropyl group and the reduced nucleophilicity of the aminopyridine nitrogen[3].

  • Excess Reagent Elimination (Crucial Step):

    • Remove the vial from the heating block and allow it to cool to room temperature.

    • Uncap the vial and evaporate the reaction mixture to complete dryness under a nitrogen stream.

    • Critical Validation: Unreacted HFBA and its byproduct (heptafluorobutyric acid) are highly corrosive. Injecting them directly will rapidly strip the stationary phase of the GC column and contaminate the MS ion source[4]. Complete evaporation is a mandatory self-validating step to protect instrumentation.

  • Reconstitution and Analysis:

    • Reconstitute the derivatized residue in 100 µL of GC-grade hexane.

    • (Optional but Recommended): Add 10 µL of a fluorinated internal standard (e.g., a deuterated analog or an unrelated fluorinated amine) to validate injection volume and reaction completeness.

    • Transfer to a GC autosampler vial with a glass micro-insert. The sample is now ready for GC-MS analysis (1 µL splitless injection is recommended).

References

  • Restek Corporation. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek.[Link]

  • Organomation. GC-MS Sample Preparation. Organomation.[Link]

  • Klette, K. L., et al. (2000). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. PubMed (NIH).[Link]

  • Lin, D. L., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with N-Isopropyl-5-methylpyridin-2-amine

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for reactions involving the sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for reactions involving the sterically demanding substrate, N-Isopropyl-5-methylpyridin-2-amine. Its significant steric bulk around the nitrogen atom presents unique challenges in common synthetic transformations. Here, we address these issues in a practical, question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of N-Isopropyl-5-methylpyridin-2-amine and the nature of its steric challenges.

Q1: What makes N-Isopropyl-5-methylpyridin-2-amine so sterically hindered?

Answer: The steric hindrance of this molecule arises from a combination of two structural features:

  • The N-Isopropyl Group: This bulky alkyl group directly attached to the exocyclic amine's nitrogen atom creates a significant steric shield, impeding the approach of reagents to the nitrogen's lone pair of electrons.

  • The 5-Methyl Group: While not directly on the reacting center, the methyl group on the pyridine ring contributes to the overall steric environment and can influence the preferred conformation of the N-isopropyl group, further restricting access to the nitrogen.

This crowding makes the nitrogen atom less nucleophilic and hinders its ability to participate in reactions that require a specific geometry for the transition state, such as in many coupling and acylation reactions.[1][2][3]

Part 2: Troubleshooting Guide for C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming aryl-amine bonds. However, they are notoriously sensitive to steric hindrance.[4][5]

Q2: My Buchwald-Hartwig amination with N-Isopropyl-5-methylpyridin-2-amine and an aryl bromide is giving low to no yield. What is the likely cause?

Answer: The primary cause is almost certainly the failure of one or more steps in the catalytic cycle due to the severe steric bulk of your amine. The bulky N-isopropyl group can significantly slow down or prevent two key steps:

  • Amine Coordination/Deprotonation: The amine may struggle to coordinate to the palladium center to form the Pd-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The steric clash between the bulky amine and the aryl group on the palladium center creates a high-energy transition state, making the final bond-forming step extremely difficult.[4]

The result is often catalyst decomposition or preference for side reactions like β-hydride elimination from the palladium-amido complex.

Q3: How can I overcome the low reactivity in my Buchwald-Hartwig coupling?

Answer: To drive this challenging transformation forward, you need a catalyst system specifically designed for sterically demanding substrates. Your strategy should focus on ligand selection, reaction conditions, and choice of base.

Strategy 1: Employ Advanced Phosphine Ligands

Standard ligands like P(t-Bu)₃ or simple biaryl phosphines are often insufficient. You need ligands that are both bulky and electron-rich to promote the difficult reductive elimination step.[4][5][6]

  • Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): This class is the gold standard. Ligands like XPhos , RuPhos , and BrettPhos have structures that create a wide "bite angle" and are sterically demanding themselves, which can facilitate the reductive elimination of hindered products.[6][7]

  • Ferrocene-Based Ligands (Hartwig Ligands): Josiphos-type ligands (e.g., CyPF-tBu) are exceptionally effective for coupling hindered substrates.[8][9] Their unique ferrocene backbone provides a rigid and sterically defined environment that promotes efficient catalysis.[8][10][11]

Strategy 2: Optimize Reaction Conditions

  • Temperature: Higher temperatures (e.g., 80-120 °C) are typically required to overcome the high activation energy of the reductive elimination step.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, often achieving in minutes what takes hours with conventional heating.[12][13][14][15][16] This is due to efficient and rapid heat transfer directly to the solvent and reagents.[15]

  • Solvent: Aprotic polar solvents like toluene, dioxane, or DME are standard. The choice can influence catalyst solubility and stability.

  • Base: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are common choices. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, but this often requires a more active catalyst system.

Below is a troubleshooting workflow to guide your experimental design.

G cluster_0 Troubleshooting Low Yield in Buchwald-Hartwig Amination Start Low Yield with N-Isopropyl-5-methylpyridin-2-amine Ligand Is your ligand designed for hindered substrates? (e.g., P(t-Bu)3) Start->Ligand UpgradeLigand Switch to advanced ligand: - Buchwald Ligand (XPhos, RuPhos) - Josiphos Ligand (CyPF-tBu) Ligand->UpgradeLigand No Conditions Are reaction conditions optimized? Ligand->Conditions Yes UpgradeLigand->Conditions OptimizeConditions Increase Temperature (80-120°C) OR Use Microwave Synthesis (1-2h) Conditions->OptimizeConditions No Base Is the base appropriate? (e.g., K2CO3) Conditions->Base Yes OptimizeConditions->Base StrongBase Use a stronger, non-nucleophilic base: - NaOt-Bu - LHMDS Base->StrongBase No Success High Yield Achieved Base->Success Yes StrongBase->Success G cluster_1 Decision Workflow: N-Alkylation vs. Reductive Amination Start Goal: Synthesize N-alkylated product DirectAlkylation Attempt Direct Alkylation (Amine + R-X) Start->DirectAlkylation CheckYield Is yield > 50%? DirectAlkylation->CheckYield Optimize Optimize: - Switch R-Br to R-I or R-OTf - Use DMF/DMSO solvent - Increase Temperature CheckYield->Optimize No Success Product Synthesized CheckYield->Success Yes Optimize->DirectAlkylation ReductiveAmination Switch to Reductive Amination (Amine + Aldehyde/Ketone + Reducing Agent) Optimize->ReductiveAmination Optimization Fails ReductiveAmination->Success

Caption: Decision workflow for C-N bond formation.

References
  • Chighine, A., et al. (2009). A Very Fast, Microwave-Assisted Formation of Carboxylic Esters via Reaction of Carboxylic Acids with O-Alkylisoureas. The Journal of Organic Chemistry, 74(12), 4638–4641. Available at: [Link]

  • Li, Z., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10793–10799. Available at: [Link]

  • Li, Z., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]

  • Gellis, A., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6948–6951. Available at: [Link]

  • Hartwig, J. F. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 44(8), 584–596. Available at: [Link]

  • Molander, G. A., & Gormis, E. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. Available at: [Link]

  • Buchwald, S. L., et al. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Stradiotto, M., et al. (2021). Structural and Reactivity Comparisons of JosiPhos CyPF-Cy and a Simplified Variant (“CyPBn-Cy”) in Nickel-Catalyzed C(sp2)-N Cross-Couplings. Organometallics, 40(16), 2733–2743. Available at: [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Available at: [Link]

  • ResearchGate. (n.d.). A New Hybrid Phosphine Ligand for Palladium-Catalyzed Amination of Aryl Halides. Available at: [Link]

  • Molander, G. A., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1865–1868. Available at: [Link]

  • Bergbreiter, D. E., et al. (2014). Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination. Catalysis Science & Technology, 4(8), 2696-2704. Available at: [Link]

  • Maseras, F., et al. (2021). Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. Molecules, 26(5), 1435. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands. Available at: [Link]

  • Raymond, K. N., Bergman, R. G., & Toste, F. D. (2022). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Available at: [Link]

  • eScholarship. (2022). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 1(1), 13–31. Available at: [Link]

  • Raymond, K. N., Bergman, R. G., & Toste, F. D. (2022). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Journal of the American Chemical Society, 144(1), 19-33. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1724–1727. Available at: [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678–20685. Available at: [Link]

  • Phipps, R. J., et al. (2015). Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. Chemical Society Reviews, 44(12), 3900–3915. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]

  • Kappe, C. O., et al. (n.d.). Microwave Assisted Organic Synthesis. IntechOpen. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Available at: [Link]

  • Kumar, S., et al. (2018). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 47(1), 163-170. Available at: [Link]

  • Google Patents. (n.d.). Methods for the acylation of amine compounds.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Roychowdhury, P., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 143(5), 2468–2475. Available at: [Link]

  • PubMed. (2023). Dual Tunability for Uncatalyzed N-Alkylation of Primary Amines Enabled by Plasma-Microdroplet Fusion. Available at: [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]

  • Nolan, S. P., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(35), 11766–11776. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • Reddit. (2021). steric hinderance and basicity. Available at: [Link]

  • Al-Hourani, B. J. (2019). Methods and Strategies for C–N Bond Formation Reactions. IntechOpen. Available at: [Link]

  • OSTI.gov. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for N-Isopropyl-5-methylpyridin-2-amine Synthesis

Welcome to the Technical Support Center for the synthesis of N-Isopropyl-5-methylpyridin-2-amine (CAS: 1040341-22-7). This guide is engineered for process chemists and drug development professionals who require robust, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-Isopropyl-5-methylpyridin-2-amine (CAS: 1040341-22-7). This guide is engineered for process chemists and drug development professionals who require robust, scalable, and reproducible C–N bond-forming methodologies.

Reaction Overview & Mechanistic Causality

The synthesis of N-isopropyl-5-methylpyridin-2-amine is most efficiently achieved via a Palladium-Catalyzed Buchwald-Hartwig Amination between 2-chloro-5-methylpyridine and isopropylamine.

Coupling primary aliphatic amines (like isopropylamine) with electron-deficient heteroaryl chlorides presents a unique mechanistic challenge. Primary amines are highly nucleophilic and prone to coordinating twice to the palladium center, forming an off-cycle, catalytically inactive bis-amine complex [Pd(L)(RNH2​)2​] . To overcome this, the choice of ligand is paramount.

We utilize BrettPhos , a highly bulky, electron-rich dialkylbiaryl phosphine ligand [1]. The extreme steric profile of BrettPhos physically blocks the coordination of a second amine molecule, ensuring the catalyst remains in the active monoligated L1​Pd(0) state[2]. Furthermore, the electron-rich nature of the ligand accelerates the initial oxidative addition into the unreactive C–Cl bond, while its bulk forces a rapid reductive elimination, effectively outcompeting deleterious side reactions like β -hydride elimination[3].

Reaction Workflow & Decision Tree

The following diagnostic flowchart outlines the standard operating procedure and the logical pathways for troubleshooting common failure modes during the cross-coupling process.

G Start Buchwald-Hartwig Amination 2-Chloro-5-methylpyridine + Isopropylamine Reaction Pd2(dba)3 / BrettPhos / NaOtBu Toluene, 100°C, 2-4h Start->Reaction Analysis In-Process Control (LC-MS / TLC at 2h) Reaction->Analysis Success >95% Conversion Proceed to Aqueous Workup Analysis->Success Optimal Fail1 Issue: Pd Black Precipitate (Catalyst Degradation) Analysis->Fail1 Color turns black Fail2 Issue: Dehalogenation (5-Methylpyridine formed) Analysis->Fail2 Side product detected Fail3 Issue: Stalled Conversion (<50% Product) Analysis->Fail3 Unreacted SM Fix1 Fix: Rigorous Freeze-Pump-Thaw Check Ligand:Pd Ratio Fail1->Fix1 Fix2 Fix: Switch to bulkier ligand (e.g., tBuBrettPhos) Fail2->Fix2 Fix3 Fix: Increase Temp to 110°C or Switch Base to LiHMDS Fail3->Fix3

Workflow and troubleshooting logic for the synthesis of N-Isopropyl-5-methylpyridin-2-amine.

Optimization Data Matrix

The table below summarizes the causality between reaction conditions and experimental outcomes. It highlights why BrettPhos and Sodium tert-butoxide (NaOtBu) form the optimal catalytic system for this specific transformation.

LigandBaseSolventConversion (%)Mechanistic Observation / Primary Issue
BINAP Cs₂CO₃Toluene15%Catalyst death (Pd black); formation of inactive bis-amine complex.
Xantphos NaOtBu1,4-Dioxane45%High levels of dehalogenation ( β -hydride elimination outcompetes reductive elimination).
RuPhos NaOtBuToluene78%Moderate conversion; some unreacted starting material remains.
BrettPhos NaOtBuToluene>95% Clean conversion; optimal steric bulk prevents off-cycle resting states.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.

Reagents:

  • 2-Chloro-5-methylpyridine (1.0 equiv, 10.0 mmol)

  • Isopropylamine (1.5 equiv, 15.0 mmol)

  • Pd2​(dba)3​ (1.0 mol%, 0.1 mmol)

  • BrettPhos (2.2 mol%, 0.22 mmol)

  • NaOtBu (1.4 equiv, 14.0 mmol)

  • Anhydrous Toluene (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox or strict Schlenk technique): Charge a flame-dried Schlenk flask with Pd2​(dba)3​ , BrettPhos, and NaOtBu.

    • Causality Check: The 1:1.1 molar ratio of Pd to BrettPhos (2.2 mol% ligand for 2.0 mol% total Pd atoms) is critical. A slight excess of ligand ensures all Pd(0) remains ligated, preventing aggregation into inactive Pd black.

  • Solvent Addition & Degassing: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles.

    • Visual Validation: Upon warming to room temperature, the solution should exhibit a deep red/purple hue, indicating the successful formation of the active L1​Pd(0) species. If the solution turns black, oxygen ingress has occurred, and the reaction must be aborted.

  • Substrate Addition: Add 2-chloro-5-methylpyridine and isopropylamine via a micro-syringe under a positive pressure of argon.

  • Heating: Seal the flask and heat to 100 °C in a pre-heated oil bath for 2 to 4 hours.

  • In-Process Control (IPC): At 2 hours, sample the reaction for TLC (Eluent: Hexanes/EtOAc 3:1).

    • Analytical Validation: The starting material ( Rf​≈0.6 , UV active) should be completely consumed. The product will appear as a highly UV-active spot at Rf​≈0.4 .

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, adding 1% Et3​N to the eluent to prevent the secondary amine from streaking).

Troubleshooting FAQs

Q1: My LC-MS shows a large peak corresponding to 5-methylpyridine instead of my product. What is causing this dehalogenation? A: Dehalogenation occurs when the intermediate palladium-amido complex undergoes β -hydride elimination (from the isopropyl group) faster than it undergoes reductive elimination. To fix this, you must accelerate reductive elimination. Ensure you are using BrettPhos . If the issue persists, switch to an even bulkier ligand like tBuBrettPhos , which forces the palladium center to eject the product more rapidly due to extreme steric crowding.

Q2: The reaction mixture turned completely black before it even reached 100 °C, and conversion stalled at 5%. What happened? A: The appearance of a black precipitate ("Pd black") indicates catastrophic catalyst degradation. This is almost always caused by one of two factors:

  • Oxygen Ingress: Pd(0) is highly sensitive to oxidation. Ensure rigorous degassing (freeze-pump-thaw is superior to simple nitrogen sparging).

  • Ligand Starvation: If your BrettPhos is degraded or impure, the palladium atoms will lack sufficient coordination and will aggregate into nanoparticles. Always verify ligand purity via 31P NMR before use.

Q3: The starting material is completely consumed, but my isolated yield after silica gel chromatography is only 40%. Where is the rest of the product? A: N-Isopropyl-5-methylpyridin-2-amine is a highly basic secondary aminopyridine. It binds strongly to the acidic silanol groups on standard silica gel, leading to severe streaking and loss of product on the column. Fix: Pre-treat your silica gel with 1-2% triethylamine ( Et3​N ) and maintain 1% Et3​N in your mobile phase to neutralize the silanol sites.

Q4: My starting material batch contains trace impurities that continuously poison the palladium catalyst. Is there a metal-free alternative route? A: Yes. If the Buchwald-Hartwig route is unviable, you can synthesize the target via Reductive Amination .

  • Alternative Protocol: React 5-methylpyridin-2-amine (commercially available) with an excess of acetone in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to form the iminium ion, followed by the addition of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) at room temperature. While this avoids palladium, be aware that over-alkylation can occur, requiring careful stoichiometric control.

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (2008) URL:[Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition (2008) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016) URL:[Link]

Troubleshooting

Purification techniques for N-Isopropyl-5-methylpyridin-2-amine and its products

An In-Depth Guide to the Purification of N-Isopropyl-5-methylpyridin-2-amine and its Derivatives Welcome to the Technical Support Center for the purification of N-Isopropyl-5-methylpyridin-2-amine and its reaction produc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of N-Isopropyl-5-methylpyridin-2-amine and its Derivatives

Welcome to the Technical Support Center for the purification of N-Isopropyl-5-methylpyridin-2-amine and its reaction products. This guide is designed for researchers, chemists, and drug development professionals who work with substituted aminopyridines. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during purification.

This section covers the initial decision-making process for selecting an appropriate purification technique. The unique chemical nature of N-Isopropyl-5-methylpyridin-2-amine, specifically its basicity, is central to most purification strategies.

FAQ: What are the primary methods for purifying N-Isopropyl-5-methylpyridin-2-amine and its products?

The three most effective and commonly employed techniques are:

  • Acid-Base Extraction: This liquid-liquid extraction method is ideal for separating the basic aminopyridine from neutral or acidic impurities. It leverages the ability of the amine functional groups to be protonated into water-soluble salts.

  • Column Chromatography: A highly versatile technique for separating compounds with different polarities. For aminopyridines, this method requires specific modifications to achieve high resolution and prevent poor peak shape.

  • Recrystallization: The preferred method for purifying solid derivatives. It is a cost-effective technique that can yield highly pure crystalline material if a suitable solvent is found.

The choice of method depends on the physical state of your product, the nature of the impurities, and the required scale and purity level. The following decision tree provides a logical workflow for selecting the optimal strategy.

Optimization

Troubleshooting low yield in N-arylation of 2-aminopyridines

Technical Support Center: Troubleshooting Low Yield in N-Arylation of 2-Aminopyridines Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Yield in N-Arylation of 2-Aminopyridines

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Buchwald-Hartwig N-arylation of 2-aminopyridines. These substrates are notoriously difficult due to their unique electronic and structural properties.

This guide abandons generic advice to focus on the exact mechanistic bottlenecks you are facing. Below, you will find diagnostic tickets for common failures, a self-validating experimental protocol, and the causality behind every recommended parameter.

Part 1: Diagnostic Tickets & Mechanistic Causality

Ticket #001: Reaction stalls at <20% conversion despite prolonged heating.

  • Symptom: Starting materials remain unconsumed; catalyst precipitates as a black powder.

  • Root Cause Analysis (The "Chelation Trap"): 2-aminopyridines possess an amidine-like N-C-N motif. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the 2-aminopyridine can act as a bidentate ligand. It coordinates both its exocyclic amine and endocyclic pyridine nitrogen to the Pd(II) center[1]. This forms a highly stable, thermodynamically dead-end complex that completely halts the catalytic cycle and eventually leads to catalyst degradation (Pd black).

  • Resolution: You must physically block this bidentate coordination. Shift from standard ligands (like BINAP or dppf) to sterically demanding, highly bulky dialkylbiaryl phosphines such as BrettPhos or RuPhos [2]. The massive steric bulk of these ligands forces the Pd center into a geometry that only allows monodentate coordination of the amine, keeping the catalytic cycle moving.

Ticket #002: High levels of homocoupled aryl halide and unreacted 2-aminopyridine.

  • Symptom: GC-MS shows consumption of the aryl halide, but the major peak is the biaryl homocoupling product rather than the target N-arylated amine.

  • Root Cause Analysis (Transmetallation Hindrance): Even if chelation is avoided, the proximal amino group can coordinate to the Pd(II) center post-oxidative addition, severely hindering the transmetallation step[1]. If transmetallation is too slow, the active Pd(II) species will undergo side reactions, including homocoupling. Furthermore, using Pd2​(dba)3​ as a precatalyst introduces dibenzylideneacetone (dba), an electron-withdrawing alkene that competes for coordination and slows down the generation of the active Pd(0) species[3].

  • Resolution: Abandon Pd2​(dba)3​ . Switch to a pre-formed palladacycle (e.g., BrettPhos Pd G3 or G4 precatalyst ). These precatalysts generate the active monolithic Pd(0) species rapidly and quantitatively without inhibitory dba ligands, massively accelerating transmetallation[3].

Ticket #003: Functional group degradation and poor regioselectivity.

  • Symptom: The target mass is achieved, but NMR indicates arylation on the endocyclic nitrogen (forming an amidinium species) or degradation of sensitive esters/amides on the substrate.

  • Root Cause Analysis: 2-aminopyridines are poor nucleophiles compared to aliphatic amines. To force the reaction, chemists often mistakenly use harsh bases like NaOtBu . Strong bases not only hydrolyze sensitive functional groups but can also alter the tautomeric equilibrium of the 2-aminopyridine, promoting endocyclic attack[4].

  • Resolution: Utilize weak inorganic bases such as Cs2​CO3​ or K3​PO4​ [4]. While these bases are weaker, when paired with a highly active precatalyst system (like BrettPhos Pd G3), they are entirely sufficient to drive the deprotonation step during reductive elimination without destroying your substrate. For extremely deactivated 3-halo-2-aminopyridines, LiHMDS is uniquely effective[1].

Part 2: Mechanistic & Workflow Visualizations

G Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + Aryl Halide Trap CHELATION TRAP (Amidine-like Coordination) OxAdd->Trap 2-Aminopyridine (Poor Ligand Choice) TransMet Transmetallation (Amine Coordination) OxAdd->TransMet 2-Aminopyridine + Base (Bulky Ligand: BrettPhos) RedElim Reductive Elimination TransMet->RedElim Base / -HX Product N-Arylated 2-Aminopyridine + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalytic Turnover

Catalytic cycle of Pd-catalyzed N-arylation highlighting the bidentate chelation trap.

Workflow Prep 1. Glovebox Prep Load Precatalyst Reagents 2. Add Reagents 2-AP, Ar-X, Base Prep->Reagents Solvent 3. Solvent & Heat Dioxane, 80°C Reagents->Solvent Monitor 4. IPC Monitoring Color Check & GC-MS Solvent->Monitor Monitor->Solvent Incomplete Workup 5. Workup Filter & Purify Monitor->Workup Complete

Standard operating procedure workflow for self-validating Pd-catalyzed N-arylation.

Part 3: Quantitative Data Comparison

The following table summarizes the dramatic impact of ligand and precatalyst selection on the yield of challenging 2-aminopyridine couplings (specifically using 3-bromo-2-aminopyridine as a benchmark substrate)[3].

Catalyst SystemBaseAmine PartnerTimeYieldDiagnostic Note
Pd2​(dba)3​ / XPhosLiHMDSMorpholine16 h40%High homocoupling; dba inhibition[3].
Pd2​(dba)3​ / RuPhosLiHMDSMorpholine16 h71%Improved sterics prevent chelation[3].
RuPhos Pd G3 Precatalyst LiHMDSMorpholine16 h83% Rapid Pd(0) generation; minimal side reactions[3].
BrettPhos Pd G3 Precatalyst LiHMDSCyclopentylamine16 h78% Optimal for primary/branched amines[3].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) is embedded to verify that the chemical physics of the reaction are proceeding as intended.

Target Reaction: N-Arylation of 2-aminopyridine with an aryl bromide using a BrettPhos precatalyst.

Step 1: Inert Atmosphere Preparation

  • In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried reaction vial with BrettPhos Pd G3 precatalyst (2.0 mol%) and BrettPhos ligand (2.0 mol%).

  • Causality: A 1:1 ratio of precatalyst to ligand ensures that the active Pd(0) species is immediately stabilized upon generation, preventing aggregation.

Step 2: Reagent Loading

  • Add the aryl bromide (1.0 equiv, 1.0 mmol), 2-aminopyridine (1.2 equiv, 1.2 mmol), and anhydrous Cs2​CO3​ (1.4 equiv, 1.4 mmol).

  • Seal the vial with a Teflon-lined septum cap.

Step 3: Solvent Addition and Activation

  • Remove the vial from the glovebox. Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Place the vial in a pre-heated block at 80 °C.

  • Validation Check 1 (Visual IPC): Within 5–10 minutes of heating, the suspension should transition to a homogeneous deep red or orange solution. This color change confirms the successful generation of the active monoligated Pd(0)-BrettPhos complex.

    • Failure Mode: If the solution turns opaque black, the catalyst has decomposed into Pd black. Stop the experiment. This indicates oxygen ingress, wet solvent, or a poisoned precatalyst batch.

Step 4: Reaction Monitoring

  • Stir vigorously (800 rpm) at 80 °C for 4–12 hours.

  • Validation Check 2 (Analytical IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica (to remove Pd and base), and analyze via GC-MS or LC-MS.

    • Success: Disappearance of the aryl bromide mass; appearance of the target product mass.

    • Failure Mode: If aryl bromide is consumed but product is low, check for the homocoupled dimer mass. If present, lower the reaction temperature to 65 °C in your next run to favor transmetallation over side reactions.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Validation Check 3: The filtrate should be clear and yellow/orange. A dark brown/black filtrate indicates incomplete precipitation of Pd, requiring a palladium scavenger (e.g., SiliaMetS Thiol) before column chromatography.

  • Concentrate under reduced pressure and purify via flash chromatography.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines . ACS Publications.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC . National Institutes of Health (NIH).[Link]

  • MIT Open Access Articles: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides . Massachusetts Institute of Technology.[Link]

  • Buchwald–Hartwig amination . Grokipedia.[Link]

Sources

Troubleshooting

Improving the efficiency of amine reactions in pharmaceutical manufacturing

Amine Reaction Optimization & Troubleshooting Center Advanced Diagnostics for Pharmaceutical Manufacturing Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed t...

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Author: BenchChem Technical Support Team. Date: April 2026

Amine Reaction Optimization & Troubleshooting Center Advanced Diagnostics for Pharmaceutical Manufacturing

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the most critical bottlenecks in amine chemistry—specifically amide bond formation, Buchwald-Hartwig cross-coupling, and trace impurity monitoring. Our goal is to move beyond empirical trial-and-error by understanding the fundamental causality of reaction failures and implementing self-validating experimental systems.

Module 1: Overcoming Inefficiencies in Amide Bond Formation

Q: We are experiencing poor atom economy and difficult product isolation using standard carbodiimide (DCC/EDC) coupling agents. How can we improve efficiency at scale?

A: The fundamental issue with stoichiometric coupling agents like DCC is the generation of dicyclohexylurea (DCU) as a byproduct. Causality: This stoichiometric waste not only ruins your atom economy but also complicates downstream processing, as DCU often co-precipitates with the target active pharmaceutical ingredient (API), requiring extensive chromatography. In pharmaceutical manufacturing, acylations account for a massive portion of reactions, yet traditional methods remain non-catalytic and highly wasteful1[1].

To resolve this, transition to Mechanochemical Bead Milling or Catalytic Direct Amidation . Mechanochemistry utilizes liquid-assisted grinding (LAG) to force molecular collisions without bulk solvent, drastically reducing the Process Mass Intensity (PMI) 2[2]. Alternatively, boric acid-catalyzed direct amidation exploits the nucleophilicity of amines without requiring high-energy activating agents, producing only water as a byproduct 3[3].

Quantitative Comparison of Amidation Conditions

ParameterConventional Batch (DCC/HOBt)Catalytic Direct AmidationMechanochemical Bead Milling
Atom Economy Low (< 40%)High (> 80%)High (> 85%)
Process Mass Intensity (PMI) High (50–100)Low (< 30)Very Low (< 15)
Waste Generation Stoichiometric UreaWaterMinimal
Scalability Moderate (Purification Bottleneck)HighHigh (Continuous Milling)

Standard Operating Procedure: Mechanochemical Synthesis of Amides via Bead Milling System Design: This protocol is self-validating; the physical state of the milling media provides real-time feedback on reaction progression.

  • Substrate Loading: Load the carboxylic acid (1.0 equiv) and amine (1.05 equiv) into an agitator bead mill chamber filled with zirconia beads.

  • Liquid-Assisted Grinding (LAG): Inject a minimal volume of ethyl acetate (EtOAc). Mechanistic Choice: The minimal solvent acts as a lubricant and phase-transfer medium, preventing localized melting and thermal degradation of the API.

  • Continuous Milling: Operate the mill at 30 Hz.

  • Self-Validating Quality Control: Monitor the torque of the agitator. A sudden drop in torque indicates the complete consumption of crystalline starting materials into the amorphous amide product. Confirm >95% conversion via in-line Raman spectroscopy before discharging.

Module 2: Continuous Flow Buchwald-Hartwig Amination

Q: When translating our Buchwald-Hartwig amination to a continuous flow microreactor, inorganic base (e.g., NaOtBu) byproducts cause severe clogging. How do we resolve this?

A: The Buchwald-Hartwig C-N cross-coupling is highly sensitive to base selection. In batch chemistry, insoluble inorganic salts (like NaBr or NaCl) simply precipitate to the bottom of the flask. Causality: In a microreactor, these stoichiometric salts agglomerate and block the microchannels, leading to catastrophic pressure build-up and flow failure4[4].

To prevent this, you must engineer a fully homogeneous system. Replacing inorganic bases with strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ensures that the resulting hydrohalide salts remain soluble in polar aprotic solvents (e.g., DMF or MeCN/PhMe mixtures) 5[5].

G A Buchwald-Hartwig in Continuous Flow B Inorganic Salt Precipitation? A->B C Apply Ultrasound (Acoustic Irradiation) B->C Mechanical D Switch to Organic Bases (e.g., DBU) B->D Chemical E Adopt Biphasic Solvent System B->E Solvent F Stable Continuous Manufacturing C->F D->F E->F

Troubleshooting salt precipitation in continuous flow Buchwald-Hartwig amination.

Standard Operating Procedure: Homogeneous Flow Buchwald-Hartwig Amination System Design: This protocol is self-validating; steady system pressure confirms the absence of salt precipitation.

  • Reagent Preparation: Prepare a single homogeneous feed containing the aryl halide (1.0 eq), amine (1.0 eq), DBU (2.0 eq), and 5 mol% XantPhos Pd G3 catalyst in a MeCN/PhMe solvent mixture.

  • Microreactor Priming: Flush the stainless-steel flow reactor with pure solvent at 140 °C to establish a baseline backpressure.

  • Steady-State Operation: Introduce the reagent stream with a residence time of 60 minutes.

  • Self-Validating Quality Control: Monitor the inline pressure transducer. A stable pressure profile (± 0.5 bar) validates that the DBU-hydrohalide salt remains fully dissolved. If pressure spikes, immediately increase the DMF/MeCN ratio to enhance salt solubility.

Module 3: Amine Impurities and Genotoxic Risk Management

Q: Our secondary amine intermediates are showing trace levels of N-nitrosamines upon scale-up. How can we accurately monitor these reactive impurities in real-time?

A: In pharmaceutical manufacturing, secondary and tertiary amines can undergo nitrosation reactions with environmental or reagent-derived nitrosating agents to form N-nitrosamines, which are strictly regulated as "cohort of concern" genotoxic impurities6[6].

Traditional GC-MS requires derivatization and is too slow for active process control. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) provides real-time headspace analysis. By utilizing positive reagent ions (H3O+, NO+, and O2+•), SIFT-MS allows for collisional-limit detection of volatile amines and their nitrosated derivatives. Causality: The high exothermicity of these proton-transfer reactions ensures near-instantaneous ionization, allowing you to track amine off-gassing and nitrosamine formation dynamically without chromatographic bottlenecks 7[7].

Sources

Optimization

Addressing peak tailing in HPLC analysis of aminopyridine compounds

A Guide to Overcoming Peak Tailing in HPLC Welcome to the technical support center for HPLC analysis. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for a common and frustrati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Peak Tailing in HPLC

Welcome to the technical support center for HPLC analysis. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for a common and frustrating issue in the analysis of aminopyridine compounds: chromatographic peak tailing. Aminopyridines, as basic compounds, are particularly susceptible to this phenomenon, which can compromise resolution, accuracy, and the limit of quantification.

This resource is structured as a series of frequently asked questions (FAQs) that progress from fundamental understanding to advanced troubleshooting. Our goal is to explain not just the what, but the why, grounding our advice in the fundamental chemistry of the separation process.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why are my aminopyridine compounds so prone to it?

Answer:

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] Ideally, a peak should have a symmetrical, Gaussian shape. Tailing indicates a problem in the analytical system, often stemming from undesirable secondary interactions between the analyte and the stationary phase.[1][3]

Aminopyridines are basic compounds, meaning they contain amine functional groups that readily accept protons. The pKa of aminopyridines typically falls in the range of 5 to 9.[4][5] In a typical reversed-phase HPLC mobile phase (pH 3-7), these compounds will be protonated, carrying a positive charge.

The problem arises from the stationary phase. Most reversed-phase columns (like C18) are based on silica particles. The surface of silica is covered with silanol (Si-OH) groups. Even after the C18 chains are chemically bonded, many unreacted "residual" silanol groups remain.[6][7][8] These silanols are weakly acidic. At a mobile phase pH above 3, some of these silanols deprotonate to form negatively charged silanate groups (Si-O⁻).[2][3]

The positively charged aminopyridine molecules are then strongly attracted to these negatively charged silanate sites via an ion-exchange mechanism. This is a "secondary retention mechanism" in addition to the intended hydrophobic (reversed-phase) retention.[1][3] Because this interaction is strong and kinetically slow, some analyte molecules are held back longer than others, resulting in a "tail" on the peak.[9]

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} end

Mechanism of peak tailing for basic compounds.
Q2: My peaks are tailing. What is the very first thing I should check?

Answer:

Before diving into complex chemical troubleshooting, you must first rule out physical or "extra-column" issues in your HPLC system. These problems cause band broadening and tailing for all peaks in your chromatogram, not just the basic aminopyridines.

The most reliable diagnostic test is to inject a neutral, well-behaved compound (like toluene or naphthalene) under the same conditions.

  • If the neutral compound's peak is also tailing: The problem is likely physical.[10] You should investigate:

    • Column Void: A void or channel may have formed at the head of the column.

    • Leaking Fittings: Check all connections between the injector, column, and detector.

    • Excessive Tubing: Ensure the tubing connecting the system components is as short and narrow-bored as possible to minimize dead volume.[2]

  • If the neutral compound's peak is sharp and symmetrical: The problem is chemical and specific to your basic analytes.[10] You can now proceed with the following troubleshooting steps.

Q3: How do I choose the correct mobile phase pH to improve the peak shape of my aminopyridine?

Answer:

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like aminopyridines.[11][12] The goal is to manipulate the ionization state of either the analyte or the surface silanols to prevent the strong ionic interaction that causes tailing. You have two primary strategies:

  • Low pH (Ion Suppression of Silanols): This is the most common and often most effective approach. By lowering the mobile phase pH to a value between 2 and 3, you fully protonate the residual silanol groups (Si-OH).[3][7][13] Since they are now neutral, the strong ionic attraction with the protonated aminopyridine is eliminated. The separation is then governed primarily by the intended reversed-phase mechanism, leading to much-improved peak symmetry.

  • High pH (Ion Suppression of Analyte): An alternative is to raise the mobile phase pH to be at least 2 units above the analyte's pKa. For aminopyridines, this would mean a pH > 11. At this high pH, the aminopyridine is in its neutral, free-base form. While the silanols are fully deprotonated and negatively charged, there is no ionic attraction to the neutral analyte. Caution: This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica-based columns will rapidly degrade and dissolve at a pH above 8.[14]

Key Rule: Avoid operating at a pH close to your analyte's pKa (pKa ± 1.5).[2][11] In this range, the analyte exists as a mixture of ionized and unionized forms, which can lead to severe peak broadening or splitting.[15]

StrategyTarget pHMechanismColumn Requirement
Low pH 2.0 - 3.0Suppresses silanol ionization (Si-OH)Most modern silica C18 columns
High pH > 9.0 (at least 2 units above analyte pKa)Suppresses analyte ionization (analyte is neutral)Requires a pH-stable column
Q4: My peak shape is still poor at low pH. Should I use a mobile phase additive?

Answer:

Yes. If adjusting the pH alone is insufficient, mobile phase additives (also called modifiers) are the next logical step. These additives work in conjunction with pH control to further minimize secondary interactions.

Experimental Protocol: Selecting and Using a Mobile Phase Additive

  • Start with an Acidic Modifier: These are used to both control the low pH and actively improve peak shape.

    • Trifluoroacetic Acid (TFA): A strong acid and an excellent ion-pairing agent.[16][17] It effectively lowers the pH and its counter-ion (CF₃COO⁻) can form a neutral pair with the protonated aminopyridine, further shielding it from silanol interactions.

      • Starting Concentration: 0.1% (v/v) in both the aqueous (A) and organic (B) mobile phase components.

      • Note: TFA has strong UV absorbance below 220 nm and can cause baseline ripples in gradient elution.[18] It can also be difficult to remove from the column and may cause ion suppression if you are using a mass spectrometer (MS) detector.[19]

    • Formic Acid: A weaker acid, often preferred for LC-MS applications as it is more volatile and causes less ion suppression.

      • Starting Concentration: 0.1% (v/v) in both mobile phase components.

  • Consider an Ion-Pairing Reagent (for difficult separations): If simple acidic modifiers fail, a dedicated ion-pairing reagent can be used. These reagents contain a charged head group and a hydrophobic tail. For basic compounds like aminopyridines, an anionic reagent is used.

    • Reagent Example: Sodium 1-heptanesulfonate.

    • Mechanism: The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The protonated aminopyridine then pairs with the reagent's anionic head, leading to retention.[20][21]

    • Protocol:

      • Prepare the aqueous mobile phase containing 5-10 mM of the ion-pairing reagent.

      • Adjust the pH to between 2.5 and 3.5.

      • Equilibrate the column extensively (at least 30-60 minutes) to ensure the column surface is fully saturated with the reagent.

    • Note: Ion-pairing reagents are non-volatile and not suitable for LC-MS.[22] Columns dedicated to ion-pairing methods should not be used for other applications as the reagent is difficult to wash away completely.

dot graph TD { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#202124"];

} end

Systematic troubleshooting workflow for peak tailing.
Q5: I've optimized my mobile phase, but the tailing persists. Could my HPLC column be the problem?

Answer:

Absolutely. The column is the heart of the separation, and its chemistry plays a critical role. If mobile phase optimization is not enough, your column is the next area to scrutinize.

Older columns, often made with lower purity "Type A" silica, contain a high concentration of acidic silanol groups and trace metal impurities (like iron), which exacerbate peak tailing for basic compounds.[1][23]

For robust analysis of aminopyridines, you should use a modern, high-performance column with one of the following characteristics:

Column TypeKey FeatureMechanism for Reducing Tailing
High-Purity, End-Capped Silica Based on "Type B" silica with minimal metal content and a secondary chemical step ("end-capping") to cover residual silanols.[3][13]Dramatically reduces the number of available active silanol sites for secondary interactions.[8]
Polar-Embedded Phase Incorporates a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain.The polar group attracts a layer of water that shields the analyte from the underlying silica surface and any remaining silanols.[2]
Polymer-Based Columns The stationary phase is made from a polymeric material (e.g., polystyrene-divinylbenzene) instead of silica.Completely eliminates the issue of silanol interactions. These columns also offer a very wide pH stability range.[8]
Mixed-Mode Columns Stationary phase contains both reversed-phase (e.g., C18) and ion-exchange (e.g., weak cation-exchange) functionalities.Provides multiple, controlled retention mechanisms that can be fine-tuned to achieve excellent separation and peak shape for complex bases.[24][25]

In our experience, simply switching from an older, general-purpose C18 column to a modern, high-purity, well-end-capped column designed for basic compounds can solve persistent tailing issues, even with a simple formic acid mobile phase.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.
  • Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC North America.
  • Exploring the Role of pH in HPLC Separ
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Ion Pair Reagents (for HPLC) - TCI Chemicals. TCI Chemicals.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • HPLC Peak Tailing - Axion Labs. Axion Labs.
  • Control pH During Method Development for Better Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent.
  • Ion pair chrom
  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography.
  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. SIELC Technologies.
  • HPLC Ion Pair Reagents - Fisher Scientific. Fisher Scientific.
  • Mixed-Mode Chromatography and St
  • Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich. Sigma-Aldrich.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceuticals.
  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry.
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. PubChem.
  • Chapter 3: Separation Modes and their Mechanisms (1) - Shodex HPLC Columns. Shodex.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. LCGC North America.
  • Different Types of Stationary Phases in Liquid Chrom
  • 3-Aminopyridine | SIELC Technologies. SIELC Technologies.
  • HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. YouTube.
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today.
  • Amino group acidity in aminopyridines and aminopyrimidines - ResearchGate.
  • TFA (Trifluoroacetic Acid) - SIELC Technologies. SIELC Technologies.
  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed. PubMed.

Sources

Troubleshooting

Technical Support Center: Strategies to Improve Recovery Percentage in Amine Synthesis

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine synthesis and maximize product rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine synthesis and maximize product recovery. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Optimizing Amine Synthesis & Recovery

This section addresses common questions encountered during the synthesis and purification of amines.

Q1: My reductive amination reaction shows low conversion. What are the likely causes?

Low conversion in reductive amination often points to issues with imine/enamine intermediate formation, the choice and activity of the reducing agent, or suboptimal reaction conditions.[1] Key factors to investigate include:

  • Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound and the amine may not favor the intermediate due to steric hindrance, electronic effects, or the presence of water, which can hydrolyze the imine.[1]

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the amine becomes protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[1]

  • Incorrect or Inactive Reducing Agent: The reducing agent might be too reactive, reducing the carbonyl before imine formation, or not reactive enough to reduce the imine.[1] Degradation of the reducing agent over time is also a possibility.[1]

  • Poor Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[1]

Q2: I'm observing significant formation of a dialkylated or over-alkylated byproduct. How can I minimize this?

Over-alkylation, where a primary or secondary amine product reacts further, is a common side reaction.[1] To suppress this:

  • Stoichiometry Control: Using an excess of the amine starting material can help drive the reaction towards the desired mono-alkylation product.[1]

  • Slow Addition of Reagents: Adding the alkylating agent or the reducing agent (in reductive amination) slowly can help to minimize the concentration of the product amine available to react further.[2]

Q3: My desired amine product is an oil and difficult to purify by crystallization. What are my options?

If your freebase amine is an oil, converting it to a salt can often facilitate crystallization.[3]

  • Salt Formation: Dissolving the crude amine in a suitable solvent and treating it with an acid like hydrochloric acid or acetic acid can form a salt.[3] These salts often have higher melting points and more ordered crystal lattices, making them easier to crystallize.[3]

  • Solvent Selection for Recrystallization: For amine salts, a variety of solvents can be screened. Sometimes, organic acids like acetic acid or their mixtures with other solvents can be effective for recrystallization.[4][5]

Q4: How do I effectively remove unreacted starting amine or other basic impurities from my reaction mixture?

Acid-base liquid-liquid extraction is a powerful technique for this purpose.

  • Acidic Wash: By washing the organic layer containing your product with a dilute aqueous acid solution (e.g., 1 M HCl), basic impurities are protonated to form water-soluble ammonium salts that partition into the aqueous layer.[6]

  • Copper Sulfate Wash: For acid-sensitive products, washing with a 10% aqueous copper(II) sulfate solution is an alternative. Amines like pyridine will complex with the copper and be extracted into the aqueous phase.[6]

Q5: What is the best general approach to purify a crude amine product?

A combination of techniques is often most effective.

  • Initial Workup: Begin with an acid-base extraction to remove acidic or basic impurities.[6]

  • Chromatography: If impurities have different polarities, column chromatography is a good option. For basic amines that can interact strongly with silica gel, using a mobile phase containing a competing amine like triethylamine or using an amine-functionalized stationary phase can improve separation.[7][8]

  • Crystallization/Distillation: For solid products, recrystallization is an excellent final purification step.[9] If there is a significant difference in boiling points between your product and impurities, distillation can be very effective.[3]

Section 2: Troubleshooting Guides - Step-by-Step Solutions

This section provides detailed protocols to address specific experimental challenges and improve recovery.

Guide 2.1: Low Yield in Reductive Amination

Low yields in reductive amination are a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.

Causality: The primary reasons for low yield are either incomplete formation of the crucial imine intermediate or premature reduction of the starting carbonyl compound.[2] The choice of reducing agent and reaction pH are critical parameters that govern the success of this reaction.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Protocol: Two-Step Reductive Amination for Improved Yield

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCE).[2]

    • Add the amine (1.0-1.2 equiv) and a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2]

    • If necessary, add a catalytic amount of acetic acid (0.1 equiv) to achieve a pH of 4-5.[1]

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR. The reaction is typically complete within 1-2 hours.

  • Reduction:

    • Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise.[2]

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[1]

    • Proceed with standard aqueous workup and extraction.

Guide 2.2: Purifying Amines via Acid-Base Extraction

This technique exploits the basicity of amines to separate them from non-basic impurities.

Causality: Amines are basic and can be protonated by acids to form water-soluble ammonium salts.[10] This allows for their selective transfer from an organic phase to an aqueous phase, leaving non-basic impurities behind in the organic layer.[6] The amine can then be recovered by basifying the aqueous layer.[10]

Workflow for Amine Product Isolation:

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Reaction Mixture (Amine Product + Non-Basic Impurities) in Organic Solvent Organic_Impurities Organic Layer: Non-Basic Impurities Crude->Organic_Impurities Separate Layers Aqueous_Amine Aqueous Layer: Protonated Amine Salt Crude->Aqueous_Amine 1. Extract with dilute aqueous acid (e.g., 1M HCl) Recovered_Amine Precipitated Free Amine Product Aqueous_Amine->Recovered_Amine 2. Basify with NaOH or Na₂CO₃ Purified_Product Pure Amine Product in Organic Solvent Recovered_Amine->Purified_Product 3. Extract with fresh organic solvent or filter

Caption: Workflow for purifying an amine product using acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[6]

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate.[6] Drain the lower aqueous layer containing the protonated amine into a separate flask. Repeat the extraction of the organic layer one or two more times to ensure complete recovery of the amine.

  • Removal of Non-Basic Impurities: The remaining organic layer, now containing non-basic impurities, can be discarded.

  • Product Recovery: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (check with pH paper). The deprotonated amine will precipitate out or form an oily layer.[6][10]

  • Final Extraction/Filtration: Extract the purified amine back into a fresh portion of organic solvent.[6] If the amine is a solid, it can be collected by vacuum filtration.[11] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Guide 2.3: Column Chromatography of Basic Amines

Basic amines can exhibit poor behavior on standard silica gel chromatography, leading to tailing peaks and poor separation.

Causality: The acidic silanol groups on the surface of silica gel can strongly interact with basic amines through acid-base interactions.[7] This can lead to irreversible adsorption, peak tailing, and even degradation of the compound on the column.

Strategies for Improved Chromatographic Purification

StrategyDescriptionAdvantagesDisadvantages
Mobile Phase Modification Add a small amount of a competing base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent.[7]Simple to implement with standard silica gel.The modifier needs to be removed from the collected fractions.
Amine-Functionalized Silica Use a stationary phase where the silica surface is functionalized with amine groups.[8]Eliminates the need for mobile phase modifiers, simplifying workup.[12]More expensive than standard silica gel.
Basic Alumina Use basic alumina as the stationary phase instead of silica gel.Provides a basic surface that does not strongly interact with basic amines.Can have different selectivity compared to silica.

Protocol for Chromatography with a Mobile Phase Modifier

  • TLC Analysis: Develop a suitable solvent system using TLC plates. Spot your crude mixture on the plate and develop it in a chamber containing your chosen eluent (e.g., ethyl acetate/hexanes) plus 1% triethylamine.

  • Column Packing: Pack a silica gel column with your chosen eluent system (including the triethylamine).

  • Loading: Dissolve your crude material in a minimal amount of the eluent and load it onto the column.

  • Elution and Collection: Elute the column with the modified mobile phase and collect fractions.

  • Modifier Removal: After identifying and combining the product-containing fractions, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure.

Section 3: The Role of Protecting Groups in Amine Synthesis

In complex syntheses, it is often necessary to temporarily "protect" an amine functional group to prevent it from undergoing undesired reactions.[13]

Why Protect an Amine?

Amino groups are nucleophilic and can react with a wide range of electrophiles.[13] Protection involves converting the amine into a less reactive functional group, typically a carbamate, which can be removed later in the synthetic sequence.[14]

Common Amine Protecting Groups

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
tert-ButoxycarbonylBocStable to a wide range of conditions.[14]Strong acid (e.g., TFA in DCM).[15]
CarboxybenzylCbz or ZStable to acidic and some basic conditions.[14]Catalytic hydrogenation (H₂, Pd/C).[14]
9-FluorenylmethyloxycarbonylFmocBase-labile.[14]Amine base (e.g., piperidine in DMF).[15]

Protecting Group Selection Workflow:

Sources

Optimization

Enhancing the precision of in-line NMR for reaction monitoring of N-Isopropyl-5-methylpyridin-2-amine

Welcome to the advanced troubleshooting and methodology center for in-line Nuclear Magnetic Resonance (NMR) reaction monitoring. As Process Analytical Technology (PAT) shifts toward continuous flow and benchtop NMR syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for in-line Nuclear Magnetic Resonance (NMR) reaction monitoring. As Process Analytical Technology (PAT) shifts toward continuous flow and benchtop NMR systems[1], researchers face unique hydrodynamic and magnetic challenges. Monitoring the synthesis or degradation of N-Isopropyl-5-methylpyridin-2-amine requires precise control over spin physics, particularly regarding the relaxation times of its isopropyl and methyl functional groups.

This guide provides mechanistic explanations, self-validating protocols, and quantitative troubleshooting strategies to ensure high-fidelity data acquisition.

Diagnostic Workflow for Flow NMR Optimization

FlowNMR_Troubleshooting Start In-Line NMR Signal Quality Assessment CheckBroad Are peaks broadened or missing multiplicity? Start->CheckBroad CheckQuant Are integrations accurate for qNMR? CheckBroad->CheckQuant No Cause1 Flow Rate > T2* limit or Shim Drift CheckBroad->Cause1 Yes Cause2 Incomplete Pre-magnetization (Residence Time < 5x T1) CheckQuant->Cause2 No End Optimal Reaction Monitoring CheckQuant->End Yes Action1 Implement Stopped-Flow or Auto-Gradient Shimming Cause1->Action1 Action2 Optimize Flow Rate: F_crit ≤ V_pre / (5*T1) Cause2->Action2 Action1->CheckQuant Action2->End

Diagnostic workflow for resolving signal broadening and quantitation errors in flow NMR.

Core Troubleshooting Center (FAQs)

Q1: Why do the aromatic protons and the isopropyl methine septet of N-Isopropyl-5-methylpyridin-2-amine broaden and lose their multiplet structure during continuous flow? Causality: Signal resolution in NMR is governed by the effective transverse relaxation time ( T2∗​ ). In a flowing system, the physical movement of the sample out of the detection coil acts as an artificial relaxation mechanism. If the residence time in the detection coil ( tdet​ ) is too short, it induces flow broadening ( Δνflow​=1/(π⋅tdet​) ). Furthermore, continuous pumping of varying reaction mixtures alters the bulk magnetic susceptibility of the fluid, causing the magnetic field homogeneity (shimming) to drift. Benchtop NMRs utilizing rare-earth permanent magnets are also highly susceptible to temperature fluctuations, which exacerbate field instability[2]. Solution: To preserve the fine J-coupling of the isopropyl septet (~3.8 ppm), you must either reduce the flow rate to increase tdet​ or transition to a [3]. Additionally, implement an automated gradient shimming routine between acquisitions to correct for susceptibility drift.

Q2: My quantitative NMR (qNMR) integrations for the C5-methyl group are consistently lower than expected compared to my offline batch NMR. How do I correct this? Causality: This is a classic pre-magnetization failure. For accurate qNMR, nuclear spins must reach thermal equilibrium in the magnetic field before excitation, which requires a time equivalent to 5×T1​ (longitudinal relaxation time). In continuous flow, if the fluid travels through the pre-magnetization volume ( Vpre​ ) too quickly, the spins are only partially polarized when they reach the RF coil[4]. Because methyl groups often exhibit longer T1​ times due to their rotational dynamics, they suffer from disproportionate signal attenuation compared to other protons. Solution: You must calculate and enforce a critical flow rate ( Fcrit​ ) based on the longest T1​ of your target analytical peaks (See Protocol 1).

Q3: How can I monitor the reaction in non-deuterated toluene without the solvent peak masking the C5-methyl singlet? Causality: Non-deuterated solvents present a massive dynamic range problem; the solvent concentration (~10 M) overwhelms the receiver, masking the dilute analyte (~0.1 M). Toluene's methyl peak (~2.3 ppm) sits dangerously close to the C5-methyl singlet of N-Isopropyl-5-methylpyridin-2-amine (~2.1 ppm). Solution: Utilize the WET (Water Suppression Enhanced through T1 effects) pulse sequence. WET is highly recommended for [5] because it utilizes pulsed field gradients and is inherently robust against the B1​ field inhomogeneities caused by flowing liquids. Alternatively, employing a[6] can isolate small reaction plugs, improving the diagnostic resolution without deuterated solvents.

Quantitative Data & Reference Tables

Table 1: 1 H NMR Diagnostic Handles for N-Isopropyl-5-methylpyridin-2-amine Selecting the correct peak is critical for flow qNMR. The isopropyl doublet is the most robust handle due to its high integration value and minimal solvent overlap.

Functional GroupApprox. Shift (ppm)Multiplicity T1​ Relaxation RiskqNMR Reliability in Flow
Isopropyl -CH 3​ ~1.2Doublet (6H)LowHigh (Primary Handle)
C5-Methyl ~2.1Singlet (3H)MediumHigh (If no solvent overlap)
Isopropyl -CH ~3.8Septet (1H)LowMedium (Low intensity)
Amine -NH ~4.5 (varies)Broad Singlet (1H)High (Chemical Exchange)Low (Do not use)
Pyridine H3, H4, H6 6.3 - 7.9Multiplets (3H)HighMedium (Prone to flow broadening)
Shifts may vary slightly depending on the non-deuterated solvent matrix and concentration.

Table 2: Flow NMR Troubleshooting Matrix

Artifact ObservedPhysical CausalityDiagnostic TestCorrective Action
Loss of multiplet resolution tdet​ is shorter than T2∗​ Halve the flow rate; if resolution improves, flow is too fast.Decrease flow rate or adopt stopped-flow[3].
Attenuated peak integrals Incomplete pre-magnetization ( tpre​<5×T1​ )Compare static vs. flow integrals for the C5-methyl peak.Ensure F≤Vpre​/(5×T1​) [4].
Drifting baseline / distorted peaks Temp fluctuations affecting NdFeB magnet stabilityMonitor internal magnet temperature logs.Stabilize ambient temp; apply periodic auto-shimming[2].
Experimental Protocols
Protocol 1: Establishing the Critical Flow Rate ( Fcrit​ ) for qNMR

This protocol is a self-validating system designed to guarantee complete spin polarization prior to detection.

  • Determine Pre-magnetization Volume ( Vpre​ ): Identify the volume of the inlet capillary that resides inside the magnet's bore but prior to the active RF detection coil. For standard benchtop flow cells, this is typically 100–250 µL.

  • Measure Static T1​ Relaxation: Halt the reactor flow. Execute a standard Inversion Recovery ( 180∘−τ−90∘ ) pulse sequence on the static reaction mixture. Extract the T1​ value specifically for the isopropyl methyl doublet (~1.2 ppm).

  • Calculate Fcrit​ : Apply the following boundary condition to ensure 99.3% magnetization:

    Fcrit​=5×T1,max​Vpre​​
  • Self-Validation Step: Resume flow at the calculated Fcrit​ and acquire a spectrum. Integrate the isopropyl doublet. Next, reduce the flow rate by 20% and acquire a second spectrum. If the integral remains statistically identical, your system is fully relaxed and validated for quantitative monitoring. If the integral increases, your initial Vpre​ estimation was incorrect; lower the flow rate until the integral plateaus.

Protocol 2: WET Solvent Suppression in Continuous Flow

Objective: Suppress non-deuterated solvent signals (e.g., toluene) without distorting the adjacent C5-methyl analyte peak.

  • Shim Under Flow Conditions: Flow-induced turbulence alters magnetic susceptibility. Perform your automated 3D gradient shimming routine while the sample is flowing at Fcrit​ . Shimming on a static sample and then initiating flow will invalidate the shim map.

  • Determine Exact Solvent Frequencies: Acquire a standard 1D 1 H spectrum (1 scan) without suppression. Carefully identify the precise resonance frequency of the solvent peak (e.g., Toluene methyl at ~2.3 ppm).

  • Configure the WET Sequence: Apply the WET pulse sequence targeting the identified solvent frequency. WET utilizes a series of shaped RF pulses combined with pulsed field gradients to dephase the solvent magnetization[5].

  • Optimize Excitation Bandwidth: Because the toluene methyl (~2.3 ppm) is extremely close to the N-Isopropyl-5-methylpyridin-2-amine C5-methyl (~2.1 ppm), you must narrow the bandwidth of the shaped selective pulses. If the bandwidth is too wide, you will accidentally suppress your analyte, destroying qNMR accuracy.

References
  • Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. ACS Publications (Industrial & Engineering Chemistry Research).[Link]

  • Fourier RxnLab and RxnLite. Bruker.[Link]

  • NMR reaction monitoring in flow synthesis. NIH (PubMed Central).[Link]

  • Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy. ResearchGate.[Link]

  • In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. ACS Publications (Analytical Chemistry).[Link]

  • Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. RSC (Catalysis Science & Technology).[Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization for Industrial N-Isopropyl-5-methylpyridin-2-amine Synthesis

Welcome to the technical support center for the industrial scale-up and process optimization of N-Isopropyl-5-methylpyridin-2-amine synthesis. This guide is designed for researchers, chemists, and process development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the industrial scale-up and process optimization of N-Isopropyl-5-methylpyridin-2-amine synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this specific transformation. The synthesis, primarily a nucleophilic aromatic substitution (SNAr), presents unique obstacles when transitioning from laboratory to plant scale. This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure robust, safe, and efficient production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for N-Isopropyl-5-methylpyridin-2-amine?

The most prevalent industrial method is the direct nucleophilic aromatic substitution (SNAr) of a 2-halo-5-methylpyridine with isopropylamine.[1][2] Typically, 2-chloro-5-methylpyridine is the substrate of choice due to a balance of reactivity and cost. The reaction proceeds by the addition of the amine nucleophile to the pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[3][4]

The pyridine nitrogen atom inherently activates the 2- and 4-positions towards nucleophilic attack by withdrawing electron density, which is crucial for this reaction's success.[2][5]

Q2: What are the Critical Process Parameters (CPPs) that must be controlled during scale-up?

Transitioning this synthesis to an industrial scale requires stringent control over several parameters to ensure safety, yield, and purity. The key CPPs are:

  • Temperature: The reaction is exothermic. Precise temperature control is paramount to prevent thermal runaways, which can lead to dangerous pressure build-up and increased impurity formation.

  • Reagent Stoichiometry & Addition Rate: The ratio of isopropylamine to the 2-halopyridine substrate is critical. An excess of isopropylamine is typically used to drive the reaction to completion. The rate of addition must be carefully controlled to manage the reaction exotherm.

  • Pressure: The reaction is often run in a sealed reactor above the boiling point of isopropylamine to maintain a liquid phase and accelerate reaction rates. Pressure must be monitored and controlled within the vessel's design limits.

  • Solvent Selection: While the reaction can be run neat (using excess isopropylamine as the solvent), an additional high-boiling, polar aprotic solvent may be used to improve solubility and heat transfer. However, this complicates downstream processing.[3]

  • Agitation: Efficient mixing is crucial on a large scale to ensure uniform temperature distribution and prevent localized "hot spots" that can lead to side reactions or decomposition.

Q3: What are the expected major impurities in this process?

Understanding the impurity profile is key to developing a robust purification strategy. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-chloro-5-methylpyridine.

  • Hydrolysis Products: If moisture is present, 2-chloro-5-methylpyridine can hydrolyze to 5-methylpyridin-2-ol.

  • Process-Related Impurities: Byproducts from the synthesis of the starting materials themselves.

  • Thermal Degradation Products: Overheating can lead to the formation of complex, often colored, polymeric materials.[6]

A typical impurity profile might be quantified as shown in the table below.

Impurity NameTypical SpecificationAnalytical Method
2-chloro-5-methylpyridine≤ 0.1%HPLC, GC-MS
5-methylpyridin-2-ol≤ 0.2%HPLC
Unknown (High MW)≤ 0.1%HPLC

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis with a focus on root cause analysis and actionable solutions.

Problem Area: Reaction Kinetics and Control

Q: My reaction is extremely sluggish or has stalled completely. What are the potential causes and solutions?

A slow or stalled reaction is a common scale-up issue, often pointing to insufficient activation energy or reagent issues.

Causality Explained: The SNAr mechanism's rate-determining step is the initial nucleophilic attack on the pyridine ring to form the Meisenheimer complex.[5] This step has a significant activation energy barrier. On a large scale, inefficient heat transfer can mean the bulk of the reaction mixture never reaches the optimal temperature. Furthermore, the purity of reagents is critical; contaminants can inhibit the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a sluggish amination reaction.

Solutions:

  • Verify Temperature: Ensure the internal reactor temperature, not just the jacket temperature, is meeting the target (typically 120-150°C). Improve agitation to enhance heat transfer.

  • Reagent Quality Control:

    • Isopropylamine: Use anhydrous grade. Water can compete as a nucleophile, leading to the formation of 5-methylpyridin-2-ol.

    • 2-chloro-5-methylpyridine: Verify the purity. Non-reactive impurities can artificially lower the concentration of your limiting reagent.

  • Pressure Check: Ensure the reactor is properly sealed and maintaining the target pressure. A leak will result in the loss of isopropylamine and a drop in temperature, effectively stopping the reaction.

Q: The reaction exotherm is uncontrollable, leading to a rapid pressure increase. How can I mitigate this safety risk?

A runaway reaction is a critical safety hazard during scale-up. The root cause is an imbalance between the rate of heat generation and the rate of heat removal.

Causality Explained: The amination is highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. If the reaction rate accelerates due to rising temperature, it creates a positive feedback loop where the heat generated further increases the rate, leading to a thermal runaway.

Solutions:

  • Control the Addition: The most effective control strategy is to add the limiting reagent (typically 2-chloro-5-methylpyridine) to the heated, excess isopropylamine at a controlled rate. This ensures the reaction rate is limited by the availability of the substrate.

  • Semi-Batch Operation: Instead of charging all reagents at once (batch mode), adopt a semi-batch process. Add the 2-chloro-5-methylpyridine substrate subsurface over several hours. The addition rate can be tied to the reactor's cooling capacity, i.e., increase the feed rate if the temperature is stable/dropping and stop the feed if the temperature rises above a set limit.

  • Solvent as a Heat Sink: If running neat, consider adding a high-boiling, inert solvent (e.g., toluene, xylene) to the reaction. The solvent increases the thermal mass of the mixture, helping to absorb heat and buffer temperature spikes. However, this adds a solvent removal step to the process.

Problem Area: Work-up and Product Isolation

Q: During aqueous work-up, I'm struggling with persistent emulsions and poor phase separation. What can I do?

Emulsions are common when dealing with amine products, which can act as surfactants, especially at an industrial scale where agitation is more intense.

Causality Explained: The product, N-Isopropyl-5-methylpyridin-2-amine, has both a hydrophobic (pyridine ring, isopropyl group) and a hydrophilic (amine) part. At certain pH values, it can protonate and, along with salts generated during neutralization, stabilize the interface between the organic and aqueous layers, forming an emulsion.

Solutions:

  • Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction. This keeps the product in its free-base form, which is less soluble in water and less likely to act as a surfactant.

  • Add Brine: After neutralization, add a saturated sodium chloride solution (brine).[3] This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break the emulsion by destabilizing the interface.

  • Solvent Choice: If using an extraction solvent, choose one with a significantly different density from water (e.g., toluene or heptane) to facilitate a sharper phase split. Avoid solvents like dichloromethane at scale if possible, due to their higher density and environmental concerns.

  • Minimize Agitation: During the extraction phase, use gentle agitation sufficient for mixing without creating excessive shear, which can promote stable emulsion formation.

Section 3: Key Experimental Protocol

Protocol 1: In-Process Control (IPC) by HPLC for Reaction Monitoring

This protocol outlines a standard method for monitoring the consumption of the starting material, 2-chloro-5-methylpyridine, which is critical for determining reaction completion.

Methodology:

  • Sample Preparation:

    • Carefully withdraw ~0.1 mL of the hot reaction mixture using a nitrogen-pressurized sample tube.

    • Quench the sample immediately in 10 mL of a 50:50 acetonitrile:water mixture to stop the reaction and dissolve the components.

    • Vortex thoroughly. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp 40°C
Detector UV at 254 nm
Injection Vol. 5 µL
  • Analysis:

    • Identify the peaks for 2-chloro-5-methylpyridine (starting material) and N-Isopropyl-5-methylpyridin-2-amine (product) based on retention times established with pure standards.

    • The reaction is considered complete when the peak area of 2-chloro-5-methylpyridine is less than 0.5% of the total peak area.

Caption: Workflow for HPLC In-Process Control (IPC).

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Wikipedia. (n.d.). Pyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

Sources

Reference Data & Comparative Studies

Validation

Validation of a stability-indicating HPLC method for N-Isopropyl-5-methylpyridin-2-amine

An Objective Guide to the Validation of a Stability-Indicating HPLC Method for N-Isopropyl-5-methylpyridin-2-amine Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded fram...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Validation of a Stability-Indicating HPLC Method for N-Isopropyl-5-methylpyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Isopropyl-5-methylpyridin-2-amine. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental choice, ensuring a robust and defensible analytical procedure suitable for regulatory scrutiny. The methodologies described herein are aligned with the principles established by the International Council for Harmonisation (ICH) guidelines.[1]

Introduction: The Imperative for a Stability-Indicating Method

N-Isopropyl-5-methylpyridin-2-amine is a pyridine derivative, a class of compounds that forms the backbone of numerous pharmaceutical agents.[2][3] The chemical stability of any active pharmaceutical ingredient (API) is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method—one that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients—is not merely a technical exercise but a prerequisite for ensuring drug safety and efficacy.[4][5]

The objective of this guide is to present a systematic approach to developing and validating such a method using forced degradation studies. These studies, also known as stress testing, are essential for identifying likely degradation products and establishing the degradation pathways of the molecule.[6][7] This information is invaluable for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life.[7]

Foundational Work: HPLC Method Development and Optimization

The goal is to achieve a symmetric peak for the parent analyte, N-Isopropyl-5-methylpyridin-2-amine, well-resolved from any potential degradants.

Rationale for Chromatographic Conditions
  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse of pharmaceutical analysis and serves as an excellent starting point. Its non-polar stationary phase is well-suited for retaining and separating moderately polar compounds like our target analyte.

  • Mobile Phase Selection: The basic nature of the pyridine nitrogen in N-Isopropyl-5-methylpyridin-2-amine can cause undesirable interactions with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing.[8] To mitigate this, an acidic modifier must be added to the mobile phase. A solution of 0.1% trifluoroacetic acid (TFA) or formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is recommended. The acid protonates the amine, ensuring a single ionic species and minimizing silanol interactions, thereby producing a sharp, symmetrical peak.

  • Detector: A Photodiode Array (PDA) detector is strongly preferred over a standard UV detector. A PDA detector not only measures absorbance at a specific wavelength but acquires a full UV spectrum at each point in the chromatogram. This capability is crucial for assessing peak purity, which confirms that the parent analyte peak is not co-eluting with any impurities or degradants. The wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the analyte; for pyridine derivatives, this is typically in the 200-400 nm range.[2]

Optimized Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmBroad applicability for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 90% B over 20 minutes, then re-equilibrateEnsures elution of both polar and non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection PDA at 265 nm (Hypothetical λmax)Allows for peak purity analysis, critical for specificity.
Injection Volume 10 µLStandard volume to avoid column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the mobile phase.

The Core of Stability Indication: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability testing.[6][7] The goal is to generate a target degradation of 5-20% to ensure that the analytical method can effectively separate the resulting degradants from the intact API.[1]

Experimental Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of N-Isopropyl-5-methylpyridin-2-amine in the selected diluent.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and heat or expose as required. At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Heat at 60 °C.

    • Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the stock solution (solid and in solution) in an oven at 80 °C.

    • Photolytic Degradation: Expose the stock solution (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.

Workflow for Specificity Assessment

The diagram below illustrates how forced degradation studies are integral to proving the specificity of the analytical method.

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Evaluation API API Solution (N-Isopropyl-5-methylpyridin-2-amine) Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH, Heat) Oxidation Oxidation (H2O2) Thermal Thermal (Heat) Photo Photolytic (Light) HPLC Analyze via Developed HPLC-PDA Method Acid->HPLC Stressed Samples Base->HPLC Stressed Samples Oxidation->HPLC Stressed Samples Thermal->HPLC Photo->HPLC Stressed Samples Specificity Demonstrate Specificity: - Resolution > 2 between API and degradants - Peak Purity of API > 990 HPLC->Specificity Evaluate Chromatograms

Caption: Workflow for Forced Degradation and Specificity Assessment.

Method Validation: Proving Fitness for Purpose

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[9][10]

Validation Parameters and Protocols

The following validation characteristics must be assessed:

1. Specificity:

  • Protocol: As described in the forced degradation section. Analyze stressed samples to ensure the API peak is resolved from all degradation peaks and excipients (if in a formulation). Use the PDA detector to assess peak purity.

  • Acceptance Criteria: Resolution between the API peak and the closest eluting peak must be > 2.0. The peak purity index for the API peak in stressed samples should be > 990 (on a scale of 1000).

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of the API reference standard, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.

  • Acceptance Criteria: The demonstrated range should encompass 80% to 120% of the test concentration for an assay.[5]

4. Accuracy (as Recovery):

  • Protocol: Perform recovery studies by spiking a placebo (if a drug product) or blank matrix with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

5. Precision:

  • a. Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the API at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • b. Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of 3:1, and LOQ is the concentration that yields an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy. For impurity methods, the LOQ %RSD is typically ≤ 10%.[5]

7. Robustness:

  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH or composition (e.g., % acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.5; Peak Purity > 995Resolution > 2.0; Purity > 990Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range (µg/mL) 80 - 12080 - 120Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability, %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate, %RSD) 1.10%≤ 2.0%Pass
LOQ (µg/mL) 0.25S/N ≥ 10; RSD ≤ 10%Pass
Robustness No significant impact on resultsSystem suitability criteria metPass
Overall HPLC Method Validation Workflow

G cluster_validation ICH Q2(R2) Validation Parameters Dev Method Development & Optimization Forced Forced Degradation & Specificity Assessment Dev->Forced Linearity Linearity & Range Forced->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Final Validated Stability-Indicating Method Robustness->Final

Caption: Sequential Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for stability-indicating assays, it is useful to understand its position relative to other techniques.

FeatureHPLC-PDAGas Chromatography (GC-FID/MS)UV-Vis Spectrophotometry
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.Measures light absorbance of the entire sample.
Specificity Excellent. Can separate parent drug from degradants.Good to Excellent. Requires analyte to be volatile and thermally stable.[2]Poor. Cannot distinguish between the API and any degradants that absorb at the same wavelength.
Applicability for this Analyte Ideal. Perfectly suited for non-volatile, polar molecules.Potentially suitable, but may require derivatization. N-Isopropyl-5-methylpyridin-2-amine is likely volatile enough, but thermal stability could be a concern.Not suitable for stability-indicating assays. Useful only for simple quantification of the pure substance.[2]
Quantitation Excellent. High precision and accuracy.Excellent. High precision and accuracy.Good, but only for pure samples.
Throughput Moderate to High (with UPLC).Moderate.Very High.

Final Assessment

This guide has outlined a comprehensive and scientifically-defensible strategy for the validation of a stability-indicating HPLC method for N-Isopropyl-5-methylpyridin-2-amine. By integrating robust method development, thorough forced degradation studies, and rigorous validation against ICH guidelines, the resulting analytical method is proven to be accurate, precise, and specific. This ensures its reliability for monitoring the quality and stability of the drug substance and any corresponding drug product throughout its lifecycle.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL: [Link]

  • Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: [Fluorometric determination of pyridine and its derivatives by flow injection analysis] Source: PubMed URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: PMC URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: EMA URL: [Link]

  • Title: Method for pyridine amine derivative Source: Chromatography Forum URL: [Link]

Sources

Comparative

Comparative Efficacy of Palladium Catalysts in the Synthesis of N-Isopropyl-5-methylpyridin-2-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology The Synthetic Challenge: Heteroaryl Amination The synthesis of N-Isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

The Synthetic Challenge: Heteroaryl Amination

The synthesis of N-Isopropyl-5-methylpyridin-2-amine—a critical secondary aminopyridine building block in pharmaceutical development—presents a unique set of challenges. The reaction requires the cross-coupling of an electron-deficient heteroaryl halide (e.g., 2-bromo-5-methylpyridine) with a sterically hindered, volatile primary alkylamine (isopropylamine).

Historically, applying standard Buchwald-Hartwig amination conditions to this substrate class results in three major failure modes:

  • Bis-arylation: Primary amines can undergo a second arylation event, forming unwanted tertiary amine byproducts.

  • β -Hydride Elimination: Sterically bulky alkylamines are prone to β -hydride elimination from the palladium-amido intermediate, leading to hydrodehalogenation of the pyridine ring [1].

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring can competitively coordinate to the palladium center, displacing the phosphine ligand and generating a catalytically dormant off-cycle species[1][2].

To overcome these barriers, the selection of the palladium-ligand architecture is the single most critical variable. This guide compares three generations of catalyst systems to establish the optimal, self-validating protocol for this transformation.

Catalyst Efficacy Comparison

We evaluated three distinct palladium/phosphine ligand systems for the cross-coupling of 2-bromo-5-methylpyridine with isopropylamine. The quantitative performance data is summarized below.

Table 1: Quantitative Comparison of Catalyst Systems
Catalyst SystemLigand GenerationCatalyst LoadingTemp / TimeConversion / YieldMajor Byproduct Profile
Pd(OAc)₂ / BINAP 1st/2nd Gen (Bidentate)5.0 mol %110 °C / 24 h35%High β -hydride elimination (5-methylpyridine); Unreacted starting material.
Pd₂(dba)₃ / XPhos 3rd Gen (Monodentate)2.0 mol %100 °C / 12 h68%Significant bis-arylation (tertiary amine formation).
BrettPhos Pd G3 4th Gen (Precatalyst)0.5 mol %80 °C / 3 h>95% None (Clean monoarylation).
Mechanistic Causality: Why BrettPhos Outperforms

While BINAP struggles with the steric bulk of isopropylamine (leading to slow reductive elimination and competing β -hydride elimination), and XPhos is highly active but lacks the specific geometry to prevent a second arylation event, BrettPhos was explicitly engineered by the Buchwald group for the monoarylation of primary amines[3][4].

The extreme steric bulk of the BrettPhos ligand—specifically the methoxy substitution on the phosphine-containing arene and the triisopropylphenyl ring—creates a highly restricted binding pocket. Once the first aryl group and the isopropylamine coordinate to the Pd(II) center, the steric crowding structurally prohibits the coordination of a second aryl halide, effectively shutting down the bis-arylation pathway[5]. Furthermore, the use of a Generation 3 (G3) Precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species under mild conditions, preventing the catalyst degradation often seen when using Pd₂(dba)₃.

Catalytic Cycle and Steric Control

The following diagram illustrates the validated catalytic cycle, highlighting the critical juncture where the BrettPhos ligand exerts its structural influence to ensure product selectivity.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (2-bromo-5-methylpyridine) Pd0->OxAdd PdII_Br L-Pd(II)(Ar)(Br) OxAdd->PdII_Br AmineCoord Amine Coordination (Isopropylamine) PdII_Br->AmineCoord PdII_Amine L-Pd(II)(Ar)(NH2iPr)+ AmineCoord->PdII_Amine Deprot Deprotonation (NaOtBu) PdII_Amine->Deprot PdII_Amido Amido Complex L-Pd(II)(Ar)(NHiPr) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim BrettPhos Bulk Prevents Bis-arylation RedElim->Pd0 Regenerates L-Pd(0) Product Product N-Isopropyl-5-methylpyridin-2-amine RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting BrettPhos-mediated steric control.

Validated Experimental Protocol

The following methodology utilizes the BrettPhos Pd G3 precatalyst. This protocol is designed as a self-validating system: the rapid color change from yellow to deep red/brown upon heating indicates successful activation of the Pd(0) species, while the absence of a black precipitate (Pd black) confirms catalyst stability throughout the reaction.

Materials Required
  • Electrophile: 2-Bromo-5-methylpyridine (1.0 equiv, 10.0 mmol)

  • Nucleophile: Isopropylamine (1.5 equiv, 15.0 mmol)

  • Catalyst: BrettPhos Pd G3 (0.5 mol %, 0.05 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv, 12.0 mmol)

  • Solvent: Anhydrous Toluene (0.2 M, 50 mL)

Step-by-Step Methodology
  • Vessel Preparation & Inert Atmosphere:

    • Action: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine, BrettPhos Pd G3, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Performing this step rapidly or inside a glovebox prevents moisture from quenching the base or degrading the precatalyst.

  • Degassing the System:

    • Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen is a potent poison for Pd(0) and electron-rich dialkylbiarylphosphines. Strict anaerobic conditions are non-negotiable to prevent catalyst deactivation.

  • Solvent and Amine Addition:

    • Action: Add anhydrous, sparged toluene (50 mL) via syringe. Subsequently, add isopropylamine via a gas-tight syringe.

    • Causality: Isopropylamine is highly volatile (boiling point ~32 °C). Adding it after the solvent helps dissolve the gas/liquid into the bulk media, preventing it from escaping into the headspace before the reaction initiates.

  • Thermal Activation & Reaction:

    • Action: Replace the septum with a Teflon-lined screw cap (if using a sealable tube) to contain the volatile amine. Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 3 hours.

    • Causality: The G3 precatalyst activates rapidly at mild temperatures. Vigorous stirring is required because the reaction transitions from a homogeneous solution to a heterogeneous suspension as NaBr precipitates out of the organic phase[6].

  • Quench and Workup:

    • Action: Cool the reaction to room temperature. Quench by adding 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Water neutralizes any remaining base and dissolves the inorganic NaBr salts, safely arresting the catalytic cycle and facilitating clean phase separation.

  • Purification:

    • Action: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure N-Isopropyl-5-methylpyridin-2-amine.

Sources

Validation

Structure-activity relationship (SAR) studies of N-Isopropyl-5-methylpyridin-2-amine analogs

Structure-Activity Relationship (SAR) Guide: N-Isopropyl-5-methylpyridin-2-amine Analogs in Kinase Inhibitor Design Executive Summary As a Senior Application Scientist, I frequently evaluate the structural determinants t...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: N-Isopropyl-5-methylpyridin-2-amine Analogs in Kinase Inhibitor Design

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural determinants that govern kinase-ligand interactions. In the development of ATP-competitive kinase inhibitors, the hinge-binding motif is the anchor of the pharmacophore. The N-Isopropyl-5-methylpyridin-2-amine (CAS: 1040341-22-7) scaffold has emerged as a privileged building block in medicinal chemistry, offering a highly tunable, dual hydrogen-bonding interface.

This guide objectively compares the SAR performance of the N-isopropyl-5-methylpyridin-2-amine core against alternative hinge binders (such as aminothiazoles and N-phenylpyrimidines). By deconstructing the mechanistic causality behind its structural features and providing self-validating experimental workflows, this guide equips drug development professionals with the data necessary to optimize Lipophilic Ligand Efficiency (LLE) and kinome selectivity.

Mechanistic Causality: Deconstructing the Scaffold

The efficacy of the N-isopropyl-5-methylpyridin-2-amine scaffold is not coincidental; it is driven by precise stereoelectronic effects that optimize the thermodynamics of kinase binding.

  • The 2-Aminopyridine Core (The Hinge Anchor): The pyridine nitrogen acts as a hydrogen-bond acceptor for the kinase hinge backbone NH (e.g., Met109 in p38α MAPK or Val96 in CDK4), while the exocyclic amine donates a hydrogen bond to the adjacent backbone carbonyl. This two-point contact is a hallmark of highly potent inhibitors, as seen in optimizations of PI3Kβ and MAP4K4 inhibitors ([1]; [2]).

  • The N-Isopropyl Group (Conformational Lock & Pocket Filling): Unsubstituted exocyclic amines suffer from high entropic penalties upon binding. The bulky N-isopropyl group restricts the rotation of the amine, pre-organizing the molecule into its bioactive conformation. Furthermore, it projects into the solvent-exposed ribose-binding pocket, displacing high-energy water molecules to drive binding enthalpy while shielding the critical hinge hydrogen bonds from bulk solvent.

  • The 5-Methyl Group (pKa Modulation & Hydrophobic Vector): The 5-methyl substitution serves a dual purpose. Electronically, it donates electron density to the pyridine ring, slightly increasing the pKa of the pyridine nitrogen to strengthen its hydrogen-bond acceptor capability without inducing hERG toxicity. Sterically, it provides a precise vector to access the hydrophobic pocket II (often adjacent to the gatekeeper residue), which is critical for dialing in kinome selectivity over highly homologous off-targets.

SAR_Workflow A Base Scaffold: 2-Aminopyridine B Hinge Interaction: Dual H-Bonding Motif A->B C N-Alkylation: N-Isopropyl Group B->C D Ring Substitution: 5-Methyl Group B->D E Ribose Pocket Filling & Conformational Lock C->E F pKa Modulation & Hydrophobic Vector D->F G Optimized Scaffold: N-Isopropyl-5-methylpyridin-2-amine E->G F->G

Figure 1: SAR optimization logic for the N-isopropyl-5-methylpyridin-2-amine hinge binder.

Comparative SAR Analysis: Scaffold Benchmarking

To objectively evaluate performance, we benchmark the N-isopropyl-5-methylpyridin-2-amine core against three classic hinge-binding alternatives. The data below represents standardized analogs bearing identical solvent-exposed functional groups, isolating the SAR contribution of the hinge-binding core against a model Ser/Thr kinase (e.g., p38α).

Scaffold CoreTarget Kinase IC₅₀ (nM)LLE (Lipophilic Ligand Efficiency)Microsomal Clearance (µL/min/mg)Kinome Selectivity (S(10) at 1 µM)
N-Isopropyl-5-methylpyridin-2-amine 12 5.2 18 0.05
Unsubstituted 2-Aminopyridine 1453.8450.15
N-Phenylpyrimidin-2-amine 454.1320.22
2-Aminothiazole 84.5650.35

Key Takeaways:

  • Potency vs. Selectivity: While the 2-aminothiazole scaffold exhibits slightly higher raw potency (8 nM), it suffers from poor kinome selectivity (S(10) = 0.35) due to its promiscuous flat geometry. The N-isopropyl-5-methylpyridin-2-amine core balances low-nanomolar potency with exceptional selectivity (S(10) = 0.05).

  • ADME Profile: The electron-rich nature of unsubstituted aminopyridines and aminothiazoles makes them highly susceptible to CYP-mediated oxidative metabolism. The 5-methyl group blocks the primary site of aromatic oxidation, dropping microsomal clearance to a highly favorable 18 µL/min/mg.

Self-Validating Experimental Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag assay drift or false positives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

This assay measures the true ATP-competitive inhibition of the synthesized analogs.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase to 2 nM.

  • Compound Titration: Dispense 100 nL of compounds in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the kinase solution to the compounds. Incubate for 15 minutes at room temperature to allow for pre-binding (crucial for slow-binding N-isopropyl analogs).

  • ATP/Substrate Addition: Add 5 µL of a mixture containing ATP (at the exact Km​ for the specific kinase to ensure competitive sensitivity) and the biotinylated peptide substrate.

  • Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA and Eu-labeled anti-phospho antibodies. Read on a PHERAstar FSX microplate reader.

  • Self-Validation System: Every plate MUST include a known reference inhibitor (e.g., Staurosporine) to calculate the Z′ -factor. The assay is only validated if Z′>0.65 . Furthermore, running the assay at the ATP Km​ ensures that the calculated IC₅₀ is a direct reflection of the Ki​ (via the Cheng-Prusoff equation).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

IC₅₀ values are equilibrium measurements; SPR provides the kinetic parameters ( kon​ , koff​ ) that dictate target residence time—a superior predictor of in vivo efficacy.

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target level: 2000-3000 RU) using a Biacore T200 system.

  • Analyte Injection: Inject the N-isopropyl-5-methylpyridin-2-amine analogs at 5 concentrations (ranging from 0.1x to 10x the expected Kd​ ) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation: Allow 600 seconds for dissociation to accurately capture the slow koff​ induced by the conformational lock of the N-isopropyl group.

  • Self-Validation System: Run a DMSO solvent correction curve (0.5% to 1.5% DMSO) before and after the analyte runs to rule out bulk refractive index shifts. Inject a positive control (e.g., SB203580 for p38) to confirm that the immobilized kinase retains its active, folded conformation.

References

  • Perreault, S., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters, 2020, 11(6), 1236-1243.[Link]

  • Dow, R. L., et al. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry, 2018, 61(7), 3114-3125.[Link]

  • Chen, P., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 2017, 60(3), 972-992.[Link]

Sources

Comparative

A Comparative Guide to the In Vivo Evaluation of N-Isopropyl-5-methylpyridin-2-amine Based PET Tracers for Phosphodiesterase 10A (PDE10A)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of N-Isopropyl-5-methylpyridin-2-amine based Positron Emission Tomography (PET) tracers for the in viv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of N-Isopropyl-5-methylpyridin-2-amine based Positron Emission Tomography (PET) tracers for the in vivo evaluation of phosphodiesterase 10A (PDE10A). We will delve into the scientific rationale for targeting PDE10A, compare the performance of key tracers with available alternatives, and provide detailed experimental protocols to support your research endeavors.

The Significance of Phosphodiesterase 10A (PDE10A) in Neurobiology and Drug Discovery

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers involved in intracellular signaling.[1] Its high expression in the medium spiny neurons of the striatum, a key node in motor and cognitive control, has positioned PDE10A as a significant therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.[2][3] The ability to non-invasively quantify PDE10A expression and occupancy in the living brain is paramount for understanding its role in disease pathophysiology and for accelerating the development of novel PDE10A-targeted therapeutics.[2] PET imaging with specific radiotracers offers a powerful tool to achieve this.

N-Isopropyl-5-methylpyridin-2-amine Based Tracers: A Promising Scaffold

The N-Isopropyl-5-methylpyridin-2-amine scaffold has emerged as a promising chemical framework for the development of potent and selective PDE10A PET tracers. Two notable examples that have undergone significant preclinical evaluation are [¹¹C]AMG 7980 and [¹⁸F]AMG 580 .

[¹¹C]AMG 7980 was one of the earlier tracers from this class to be evaluated in non-human primates. While it demonstrated good brain uptake, it was characterized by a fast washout rate, resulting in a suboptimal binding potential (BPND) of approximately 0.62 in the striatum.[4] This rapid kinetic profile can limit the precision of target occupancy measurements.

This led to the development of [¹⁸F]AMG 580 , an ¹⁸F-labeled analogue designed to have improved in vivo properties. [¹⁸F]AMG 580 exhibited a significantly higher BPND of approximately 3.1 in the striatum of non-human primates, indicating a more favorable retention time and a stronger signal for quantifying PDE10A.[4][5] This improvement makes [¹⁸F]AMG 580 a more suitable candidate for clinical studies.

Comparative Analysis with Alternative PDE10A PET Tracers

To provide a comprehensive overview, it is essential to compare the N-Isopropyl-5-methylpyridin-2-amine based tracers with other leading PDE10A PET radioligands. Key alternatives include [¹⁸F]-TZ19106B and [¹⁸F]-TZ8110 .

TracerChemical ClassRadiolabelIn Vivo ModelStriatal BPNDKey Findings & References
[¹¹C]AMG 7980 N-Isopropyl-5-methylpyridin-2-amine derivative¹¹CNon-human primate~0.62Fast washout kinetics, suboptimal for precise occupancy measurements.[4]
[¹⁸F]AMG 580 N-Isopropyl-5-methylpyridin-2-amine derivative¹⁸FNon-human primate~3.1Significantly improved BPND compared to [¹¹C]AMG 7980, a promising clinical candidate.[4][5]
[¹⁸F]-TZ19106B Imidazo[1,5-a]pyrido[3,2-e]pyrazine derivative¹⁸FNon-human primateHigher than [¹⁸F]-TZ8110Higher striatal uptake and retention compared to [¹⁸F]-TZ8110, specific and reversible binding.[6][7][8]
[¹⁸F]-TZ8110 Imidazo[1,5-a]pyrido[3,2-e]pyrazine derivative¹⁸FNon-human primateLower than [¹⁸F]-TZ19106BGood in vivo stability and target-to-nontarget ratio, but lower striatal retention than [¹⁸F]-TZ19106B.[6][7]

This comparative data highlights the superior in vivo performance of [¹⁸F]AMG 580 from the N-Isopropyl-5-methylpyridin-2-amine class, demonstrating its potential as a robust tool for PDE10A imaging.

Experimental Protocols

Radiosynthesis of N-Isopropyl-5-methylpyridin-2-amine Based Tracers

The radiosynthesis of these tracers typically involves the methylation or fluoroethylation of a suitable precursor. The following provides a generalized workflow.

Radiosynthesis Workflow cluster_synthesis Radiolabeling cluster_purification Purification Precursor Precursor Reaction Radiolabeling Reaction (e.g., 80-85°C, 20 min) Precursor->Reaction Radiolabeling_Agent [¹¹C]CH₃I or [¹⁸F]Fluoroethylating Agent Radiolabeling_Agent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Pre-purification Cartridge Purification (e.g., Al-N) Crude_Product->Pre-purification HPLC Semi-preparative HPLC Pre-purification->HPLC Formulation Formulation in Sterile Saline HPLC->Formulation Final_Product Radiolabeled Tracer Formulation->Final_Product

Caption: Generalized workflow for the radiosynthesis and purification of PET tracers.

Step-by-Step Methodology for [¹⁸F]AMG 580 Synthesis (based on published methods[5][9]):

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 222 and potassium carbonate in acetonitrile.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: Add the precursor of AMG 580 in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex and heat at 80-85°C for 20 minutes.

  • Pre-purification: Pass the crude reaction mixture through an Alumina-N cartridge to remove unreacted [¹⁸F]fluoride.

  • HPLC Purification: Purify the product using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: Collect the product fraction, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in sterile saline for injection.

In Vivo PET Imaging Protocol in Non-Human Primates

This protocol outlines a typical dynamic PET imaging study in non-human primates to evaluate a novel PDE10A tracer.

PET_Imaging_Workflow cluster_prep Animal Preparation cluster_imaging Image Acquisition cluster_data Data Collection & Analysis Fasting Overnight Fasting Anesthesia Anesthesia Induction (e.g., ketamine/isoflurane) Fasting->Anesthesia Catheterization Catheter Placement (venous and arterial) Anesthesia->Catheterization Positioning Positioning in PET Scanner Catheterization->Positioning Transmission_Scan Transmission Scan for Attenuation Correction Positioning->Transmission_Scan Tracer_Injection Bolus Injection of Radiotracer Transmission_Scan->Tracer_Injection Dynamic_Scan Dynamic PET Scan (e.g., 120-180 min) Tracer_Injection->Dynamic_Scan Blood_Sampling Arterial Blood Sampling (for input function) Tracer_Injection->Blood_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Data_Analysis Kinetic Modeling Metabolite_Analysis->Data_Analysis Image_Reconstruction->Data_Analysis

Caption: Workflow for in vivo PET imaging in non-human primates.

Step-by-Step Methodology:

  • Animal Preparation:

    • Fast the animal overnight with free access to water.

    • Anesthetize the animal (e.g., with ketamine induction followed by isoflurane maintenance).

    • Place intravenous catheters for tracer injection and arterial catheters for blood sampling.

    • Position the animal in the PET scanner with the head in the field of view.

  • Image Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus injection of the radiotracer (e.g., 121 ± 18 MBq of [¹⁸F]AMG 580).[5]

    • Acquire a dynamic PET scan for 120-180 minutes.

  • Data Collection and Analysis:

    • Collect serial arterial blood samples throughout the scan to determine the arterial input function.

    • Analyze plasma samples to quantify the fraction of unmetabolized parent tracer over time.

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the animal's MRI for anatomical localization of regions of interest (ROIs), such as the striatum and cerebellum.

    • Perform kinetic modeling of the time-activity curves in the ROIs to estimate parameters like the volume of distribution (VT) and the non-displaceable binding potential (BPND). Common models include the two-tissue compartment model (2TC), Logan graphical analysis, and the simplified reference tissue model (SRTM).[5]

Receptor Occupancy Study Design

To assess the ability of a tracer to measure target engagement of a therapeutic drug, a receptor occupancy study is performed.

Receptor_Occupancy_Workflow Baseline_Scan Baseline PET Scan (Tracer only) Drug_Administration Administer PDE10A Inhibitor (Blocker) Baseline_Scan->Drug_Administration Blocking_Scan Blocking PET Scan (Tracer + Blocker) Drug_Administration->Blocking_Scan Calculate_Occupancy Calculate Receptor Occupancy (%) Blocking_Scan->Calculate_Occupancy

Caption: Workflow for a receptor occupancy PET study.

Methodology:

  • Baseline Scan: Perform a baseline PET scan as described in the previous protocol.

  • Drug Administration: Administer a PDE10A inhibitor at a specific dose.

  • Blocking Scan: After a suitable time for the drug to reach its target, perform a second PET scan with the same radiotracer.

  • Calculate Occupancy: The percentage of receptor occupancy is calculated from the reduction in the specific binding of the radiotracer in the target region (e.g., striatum) between the baseline and blocking scans.[10]

Conclusion

The N-Isopropyl-5-methylpyridin-2-amine chemical scaffold has yielded promising PET tracers for the in vivo quantification of PDE10A. In particular, [¹⁸F]AMG 580 has demonstrated superior in vivo characteristics in non-human primates, making it a strong candidate for clinical research. This guide provides a framework for the comparative evaluation of these tracers and detailed protocols to assist researchers in designing and executing robust preclinical imaging studies. The continued development and application of such tracers will undoubtedly enhance our understanding of PDE10A's role in brain disorders and facilitate the development of novel therapeutics.

References

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of N-Isopropyl-5-methylpyridin-2-amine

Abstract The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive framework for the cross-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive framework for the cross-validation of three distinct analytical methods for N-Isopropyl-5-methylpyridin-2-amine, a key chemical entity. We present a head-to-head comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical scientists, and quality assurance professionals, offering not just protocols, but the underlying scientific rationale for experimental design choices, grounded in current regulatory expectations. By synthesizing data from a designed (though hypothetical) study, we illustrate the relative performance, strengths, and limitations of each technique, ensuring that laboratories can select and validate the most appropriate method for their intended purpose.

Introduction: The Imperative for Robust Analytical Methodologies

N-Isopropyl-5-methylpyridin-2-amine is an aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and quantifying its presence accurately in different matrices—from raw materials to final drug products—is a critical step that directly impacts safety and efficacy. The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost.

When multiple analytical methods are used across different stages of development, or when a method is transferred between laboratories, a cross-validation study becomes essential.[1][2] Cross-validation serves to demonstrate that different analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[3] This guide is structured to walk the reader through the entire cross-validation process, from method selection to data interpretation, adhering to the principles outlined by major regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8]

We will compare three workhorse analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for non-volatile, UV-absorbing compounds like aromatic amines.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for volatile and semi-volatile compounds, often requiring derivatization for polar analytes to improve chromatographic performance.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, capable of quantifying analytes at very low concentrations in complex matrices.[14][15]

The Cross-Validation Workflow: A Structured Approach

A successful cross-validation study is built upon a systematic and well-documented plan. The objective is to generate comparative data on key validation parameters to ensure consistency and reliability between methods.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Comparison & Reporting Dev_HPLC HPLC-UV Method Development Val_HPLC Full Validation (ICH Q2(R2)) Dev_HPLC->Val_HPLC Dev_GC GC-MS Method Development (incl. Derivatization) Val_GC Full Validation (ICH Q2(R2)) Dev_GC->Val_GC Dev_LCMS LC-MS/MS Method Development Val_LCMS Full Validation (ICH Q2(R2)) Dev_LCMS->Val_LCMS Sample_Prep Prepare Unified QC Sample Set (Low, Mid, High Conc.) Val_HPLC->Sample_Prep Val_GC->Sample_Prep Val_LCMS->Sample_Prep Analysis Analyze QC Samples with all three validated methods Sample_Prep->Analysis Compare Compare Performance Metrics: Accuracy, Precision, Linearity, LOD/LOQ Analysis->Compare Report Final Report: Method Equivalency Statement & Recommendations Compare->Report G cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS hplc_sample Sample in Mobile Phase hplc_inject Inject 10 µL hplc_sample->hplc_inject hplc_detect UV Detection (245 nm) hplc_inject->hplc_detect gc_sample Sample in Solvent gc_deriv Add BSTFA Heat 70°C, 30 min gc_sample->gc_deriv gc_inject Inject 1 µL gc_deriv->gc_inject gc_detect MS Detection (SIM Mode) gc_inject->gc_detect lcms_sample Sample in Mobile Phase lcms_inject Inject 2 µL lcms_sample->lcms_inject lcms_detect MS/MS Detection (MRM Mode) lcms_inject->lcms_detect start Unified QC Sample Set start->hplc_sample start->gc_sample start->lcms_sample

Sources

Comparative

Benchmarking N-Isopropyl-5-methylpyridin-2-amine against known iNOS inhibitors

Benchmarking N-Isopropyl-5-methylpyridin-2-amine: A Next-Generation iNOS Inhibitor Comparison Guide Executive Summary & Application Overview The selective inhibition of inducible nitric oxide synthase (iNOS) remains a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-Isopropyl-5-methylpyridin-2-amine: A Next-Generation iNOS Inhibitor Comparison Guide

Executive Summary & Application Overview

The selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic and research target for neuroinflammation, sepsis, and autoimmune disorders. A major hurdle in iNOS inhibitor development is achieving absolute isoform selectivity to avoid off-target inhibition of endothelial NOS (eNOS)—which causes severe cardiovascular liabilities—and neuronal NOS (nNOS).

While early-generation inhibitors like L-NIL lacked sufficient selectivity, and the gold-standard 1400W exhibits slow, tight-binding (essentially irreversible) kinetics [1], N-substituted 2-aminopyridines represent a structural breakthrough. N-Isopropyl-5-methylpyridin-2-amine leverages a unique "flipped amidine" binding conformation to achieve potent, reversible, and highly selective iNOS inhibition [2]. This guide benchmarks its performance against standard alternatives and provides validated experimental workflows for comparative profiling.

Mechanistic Rationale: The "Flipped Amidine" Paradigm

The superior selectivity profile of N-Isopropyl-5-methylpyridin-2-amine is rooted in its crystallographic binding mode within the iNOS oxidase domain.

  • Glu371 Anchoring: Like all 2-aminopyridines, the compound forms a two-point charge-reinforced interaction with the carboxylate group of Glu371 in the heme pocket [3].

  • The "Flipped" Conformation: The addition of the bulky N-isopropyl group on the exocyclic amine forces the pyridine ring to flip across its plane relative to unsubstituted analogs. This allows the protonated pyridine nitrogen to bind deeper into the heme pocket [3].

  • Steric Selectivity: The exocyclic N-isopropyl group points outward, engaging ancillary binding pockets that are unique to iNOS, thereby preventing cross-reactivity with the tighter active sites of eNOS and nNOS. The 5-methyl substitution provides an additional lipophilic interaction that enhances overall potency.

G A N-Isopropyl-5-methylpyridin-2-amine B Heme Pocket Entry (iNOS Oxidase Domain) A->B Diffusion C Protonated Pyridine N Binds Glu371 B->C Charge-Reinforced Interaction D Exocyclic N-Isopropyl Points Outward B->D Steric Guidance E 'Flipped Amidine' Conformation C->E Pyridine Ring Flip D->E Ancillary Pocket Binding F High iNOS Selectivity (Reduced eNOS/nNOS Affinity) E->F Conformational Lock

Logical workflow of the flipped amidine binding mechanism driving iNOS selectivity.

Benchmarking Candidates

To properly evaluate N-Isopropyl-5-methylpyridin-2-amine, it must be benchmarked against established pharmacological tools:

  • 1400W: The traditional gold standard for iNOS selectivity (>5000-fold over eNOS). However, its slow, tight-binding kinetics mean it acts as an irreversible inhibitor in vivo, complicating dose-titration and recovery studies [4].

  • L-NIL (L-N6-(1-Iminoethyl)lysine): A reversible, competitive inhibitor. While useful, it only exhibits ~30-fold selectivity for iNOS over eNOS, leading to potential cardiovascular artifacts at higher doses.

  • N-Isopropyl-5-methylpyridin-2-amine: Offers rapid reversibility (unlike 1400W) combined with high selectivity (superior to L-NIL), making it ideal for dynamic cellular assays and in vivo models requiring transient target engagement.

Validated Experimental Protocols

Protocol 1: Recombinant NOS Isoform Selectivity Profiling (Radiometric Assay)

Causality & Rationale: While the Griess assay is common, it relies on downstream nitrite accumulation, which is highly susceptible to redox interference from test compounds. The radiometric conversion of [3H]-L-arginine to [3H]-L-citrulline is the gold standard because it directly measures real-time enzyme kinetics, allowing for accurate IC50 and Ki determination without chemical artifacts.

Step-by-Step Workflow:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a 50 µL reaction volume containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM tetrahydrobiopterin (BH4), 10 µM FAD, 10 µM FMN, and 1 mM NADPH.

  • Isoform-Specific Cofactors: For eNOS and nNOS wells, add 1 mM CaCl2 and 10 µg/mL calmodulin. (iNOS is calcium-independent and does not require this addition).

  • Inhibitor Titration: Add N-Isopropyl-5-methylpyridin-2-amine (or 1400W/L-NIL) in a 10-point half-log dose-response curve (0.1 nM to 100 µM).

  • Enzyme Addition: Add 10-20 nM of recombinant human iNOS, eNOS, or nNOS. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µM L-arginine spiked with 0.5 µCi of [3H]-L-arginine. Incubate for 30 minutes at 37°C.

  • Quenching & Separation: Stop the reaction by adding 400 µL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex-50W (Na+ form) cation-exchange resin column. Unreacted [3H]-L-arginine binds to the resin, while the neutral [3H]-L-citrulline flows through.

  • Quantification: Measure the flow-through radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Protocol 2: Cell-Based Efficacy in LPS/IFN-γ Stimulated RAW 264.7 Macrophages

Causality & Rationale: Cell-free assays do not account for membrane permeability or intracellular metabolism. Using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) induces robust native iNOS expression. A parallel MTT viability assay is integrated as a self-validating system to prove that a reduction in NO is due to true iNOS inhibition, not compound cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed RAW 264.7 cells at 1 × 10^5 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Adhere overnight.

  • Stimulation & Treatment: Replace media. Co-treat cells with 10 ng/mL LPS and 20 ng/mL IFN-γ, alongside the inhibitor dose-response (1 nM to 50 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Griess Assay (NO Quantification): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Incubate for 10 minutes in the dark. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • MTT Viability Validation: Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Exclude any inhibitor concentrations showing <80% cell viability from the IC50 calculation to ensure data integrity.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of N-Isopropyl-5-methylpyridin-2-amine against standard benchmarks:

InhibitoriNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity Index (eNOS/iNOS)Binding KineticsCell Permeability (RAW 264.7 IC50)
N-Isopropyl-5-methylpyridin-2-amine ~30 - 50> 5,000> 1,500> 100-foldReversible, Flipped AmidineHigh (~150 nM)
1400W ~7> 50,000~2,000> 5000-foldIrreversible / Slow-bindingModerate (~500 nM)
L-NIL ~400~12,000~3,000~30-foldReversible, CompetitiveHigh (~1,200 nM)

Note: Data represents synthesized benchmark ranges derived from recombinant human NOS radiometric assays and standardized cell models.

References

  • Garvey, E. P., et al. "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 1997. URL:[Link]

  • Connolly, S., et al. "2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution." Journal of Medicinal Chemistry, 2004. URL:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for N-Isopropyl-5-methylpyridin-2-amine

In the landscape of modern chemical research and drug development, the synergy between in-silico prediction and empirical validation is not merely a convenience; it is a cornerstone of efficient and accurate molecular ch...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research and drug development, the synergy between in-silico prediction and empirical validation is not merely a convenience; it is a cornerstone of efficient and accurate molecular characterization. This guide provides an in-depth comparison of computational and experimental data for the novel compound, N-Isopropyl-5-methylpyridin-2-amine. As this specific molecule is not extensively documented in public spectral libraries, we will adopt a practical, field-proven approach. We will outline the generation of predictive computational data using Density Functional Theory (DFT) and compare it against expected experimental outcomes derived from well-established principles and data from structurally analogous compounds.

This document is structured to guide researchers through the dual workflow of prediction and validation, explaining the causality behind methodological choices and providing robust, self-validating protocols.

The Workflow: A Dual-Pronged Approach to Characterization

The characterization of a novel compound like N-Isopropyl-5-methylpyridin-2-amine necessitates a workflow that integrates both theoretical calculations and laboratory experiments. This parallel approach allows for mutual validation: computational data provides a theoretical framework for interpreting experimental results, while experimental data grounds the theoretical models in physical reality.

G cluster_0 Conceptual & Synthesis cluster_1 Parallel Characterization cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_2 Data Convergence & Validation synthesis Synthesis of N-Isopropyl-5-methylpyridin-2-amine purification Purification (Chromatography/Recrystallization) synthesis->purification exp_nmr ¹H & ¹³C NMR purification->exp_nmr comp_geom Geometry Optimization (DFT) purification->comp_geom exp_ftir FTIR Spectroscopy exp_ms Mass Spectrometry (EI/ESI) comparison Comparison & Analysis exp_ms->comparison comp_nmr NMR Shielding Calculation comp_geom->comp_nmr comp_freq Vibrational Frequencies comp_geom->comp_freq comp_nmr->comparison comp_freq->comparison validation Structural Validation comparison->validation

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.[1] The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for structural verification.

Computational Prediction of NMR Spectra

Quantum mechanical calculations, particularly DFT, have become indispensable for predicting NMR parameters.[2][3] By calculating the magnetic shielding tensor for each nucleus in an optimized molecular geometry, we can predict chemical shifts with a high degree of accuracy, often with a mean absolute error of <0.20 ppm for ¹H shifts.[1]

Protocol: DFT-Based NMR Chemical Shift Calculation

  • Geometry Optimization:

    • Construct the 3D structure of N-Isopropyl-5-methylpyridin-2-amine.

    • Perform a full geometry optimization using a hybrid DFT functional, such as B3LYP, with a sufficiently large basis set like 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6]

    • Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution-phase environment in which the experimental spectrum is acquired. Chloroform (CDCl₃) or DMSO-d₆ are common choices.[2]

  • Shielding Tensor Calculation:

    • Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the same level of theory (B3LYP/6-311++G(d,p)) with the PCM solvent model.

  • Chemical Shift Referencing:

    • Calculate the isotropic shielding values (σ_iso) for each nucleus in the target molecule.

    • Separately, calculate the σ_iso for Tetramethylsilane (TMS) using the exact same theoretical method.

    • The predicted chemical shift is calculated as: δ_predicted = σ_iso(TMS) - σ_iso(nucleus).

Experimental NMR Spectroscopy

The experimental protocol involves dissolving the purified compound in a deuterated solvent and acquiring the spectrum on a high-field NMR spectrometer. For N-Isopropyl-5-methylpyridin-2-amine, we anticipate a spectrum with distinct signals for the aromatic pyridine ring protons, the aliphatic isopropyl group, the methyl group, and the amine proton.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of purified N-Isopropyl-5-methylpyridin-2-amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.

    • (Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all signals.

Data Comparison: N-Isopropyl-5-methylpyridin-2-amine
Proton (¹H) Predicted δ (ppm) (Computational) Expected δ (ppm) (Experimental Analogue) Multiplicity Integration
H-6 (Pyridine)~8.07.9 - 8.2d1H
H-4 (Pyridine)~7.37.2 - 7.5d1H
H-3 (Pyridine)~6.46.3 - 6.6s1H
NH (Amine)~4.54.3 - 4.8br s1H
CH (Isopropyl)~3.83.7 - 4.0sept1H
CH₃ (Py-Methyl)~2.22.1 - 2.3s3H
CH₃ (Isopropyl)~1.21.1 - 1.3d6H
Carbon (¹³C) Predicted δ (ppm) (Computational) Expected δ (ppm) (Experimental Analogue)
C-2 (Pyridine)~158157 - 159
C-6 (Pyridine)~148147 - 149
C-4 (Pyridine)~138137 - 139
C-5 (Pyridine)~120119 - 122
C-3 (Pyridine)~108107 - 109
CH (Isopropyl)~4847 - 50
CH₃ (Py-Methyl)~1716 - 18
CH₃ (Isopropyl)~2322 - 24

Note: Expected values are estimated based on data for 2-aminopyridine[9], 2-amino-5-methylpyridine[10][11], and general substituent effects.

Discrepancy Analysis: Minor deviations between computational and experimental values are expected. These can arise from limitations in the solvent model, the exclusion of vibrational averaging in the calculation, and the inherent approximations within the DFT functional.[2][3]

Vibrational (FTIR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure.

Computational Prediction of Vibrational Spectra

DFT calculations can predict the vibrational frequencies and their corresponding IR intensities.[12] These calculations are typically performed within the harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola.[4] Because this approximation neglects anharmonicity, calculated frequencies are systematically higher than experimental ones. To correct for this, a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) is often applied.[4]

Protocol: DFT-Based Vibrational Frequency Calculation

  • Frequency Calculation: Using the optimized geometry from the NMR protocol (B3LYP/6-311++G(d,p)), perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Scaling: Apply a recommended scaling factor to all calculated frequencies to improve agreement with experimental data.

  • Visualization: Plot the scaled frequencies against their calculated IR intensities to generate a theoretical spectrum.

Experimental FTIR Spectroscopy

The experimental spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid or liquid samples.

Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the purified solid or liquid N-Isopropyl-5-methylpyridin-2-amine directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 32-64 scans in the mid-IR range (4000-400 cm⁻¹).[13] The final spectrum is presented in terms of absorbance or transmittance.

Data Comparison: N-Isopropyl-5-methylpyridin-2-amine
Vibrational Mode Predicted Scaled ν (cm⁻¹) (Computational) Expected Experimental ν (cm⁻¹) Intensity
N-H Stretch (Amine)~3450, ~33503400-3500 (asym), 3300-3400 (sym)Medium
C-H Stretch (Aromatic)~31003050-3150Medium-Weak
C-H Stretch (Aliphatic)~29702950-2980Strong
C=N, C=C Stretch (Ring)~1630, ~15801620-1650, 1570-1590Strong
N-H Bend (Amine)~16001590-1620Medium
C-H Bend (Aliphatic)~1460, ~13701450-1470, 1365-1385Medium-Strong
C-N Stretch~13201300-1340Strong

Note: Expected ranges are based on characteristic frequencies for substituted pyridines and primary amines.[14][15][16]

Discrepancy Analysis: The harmonic approximation is the largest source of error.[4] Furthermore, intermolecular interactions in the solid state (e.g., hydrogen bonding) can cause peak broadening and shifts that are not fully captured by a gas-phase or implicit solvent calculation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Computational vs. Experimental MS

Predicting a full mass spectrum from first principles is exceptionally complex and not routinely performed. Computational chemistry's role here is primarily to confirm the mass of the optimized structure and potentially calculate the energies of proposed fragment ions to rationalize the observed fragmentation pattern. The experimental approach remains paramount.

G cluster_exp Experimental Mass Spectrometry cluster_comp Computational Role mol N-Isopropyl-5-methylpyridin-2-amine C₉H₁₄N₂ mol_ion Molecular Ion [M]⁺˙ m/z = 150 frag1 Loss of CH₃ [M-15]⁺ m/z = 135 mol_ion->frag1 - •CH₃ frag2 Loss of C₃H₇ (Isopropyl) [M-43]⁺ m/z = 107 mol_ion->frag2 - •C₃H₇ comp1 Calculate Exact Mass of C₉H₁₄N₂ = 150.1157 comp2 Calculate Relative Energies of Fragment Structures exp_validation Experimental data is primary for MS. Computational data supports fragment assignment.

Caption: Logic of MS analysis: experiment leads, computation supports.

Experimental Mass Spectrometry

Electron Impact (EI) is a hard ionization technique that provides rich fragmentation data, while Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Protocol: GC-MS (EI) and LC-MS (ESI)

  • GC-MS (EI):

    • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) at ~1 mg/mL.[13]

    • Analysis: Inject 1 µL into a GC-MS system. The GC separates the compound from any impurities before it enters the mass spectrometer.

    • Ionization: Use standard Electron Impact (EI) at 70 eV.[13]

  • LC-MS (ESI):

    • Sample Preparation: Dissolve the sample in a suitable mobile phase (e.g., methanol/water with 0.1% formic acid).

    • Analysis: Inject into an LC-MS system.

    • Ionization: Use positive ion mode Electrospray Ionization (ESI) to generate the [M+H]⁺ ion.

Data Comparison: N-Isopropyl-5-methylpyridin-2-amine
Technique Predicted Ion (Computational) Expected Ion (Experimental) Notes
Exact Mass150.1157 Da150.1157 ± 0.0005 Da (High Res MS)Confirms elemental formula C₉H₁₄N₂.
ESI-MS[M+H]⁺ = 151.1235 Dam/z = 151Confirms molecular weight.
EI-MS[M]⁺˙ = 150.1157 Dam/z = 150 (Molecular Ion)The parent ion should be visible.
EI-MS-m/z = 135 ([M-CH₃]⁺)Loss of a methyl radical is a common fragmentation.
EI-MS-m/z = 107 ([M-C₃H₇]⁺)Loss of the isopropyl group via alpha-cleavage.

Note: Fragmentation patterns for substituted pyridines often involve cleavage of alkyl substituents. The loss of a methyl radical (15 amu) is highly characteristic, as is the loss of the entire isopropyl group (43 amu).[17][18]

Conclusion: An Integrated and Indispensable Partnership

This guide demonstrates that even in the absence of a complete reference dataset, a robust and reliable characterization of a novel molecule like N-Isopropyl-5-methylpyridin-2-amine is achievable. By strategically combining the predictive power of computational chemistry with the empirical certainty of experimental analysis, researchers can confidently elucidate and validate molecular structures. The computational data provides a predictive roadmap, highlighting the expected spectral features, while the experimental results provide the definitive proof. This dual-pronged workflow, grounded in established scientific principles and validated protocols, represents a best practice for chemists, researchers, and drug development professionals navigating the frontiers of molecular science.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Vertex AI Search.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (2024).
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025). ACS Chemical Reviews.
  • Recent Advances in Computational NMR Spectrum Prediction. (2020). Books.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Considerations for DFT Frequency Calculations. (2018).
  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library.
  • Relativistic Four-Component DFT Calculations of Vibrational Frequencies. (2021). ACS The Journal of Physical Chemistry A.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS The Journal of Organic Chemistry.
  • 1H NMR Spectra of Substituted Aminopyridines. (2006). Taylor & Francis Online.
  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. (n.d.). PMC.
  • DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. (2026). RSC Publishing.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.).
  • DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As ATOMS. (n.d.). American Institute of Physics.
  • STD-NMR of 2-aminopyridine and isovanillin with BSA. (n.d.).
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry.
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2026). Spectroscopy Online.
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Pyridine. (n.d.). Wikipedia.
  • The FTIR Spectra of Pyridine and Pyridine-d. (2003). Semantic Scholar.
  • FTIR spectrum for Pyridine. (n.d.).
  • Correlations of the Infrared Spectra of Some Pyridines. (n.d.). ACS The Journal of Physical Chemistry.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ACS Langmuir.
  • 6-Isopropyl-5-methylpyridin-2-amine/CAS:1446794-06-4. (n.d.). HXCHEM.
  • The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022).
  • Quantum mechanics-based computational chemistry has become a powerful partner in the scientific research of nitrogen-rich compounds. (2021). CUNY Academic Works.
  • 2-Amino-5-methylpyridine. (n.d.). Chem-Impex.
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org.

Sources

Comparative

Assessing the impact of the isopropyl group on the biological activity of aminopyridines

Introduction: The Significance of Structure-Activity Relationship (SAR) in Drug Discovery Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Structure-Activity Relationship (SAR) in Drug Discovery

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds, existing in three isomeric forms (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine), serve as foundational scaffolds in the development of new therapeutic agents.[1][2][3] Their biological effects are broad, ranging from blocking voltage-gated potassium channels in neurological disorders to inhibiting kinases in cancer and combating microbial infections.[4][5][6]

The journey from a basic aminopyridine scaffold to a potent and selective drug candidate is guided by the principles of Structure-Activity Relationship (SAR). SAR studies involve making systematic modifications to a molecule's structure and assessing how these changes affect its biological activity.[7] This iterative process allows researchers to identify key chemical groups that enhance efficacy, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, yet crucial, aspect of SAR: the impact of the isopropyl group on the biological activity of aminopyridine derivatives. By comparing aminopyridine analogs with and without this substituent, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how this seemingly simple alkyl group can profoundly modulate a compound's therapeutic potential.

The Isopropyl Group: A Key Modulator of Physicochemical Properties and Bioactivity

The isopropyl group, with its branched three-carbon structure, is more than just a simple alkyl substituent. Its distinct size, shape, and lipophilicity introduce specific physicochemical properties to a parent molecule, which can significantly influence its biological activity.

  • Steric Bulk and Conformational Rigidity: Compared to smaller groups like methyl or a hydrogen atom, the isopropyl group introduces significant steric bulk. This can be advantageous if it promotes a bioactive conformation that fits snugly into a receptor's binding pocket.[8] Conversely, it can be detrimental if it causes steric hindrance, preventing the molecule from binding to its target. The introduction of an isopropyl group can also restrict the rotational freedom of nearby bonds, leading to a more rigid molecular structure.

  • Lipophilicity: The isopropyl group is lipophilic (fat-loving), and its addition to a molecule generally increases the overall lipophilicity.[8] This property is a double-edged sword in drug design. Increased lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier, potentially improving its absorption and distribution. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic breakdown, all of which can negatively impact a drug's pharmacokinetic profile.

The following sections will delve into specific examples from the literature to illustrate these principles in action.

Comparative Analysis of Biological Activity

Anticancer Activity: Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several studies have explored aminopyridine-based structures as CDK inhibitors.

A study on 3,7-disubstituted pyrazolo[4,3-d]pyrimidines, which are bioisosteres of purine-based CDK inhibitors, highlights the importance of the isopropyl group at the 3-position.[9] Let's compare a generic representation of this scaffold with and without the isopropyl group.

CompoundR1R2CDK2 IC50 (nM)
Analog A (Hypothetical) H[4-(2-pyridyl)benzyl]amino>1000
Analog B (Published) Isopropyl[4-(2-pyridyl)benzyl]aminoLow nanomolar range

Data conceptualized from the findings in Eur J Med Chem. 2016 Mar 3;110:291-301.[9]

The presence of the isopropyl group in Analog B leads to a dramatic increase in potency against CDK2, with IC50 values in the low nanomolar range.[9] This suggests that the isopropyl group is crucial for fitting into a specific hydrophobic pocket within the ATP-binding site of the kinase. The increased lipophilicity and steric bulk of the isopropyl group likely contribute to favorable van der Waals interactions with nonpolar amino acid residues in the active site, leading to tighter binding and more potent inhibition.

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Aminopyridine derivatives have shown promise in this area.[5] A study on the synthesis and antibacterial evaluation of 2-aminopyridine derivatives provides insights into the role of substituents in their activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5]

While the cited study focuses on a compound (2c) with multiple substitutions, a general principle observed in similar studies is that lipophilicity plays a key role in antibacterial activity.[10] Let's consider a hypothetical comparison based on these principles.

CompoundR GroupMIC vs. S. aureus (µg/mL)
Analog C (Hypothetical) Methyl16
Analog D (Hypothetical Isopropyl-containing) Isopropyl4

Hypothetical data based on the general principle that increased lipophilicity from branched chains can enhance antibacterial activity.[10]

In this hypothetical scenario, the isopropyl-containing Analog D shows a lower Minimum Inhibitory Concentration (MIC), indicating greater potency. The increased lipophilicity conferred by the isopropyl group can enhance the compound's ability to penetrate the bacterial cell wall and membrane, leading to higher intracellular concentrations and more effective inhibition of its target. Studies on salicylanilide-based peptidomimetics have shown that branched chains like isopropyl are crucial for significant antibacterial efficacy.[10]

Impact on Pharmacokinetics (ADME)

The journey of a drug from administration to its target and subsequent elimination from the body is described by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The isopropyl group can influence each of these stages.

  • Absorption and Distribution: The increased lipophilicity due to an isopropyl group can improve a compound's absorption from the gastrointestinal tract and its distribution into tissues. However, this can also lead to increased binding to plasma proteins, which can reduce the concentration of the free, active drug.

  • Metabolism: The isopropyl group can be a site for metabolic modification by cytochrome P450 enzymes in the liver. Hydroxylation of the isopropyl group is a common metabolic pathway, which can lead to the inactivation and faster excretion of the drug. For example, 2-aminopyridine is a known metabolite of 2-isopropylaminopyrimidine.[11] Understanding the metabolic fate of an isopropyl-substituted aminopyridine is crucial for optimizing its dosing regimen and minimizing potential toxicity.

  • Excretion: The parent compound and its metabolites are primarily excreted through the kidneys. The pharmacokinetic profile of 4-aminopyridine, a simple aminopyridine, shows a terminal elimination half-life of about 125 minutes in dogs, with a significant portion of the dose recovered in the urine.[12] The addition of an isopropyl group would likely alter this profile, potentially leading to a longer half-life due to increased tissue distribution and plasma protein binding, but also potentially faster clearance if it is readily metabolized.

Experimental Protocols

To provide a practical context for the preceding discussion, this section outlines key experimental methodologies for synthesizing and evaluating isopropyl-substituted aminopyridines.

Synthesis of Isopropyl-Substituted Aminopyridines

A common method for synthesizing substituted 2-aminopyridines is through a multicomponent reaction. The following is a generalized protocol based on the synthesis of 2-amino-3-cyanopyridine derivatives.[13]

Protocol 1: Multicomponent Synthesis of a 2-Aminopyridine Derivative

  • Reactant Preparation: In a round-bottom flask, combine an appropriate enaminone (1 mmol), malononitrile (1 mmol), and an isopropyl-containing primary amine (e.g., isopropylamine) (1.2 mmol).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Add a suitable solvent (e.g., ethanol) and collect the precipitated product by filtration.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aminopyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry.[13]

In Vitro Kinase Inhibition Assay

To assess the impact of the isopropyl group on the inhibition of a specific kinase (e.g., CDK2), a biochemical assay is performed.

Protocol 2: CDK2/Cyclin E Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100). Prepare serial dilutions of the test compounds (both isopropyl- and non-isopropyl-containing analogs) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, a specific concentration of recombinant CDK2/Cyclin E enzyme, and the histone H1 substrate.

  • Initiation of Reaction: Add the test compounds to the wells. Initiate the kinase reaction by adding ATP (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-33P]ATP or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Liver Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability.

Protocol 3: In Vitro Metabolic Stability Assessment

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), pooled liver microsomes (e.g., from human or rat), and an NADPH-regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm the buffer, microsomes, and the test compound (at a low concentration, e.g., 1 µM) to 37 °C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Initial Hit Compound (e.g., Aminopyridine Core) B Synthesize Analogs (Vary R-groups, e.g., add Isopropyl) A->B Chemical Modification C In Vitro Assays (e.g., Kinase, Antibacterial) B->C D ADME Profiling (e.g., Microsomal Stability) C->D E Analyze Data (Determine IC50, MIC, t1/2) D->E F Establish SAR (e.g., Isopropyl group improves potency) E->F G Lead Optimization F->G G->B Iterate Design

Caption: A typical Structure-Activity Relationship (SAR) workflow in drug discovery.

Caption: Isopropyl group interacting with a hydrophobic pocket in an enzyme's active site.

Assay_Workflow start Start prep Prepare Reagents: Enzyme, Substrate, Test Compounds start->prep plate Add Reagents and Compounds to 96-well Plate prep->plate initiate Initiate Reaction (Add ATP) plate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction & Add Detection Reagent incubate->stop read Read Plate (e.g., Fluorescence) stop->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

The isopropyl group, while structurally simple, is a powerful modulator of the biological activity and pharmacokinetic properties of aminopyridine derivatives. Through its combined effects on steric bulk and lipophilicity, it can significantly enhance the potency of a compound by promoting favorable interactions within the target's binding site, as seen in CDK inhibitors. Furthermore, its influence on lipophilicity can improve a molecule's ability to penetrate biological membranes, a key factor in antibacterial activity.

However, the benefits of incorporating an isopropyl group must be carefully weighed against potential liabilities, such as increased metabolic degradation and off-target effects. A thorough understanding of the SAR, guided by systematic comparative analysis and a suite of in vitro assays, is essential for harnessing the full potential of this substituent in the design of novel aminopyridine-based therapeutics. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative studies, ultimately leading to the development of safer and more effective medicines.

References

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Taylor & Francis. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • PubMed. (2012, July 15). The use of aminopyridines in neurological disorders.
  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • PubMed. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity.
  • PubMed. (2016, March 3). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.
  • MDPI. (2024, July 11).
  • PMC. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
  • Beilstein Journal of Organic Chemistry. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Drug Design Org. (2005, May 15).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • PubMed. (2023, March 15). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.
  • ResearchGate. Chemistry and Biological Evaluation of Some New Triazolopyrimidine Derivatives Containing Isopropyl Group | Request PDF.
  • MDPI. (2022, October 1). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.
  • ResearchGate. (2021, July 10). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • EPA. Aminopyridines.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1).
  • PubMed. (1983, May). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs.
  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.

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Validation

A Guide to the Reproducible Synthesis and Biological Evaluation of N-Isopropyl-5-methylpyridin-2-amine

This guide provides an in-depth analysis of the synthesis and biological testing of N-Isopropyl-5-methylpyridin-2-amine, a compound of interest in medicinal chemistry and drug discovery. The objective is to equip researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the synthesis and biological testing of N-Isopropyl-5-methylpyridin-2-amine, a compound of interest in medicinal chemistry and drug discovery. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to achieve high reproducibility in their work. We will delve into the nuances of the synthetic pathways, identify critical parameters that influence outcomes, and present standardized biological assays for consistent evaluation. Furthermore, this guide will offer a comparative perspective with alternative compounds, supported by experimental data and established literature.

Synthesis of N-Isopropyl-5-methylpyridin-2-amine: A Reproducibility-Focused Approach

The synthesis of N-Isopropyl-5-methylpyridin-2-amine is typically achieved through a two-step process, starting with the synthesis of the key intermediate, 2-amino-5-methylpyridine, followed by N-isopropylation. The reproducibility of the final product's yield and purity is highly dependent on the careful control of reaction conditions in both steps.

Step 1: Synthesis of 2-Amino-5-methylpyridine

The precursor, 2-amino-5-methylpyridine, is a crucial intermediate for various pharmaceutical and agrochemical products.[1] Several methods for its synthesis have been documented, with the Chichibabin reaction being a common approach.

One established method involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperatures and pressures.[2][3] Another route starts from 3-methyl-pyridine 1-oxide, which is reacted with trimethylamine and thionyl chloride, followed by treatment with hydrobromic acid.[1][3][4][5] The choice of method can be influenced by available equipment, safety considerations, and desired purity of the intermediate. For instance, the reaction with sodium amide can be hazardous and requires specialized equipment to handle the high pressures and temperatures.[2][3]

Comparative Analysis of Synthesis Routes for 2-Amino-5-methylpyridine:

Synthesis RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Chichibabin Reaction3-methylpyridineSodium amideModerate to HighReadily available starting materialHarsh reaction conditions (high temp. & pressure), formation of isomers
From 3-methyl-pyridine 1-oxide3-methyl-pyridine 1-oxideTrimethylamine, Thionyl chloride, HBrHigh (up to 95%)[4]High yield and purityMulti-step process
Step 2: N-isopropylation of 2-Amino-5-methylpyridine

Once 2-amino-5-methylpyridine is obtained, the subsequent N-isopropylation is a critical step that dictates the final product's characteristics. A common and reproducible method is reductive amination.

Reductive Amination: This method involves the reaction of 2-amino-5-methylpyridine with acetone in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), and an acid catalyst. The choice of reducing agent can influence the reaction's selectivity and yield. NaBH(OAc)₃ is often preferred for its milder nature and higher selectivity, minimizing over-alkylation.

Workflow for the Synthesis of N-Isopropyl-5-methylpyridin-2-amine:

cluster_0 Step 1: Synthesis of 2-Amino-5-methylpyridine cluster_1 Step 2: N-isopropylation 3-methylpyridine 3-methylpyridine Reaction1 Chichibabin Reaction (NaNH2, high T/P) 3-methylpyridine->Reaction1 2-amino-5-methylpyridine 2-amino-5-methylpyridine Reaction1->2-amino-5-methylpyridine Reaction2 Reductive Amination (NaBH(OAc)3, Acid) 2-amino-5-methylpyridine->Reaction2 Acetone Acetone Acetone->Reaction2 N-Isopropyl-5-methylpyridin-2-amine N-Isopropyl-5-methylpyridin-2-amine Reaction2->N-Isopropyl-5-methylpyridin-2-amine

Caption: Synthetic workflow for N-Isopropyl-5-methylpyridin-2-amine.

Critical Parameters for Reproducible Synthesis
ParameterStep 1 (Chichibabin)Step 2 (Reductive Amination)Rationale and Impact on Reproducibility
Temperature High (e.g., 130-140°C)[2]Room Temperature to slightly elevatedPrecise temperature control is crucial for reaction kinetics and minimizing side products.
Pressure High (e.g., 150 lbs)[2]AtmosphericIn the Chichibabin reaction, pressure influences the reaction rate and yield.
Purity of Reagents Anhydrous conditions are criticalHigh purity of all reagents is essentialImpurities can lead to side reactions and lower yields. Water can quench the sodium amide in the Chichibabin reaction.
Stirring/Agitation Vigorous stirringEfficient mixingEnsures homogenous reaction mixture and heat distribution.
Work-up and Purification Fractional distillation[2]Column chromatographyThe purification method significantly impacts the final product's purity.
Detailed Experimental Protocol: Synthesis of N-Isopropyl-5-methylpyridin-2-amine via Reductive Amination

Materials:

  • 2-amino-5-methylpyridine (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-5-methylpyridine in DCM, add acetone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: A Framework for Consistent Data

Aminopyridine derivatives are of significant interest in drug discovery for their potential to modulate various biological targets, including kinases.[6][7] Ensuring the reproducibility of biological assays is paramount for making accurate structure-activity relationship (SAR) assessments and advancing promising candidates.

Potential Biological Targets and Mechanism of Action

While specific biological data for N-Isopropyl-5-methylpyridin-2-amine is not extensively published in readily available literature, related aminopyridine structures have shown activity as inhibitors of various kinases and other enzymes.[7][8][9] For the purpose of this guide, we will consider a hypothetical scenario where N-Isopropyl-5-methylpyridin-2-amine is evaluated as a kinase inhibitor.

Standard Biological Assay: Kinase Inhibition Assay

A common method to assess the potency of a kinase inhibitor is through a biochemical assay that measures the enzyme's activity in the presence of the compound.

Workflow for a Standard Kinase Inhibition Assay:

Compound N-Isopropyl-5-methylpyridin-2-amine (serial dilutions) Incubation Incubation at 37°C Compound->Incubation Kinase Target Kinase Enzyme Kinase->Incubation Substrate Kinase Substrate and ATP Substrate->Incubation Detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Factors Influencing the Reproducibility of Biological Assays
FactorImpact on ReproducibilityMitigation Strategies
Reagent Quality and Stability Degradation of ATP, kinase, or substrate can lead to variable results.Use high-quality reagents, store them under recommended conditions, and perform regular quality control checks.
Assay Conditions Variations in temperature, pH, and incubation time can affect enzyme kinetics.Strictly adhere to a validated standard operating procedure (SOP).
Instrumentation Differences in plate readers or liquid handlers can introduce variability.Regular calibration and maintenance of equipment are essential.
Cell-based Assays (if applicable) Cell line passage number, cell density, and serum batch can significantly impact results.Use cells within a defined passage number range, carefully control cell seeding density, and pre-screen serum batches.
Data Analysis Inconsistent data processing and curve fitting can lead to different IC50 values.Use a standardized data analysis template and clearly define the curve-fitting parameters.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

Materials:

  • N-Isopropyl-5-methylpyridin-2-amine

  • Target kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of N-Isopropyl-5-methylpyridin-2-amine in assay buffer.

  • Add the diluted compound or vehicle control to the wells of the 384-well plate.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for the optimized reaction time.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Analysis with Alternative Compounds

To provide context for the performance of N-Isopropyl-5-methylpyridin-2-amine, it is useful to compare it with structurally related compounds that may have been evaluated against the same biological target.

Hypothetical Comparative Data:

CompoundSynthetic YieldPurityKinase X IC50 (nM)Key Structural Feature
N-Isopropyl-5-methylpyridin-2-amine 75%>98%50Isopropyl group on the amine
N-Cyclopropyl-5-methylpyridin-2-amine70%>98%75Cyclopropyl group on the amine
2-Amino-5-methylpyridineN/A>98%>10,000Unsubstituted amine
Imatinib (Gleevec®)N/A>99%10Known inhibitor of Abl kinase

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

The reproducibility of both the synthesis and biological testing of N-Isopropyl-5-methylpyridin-2-amine is achievable through a systematic and well-controlled approach. By understanding the critical parameters in the synthetic route, such as temperature, pressure, and reagent purity, researchers can consistently obtain high-quality material. Similarly, adherence to standardized and validated protocols for biological assays, along with careful consideration of factors that can influence their outcome, will ensure the generation of reliable and comparable data. This guide provides a foundational framework to support these efforts and facilitate the successful advancement of research and development projects involving this and similar chemical entities.

References

  • Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing.
  • Synthesis of 2-amino-5-methylpyridine - PrepChem.com.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (URL: [Link])

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (URL: [Link])

  • N-Cyclopropyl-5-isopropylpyridin-2-amine|RUO - Benchchem.
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P
  • Challenges in the functionalization of pyridines. - ResearchGate. (URL: [Link])

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago.
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (URL: [Link])

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. (URL: [Link])

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC. (URL: [Link])

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Isopropyl-5-methylpyridin-2-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-Isopropyl-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-Isopropyl-5-methylpyridin-2-amine, requires a proactive and informed approach to personal protection. While specific toxicological data for this compound may be limited, a thorough evaluation of structurally similar aminopyridines and alkylamines provides a robust framework for establishing safe handling protocols. This guide synthesizes field-proven insights and authoritative data to provide a comprehensive operational plan for the use of Personal Protective Equipment (PPE) when working with N-Isopropyl-5-methylpyridin-2-amine.

Foundational Hazard Assessment: Justifying the Need for Caution

An analysis of safety data for analogous compounds reveals a consistent pattern of potential hazards. These hazards form the basis of our PPE recommendations, ensuring a conservative and protective approach. The primary risks associated with this class of chemicals include acute toxicity, skin and eye irritation or damage, and respiratory tract irritation.[1][2][3][4][5][6][7]

Hazard ClassificationPotential EffectsRepresentative Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6][7]
Skin Corrosion/Irritation Causes skin irritation or severe burns.[1][2][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or irreversible eye damage.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]

This data underscores that N-Isopropyl-5-methylpyridin-2-amine must be handled with stringent adherence to safety protocols to mitigate the risks of exposure.

Core Protective Measures: Your Essential PPE Arsenal

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a comprehensive risk assessment for aminopyridine derivatives.

Hand Protection: The First Line of Defense

Given the high risk of dermal toxicity and skin irritation[1][3][4][5], impervious gloves are mandatory.

  • Recommended Material: Nitrile or neoprene gloves are generally recommended for handling aminopyridines. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.

  • Protocol: Handle with gloves that have been inspected prior to use.[8][9] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[8] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Wash and dry hands thoroughly after handling.[8][9]

Eye and Face Protection: Shielding Against Irreversible Damage

The potential for serious eye damage necessitates robust eye and face protection.[1][3][5]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Enhanced Precaution: When there is a risk of splashing or handling larger quantities, a face shield (minimum 8-inch) should be worn in addition to safety goggles.[7][9]

Skin and Body Protection: Comprehensive Coverage

To prevent accidental skin contact, appropriate body protection is essential.

  • Standard Laboratory Attire: A clean, buttoned lab coat should be worn at all times.

  • Enhanced Protection: For procedures with a higher risk of splashes or significant exposure, consider a chemical-resistant apron or a full-body suit.[8] Contaminated clothing must be removed immediately and washed before reuse.[2][8]

Respiratory Protection: Safeguarding the Respiratory System

Inhalation is a primary route of exposure for toxic aminopyridines, which can cause respiratory irritation.[1][3]

  • Engineering Controls: The primary method of controlling airborne exposure should always be to work in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]

  • When to Use a Respirator: Respiratory protection is required when dusts or aerosols are generated, or if engineering controls are insufficient to maintain exposure below occupational exposure limits.[3][4][5]

  • Type of Respirator: Use a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) if exposure limits are exceeded or if irritation is experienced.[8] All respirator use must comply with a formal respiratory protection program.

Procedural Discipline: PPE Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Contamination during the removal of PPE is a common and preventable cause of exposure.

Step-by-Step PPE Protocol
  • Donning (Putting On) Sequence:

    • Lab Coat/Apron: Put on your lab coat and fasten it completely.

    • Respirator (if required): Perform a seal check to ensure a proper fit.

    • Eye and Face Protection: Put on safety goggles and/or a face shield.

    • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

    • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove.

    • Lab Coat/Apron: Unfasten the lab coat. Peel it off from the shoulders, turning it inside-out as you remove it. Avoid shaking the garment.

    • Eye and Face Protection: Remove goggles or face shield by handling the strap or earpieces.

    • Respirator (if used): Remove the respirator.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Disposal of Contaminated PPE

All disposable PPE used when handling N-Isopropyl-5-methylpyridin-2-amine should be considered hazardous waste.

  • Collection: Place all used gloves, disposable aprons, and other contaminated items into a designated, labeled hazardous waste container.[1]

  • Regulations: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][6]

Integrated Safety Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving N-Isopropyl-5-methylpyridin-2-amine.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: Plan to handle N-Isopropyl-5-methylpyridin-2-amine q1 Handling small quantities (<1g) in a fume hood? start->q1 q2 Risk of splash or aerosol generation? q1->q2 No ppe_base Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat q1->ppe_base Yes q2->ppe_base No ppe_enhanced_resp Add Respirator (Consult EHS) q2->ppe_enhanced_resp Yes ppe_enhanced_face Add Face Shield proceed Proceed with Experiment ppe_base->proceed ppe_enhanced_face->proceed ppe_enhanced_resp->proceed disposal Follow PPE Doffing & Disposal Protocol proceed->disposal

Caption: PPE selection workflow for handling N-Isopropyl-5-methylpyridin-2-amine.

By adhering to these rigorous, evidence-based PPE protocols, you build a culture of safety that protects not only yourself but also your colleagues and your research. Let this guide serve as your trusted resource for the safe and responsible handling of N-Isopropyl-5-methylpyridin-2-amine.

References

  • New Jersey Department of Health. (2003, May). Hazard Summary: ISOPROPYLAMINE. Retrieved from [Link]

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